molecular formula C9H15FINO2 B1529586 1-Boc-3-iodomethyl-3-fluoroazetidine CAS No. 1374657-64-3

1-Boc-3-iodomethyl-3-fluoroazetidine

Cat. No.: B1529586
CAS No.: 1374657-64-3
M. Wt: 315.12 g/mol
InChI Key: ZJDAPUKBGDZCHT-UHFFFAOYSA-N
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Description

1-Boc-3-iodomethyl-3-fluoroazetidine is a useful research compound. Its molecular formula is C9H15FINO2 and its molecular weight is 315.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FINO2/c1-8(2,3)14-7(13)12-5-9(10,4-11)6-12/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDAPUKBGDZCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CI)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What are the properties of 1-Boc-3-iodomethyl-3-fluoroazetidine?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine for Advanced Drug Discovery

Introduction

This compound (CAS No. 1374657-64-3) is a highly functionalized synthetic building block of significant interest to the medicinal chemistry community.[1] Its unique architecture, combining a conformationally restricted azetidine core, a metabolically robust fluorine atom, and a versatile iodomethyl group, offers a powerful tool for introducing novel three-dimensional scaffolds into drug candidates. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and compatibility with a wide range of synthetic transformations, making it an ideal intermediate for library synthesis and lead optimization. This guide provides a comprehensive overview of its properties, a proposed synthetic pathway, its reactivity, and best practices for its application in a research setting.

Physicochemical and Structural Properties

The core value of this compound lies in the strategic combination of its structural motifs. The azetidine ring, a four-membered saturated heterocycle, serves as a bioisostere for more common ring systems, imparting conformational rigidity that can enhance binding affinity to biological targets. The fluorine atom at the C3 position is a critical feature; its high electronegativity can modulate the pKa of nearby functionalities, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability. The iodomethyl group is an excellent electrophilic handle, primed for nucleophilic substitution reactions.

Table 1: Core Physicochemical Properties

PropertyValueSource
CAS Number 1374657-64-3[1]
Molecular Formula C₉H₁₅IFNO₂N/A
Molecular Weight 315.12 g/mol N/A
IUPAC Name tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylateN/A
Canonical SMILES C1C(N(C1)C(=O)OC(C)(C)C)(CI)FN/A

Note: Physical properties such as melting point and boiling point are not widely reported in public literature, which is common for specialized, non-crystalline laboratory reagents.

Synthesis and Mechanism

While specific literature detailing the synthesis of this compound is sparse, a robust and logical pathway can be proposed based on well-established chemical transformations starting from the commercially available precursor, 1-Boc-3-fluoroazetidine-3-methanol. The strategy involves the conversion of the primary alcohol into a superior leaving group, followed by a Finkelstein reaction.

G cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Finkelstein Reaction (Halogen Exchange) A 1-Boc-3-fluoroazetidine-3-methanol B 1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine A->B TsCl, Pyridine or Et3N, DCM C 1-Boc-3-fluoro-3-(tosyloxymethyl)azetidine D This compound (Target Molecule) C->D Sodium Iodide (NaI) Acetone or DMF G Reagent This compound Product Coupled Product (New C-N, C-S, or C-O bond) Reagent->Product SN2 Reaction Nucleophile Nucleophile (R-NH₂, R-SH, R-OH, etc.) Nucleophile->Product Base Base (e.g., DIPEA, K₂CO₃)

References

1-Boc-3-iodomethyl-3-fluoroazetidine chemical structure and analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine

Introduction: A Modern Building Block for Medicinal Chemistry

This compound is a specialized heterocyclic building block of significant interest to researchers in drug discovery and development. Its structure combines three key motifs that are highly valued in modern medicinal chemistry: a strained four-membered azetidine ring, a fluorine atom, and a reactive iodomethyl group.

The azetidine scaffold, a saturated four-membered nitrogen-containing heterocycle, is increasingly utilized as a bioisostere for more common rings, offering a unique vector in three-dimensional chemical space.[1][2] Its incorporation into drug candidates can improve critical physicochemical properties such as aqueous solubility and metabolic stability while reducing lipophilicity. The strategic placement of a fluorine atom can further modulate a molecule's pKa, lipophilicity, and conformational preferences, often leading to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles.[3][4] Finally, the iodomethyl group serves as a versatile synthetic handle, providing a reactive electrophilic site for the facile introduction of the fluoroazetidine core into more complex molecular architectures.

This guide provides a comprehensive overview of the chemical structure, synthesis, analysis, and application of this compound, designed for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.

Chemical Structure and Physicochemical Properties

The structure of this compound is defined by a central azetidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The C3 position of the ring is quaternized with both a fluorine atom and an iodomethyl group.

Caption: Chemical structure of this compound.

The table below summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate[5]
CAS Number 1374657-64-3[5]
Molecular Formula C₉H₁₅FINO₂[]
Molecular Weight 315.12 g/mol [5]
Appearance Colorless to light yellow liquid/oil[7]
Purity Typically >95%[]

Synthesis and Mechanistic Rationale

The synthesis of this compound typically proceeds from its corresponding alcohol precursor, 1-Boc-3-fluoroazetidine-3-methanol. The conversion of the primary alcohol to the iodide is a standard transformation, often achieved under conditions analogous to the Appel reaction.

Synthetic Rationale: The choice of reagents is critical for an efficient and high-yielding transformation.

  • Precursor: 1-Boc-3-fluoroazetidine-3-methanol (CAS 1126650-66-5) is the logical starting point, containing the complete core structure except for the desired halide.[8][9]

  • Iodinating System: A combination of triphenylphosphine (PPh₃) and iodine (I₂) is a classic and effective system for converting primary alcohols to iodides. The reaction proceeds through a phosphonium intermediate.

  • Base: A mild, non-nucleophilic base such as imidazole is used to neutralize the HI generated in situ, preventing potential side reactions and degradation of the acid-sensitive Boc protecting group.

  • Solvent: An aprotic solvent like toluene or dichloromethane (DCM) is suitable for this reaction.

synthesis_workflow start 1-Boc-3-fluoroazetidine- 3-methanol reagents PPh₃, Imidazole, I₂ Toluene, 100°C start->reagents 1. product 1-Boc-3-iodomethyl- 3-fluoroazetidine reagents->product 2. workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) product->workup 3. Quench & Extract purify Column Chromatography workup->purify 4. Purify final Final Product purify->final

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from a standard procedure for the iodination of a similar substrate, 1-Boc-3-hydroxyazetidine.[10]

  • Reaction Setup: To a solution of 1-Boc-3-fluoroazetidine-3-methanol (1.0 eq) in dry toluene (approx. 0.1 M concentration), add imidazole (3.0 eq) and triphenylphosphine (2.0 eq).

  • Addition of Iodine: Add iodine (1.5 eq) portion-wise to the stirred solution at room temperature. The reaction mixture will typically turn dark brown.

  • Heating: Heat the reaction mixture to 100°C and monitor by TLC or LC-MS for the consumption of the starting material (typically 1-2 hours).

  • Quenching and Workup: Cool the mixture to room temperature. Carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of excess iodine disappears.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound as a clear oil.[10]

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is essential to confirm the structure and purity of the final compound. The following techniques are standard for this molecule.

TechniqueExpected Observations
¹H NMR Boc group: A sharp singlet at ~1.4-1.5 ppm (9H). Azetidine CH₂: Two complex multiplets between ~3.8-4.5 ppm (4H total), appearing as doublets of doublets or triplets, with coupling to each other and to the fluorine atom. CH₂I: A doublet at ~3.5-3.7 ppm (2H) due to coupling with the fluorine atom.
¹³C NMR Boc C(CH₃)₃: ~28 ppm. Boc C=O: ~156 ppm. Boc C(CH₃)₃: ~81 ppm. Azetidine CH₂: Two signals around ~55-65 ppm (may be split by fluorine). C-F: Signal at ~90-100 ppm (large ¹JCF coupling). CH₂I: Signal at ~5-15 ppm (split by fluorine).
¹⁹F NMR A single resonance, likely a triplet of triplets or a more complex multiplet, due to coupling with the four adjacent protons on the azetidine ring and the two protons of the iodomethyl group.
Mass Spec (ESI+) Expected [M+H]⁺ at m/z 316.02 and potential adducts like [M+Na]⁺ at m/z 338.00. A characteristic fragment would be the loss of the Boc group ([M-Boc+H]⁺).
Purity (HPLC/GC) A single major peak with >95% purity is expected under standard chromatographic conditions.[11]
Experimental Protocol: NMR Sample Preparation
  • Accurately weigh approximately 5-10 mg of the purified oil.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

Reactivity and Applications in Drug Discovery

The utility of this compound lies in its designed reactivity, making it an excellent scaffold for elaboration into more complex drug-like molecules.

Core Reactivity: The primary site of reactivity is the carbon-iodine bond. The iodide is an excellent leaving group, making the adjacent carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide variety of nucleophiles, including amines, thiols, azides, and carbanions.

reactivity_diagram sub R-CH₂-I product R-CH₂-Nu sub->product Sₙ2 Reaction nuc Nu:⁻ nuc->sub Attack lg I⁻ product->lg + key R = 1-Boc-3-fluoroazetidin-3-yl Nu:⁻ = Nucleophile (e.g., R'NH₂, R'S⁻)

Caption: Sₙ2 reactivity of the iodomethyl group with a generic nucleophile.

Applications in Medicinal Chemistry:

  • Scaffold Decoration: The compound serves as a pre-formed, rigid scaffold onto which various functional groups can be appended. This is a powerful strategy in lead optimization, allowing chemists to systematically probe the structure-activity relationship (SAR) of a pharmacophore.

  • Linker Chemistry: The reactive handle is suitable for incorporation into linker technologies, such as those used in Proteolysis-Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise control over geometry and connectivity is paramount.[1]

  • Bioisosteric Replacement: The entire fluoroazetidine moiety can be used to replace other cyclic systems (e.g., piperidines, pyrrolidines) or acyclic fragments in a known drug to improve its properties. The unique stereoelectronic effects of the fluorine atom can lead to unexpected and beneficial changes in biological activity.[2][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely published, data from analogous structures provide clear guidance for safe handling. Related iodo- and fluoro-azetidines are classified as irritants and may be harmful if swallowed or in contact with skin.[8][13][14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[11]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local and national regulations.

Conclusion

This compound is a high-value, synthetically versatile building block that provides a direct entry point to novel chemical matter for drug discovery. The convergence of a strained azetidine ring, a strategically placed fluorine atom, and a reactive iodomethyl handle makes it an enabling tool for medicinal chemists seeking to optimize lead compounds and explore new intellectual property space. Its rational synthesis, clear analytical profile, and predictable reactivity underscore its importance in the modern drug discovery toolkit.

References

A Comprehensive Technical Guide to tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate: A Novel Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated heterocycles have gained significant attention for their ability to introduce three-dimensional complexity into otherwise planar molecules, often leading to improved metabolic stability, solubility, and target engagement. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable motif.[1][2] Its inherent ring strain can be harnessed for unique chemical transformations, while its compact structure provides a versatile platform for substitution.[1]

The strategic introduction of fluorine into drug candidates has become a cornerstone of contemporary drug design, capable of modulating pKa, improving metabolic stability, and enhancing binding affinity.[3] Consequently, the synthesis and application of fluorinated azetidines are of considerable interest.[4][5] This guide focuses on a specific, highly functionalized building block: tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate (CAS Number: 1374657-64-3).[6] The presence of both a fluorine atom and an iodomethyl group at the C3 position offers a unique combination of properties and synthetic handles, making it a powerful tool for the synthesis of novel drug candidates. This document will provide an in-depth exploration of its synthesis, properties, and potential applications, tailored for researchers and professionals in the field of drug development.

Physicochemical and Structural Properties

The unique arrangement of functional groups in tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate dictates its chemical behavior and potential applications. The bulky tert-butoxycarbonyl (Boc) group serves as a common protecting group for the azetidine nitrogen, facilitating its manipulation during synthesis and allowing for deprotection under acidic conditions.

The geminal fluorine and iodomethyl substituents at the C3 position are of particular significance. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the azetidine ring and adjacent functional groups.[7] The iodomethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions, making it a key linker for introducing the azetidine scaffold into larger molecules.

Table 1: Physicochemical Properties of tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate

PropertyValueSource
CAS Number 1374657-64-3[6]
Molecular Formula C9H15FINO2[6]
Molecular Weight 315.13 g/mol [6]
Appearance (Predicted) Colorless to pale yellow oil or solidGeneral knowledge
Boiling Point (Predicted) >300 °C[8] (related compound)
Density (Predicted) ~1.6 g/cm³[9] (related compound)
Solubility (Predicted) Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General knowledge

Proposed Synthesis Protocol

Overall Synthetic Workflow

Synthetic_Workflow A tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate B tert-Butyl 3-formylazetidine-1-carboxylate A->B Oxidation (e.g., Swern, DMP) C tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate B->C Fluoronucleophilic Addition (e.g., Ruppert's Reagent) D tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate C->D Iodination (e.g., Appel Reaction) Reactivity A tert-Butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate C Substituted Azetidine Derivative A->C Nucleophilic Substitution B Nucleophile (Nu-) B->C

References

A Comprehensive Technical Guide to the Synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] Concurrently, strained ring systems like azetidines have gained significant traction as valuable scaffolds in drug discovery. Their rigid, three-dimensional structures provide novel exit vectors for molecular elaboration, enabling the exploration of previously inaccessible chemical space.

The convergence of these two strategies in the form of fluorinated azetidines presents a particularly compelling architectural motif for the design of novel therapeutics. 1-Boc-3-iodomethyl-3-fluoroazetidine is a key building block in this class, offering a synthetically versatile handle for the introduction of a fluorinated azetidine core into a wide range of molecular architectures. The presence of the iodomethyl group allows for facile nucleophilic substitution reactions, making it a readily derivatizable intermediate for the synthesis of complex pharmaceutical agents. This guide provides an in-depth exploration of the viable synthetic pathways to this important compound, focusing on the underlying chemical principles and providing practical, step-by-step protocols.

Retrosynthetic Analysis: Devising a Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (1), reveals a key precursor: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2). The transformation of the primary alcohol in (2) to the corresponding iodide in (1) is a standard functional group interconversion. The synthesis of the fluorinated alcohol intermediate (2) is the more complex challenge, requiring the strategic introduction of both the fluorine and hydroxymethyl moieties onto the azetidine ring. A plausible precursor to (2) is a suitably protected 3-fluoro-3-(hydroxymethyl)azetidine, which can be accessed through the cyclization of an acyclic precursor.

G This compound (1) This compound (1) 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2) 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2) This compound (1)->1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2) Iodination Protected 3-fluoro-3-(hydroxymethyl)azetidine Protected 3-fluoro-3-(hydroxymethyl)azetidine 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine (2)->Protected 3-fluoro-3-(hydroxymethyl)azetidine Boc Protection Acyclic Precursor Acyclic Precursor Protected 3-fluoro-3-(hydroxymethyl)azetidine->Acyclic Precursor Cyclization

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine

A robust synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine has been reported by Van Hende and coworkers as an intermediate in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid.[2][3][4] This multi-step sequence begins with a commercially available starting material and proceeds through a key bromofluorination and cyclization strategy.

Pathway Overview

G cluster_0 Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine A N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine B Bromofluorination Product A->B NBS, Et3N·3HF C 1-Diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine B->C 1. NaBH4 2. NaH D 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine C->D 1. H2, Pd/C 2. Boc2O

Caption: Synthetic pathway to 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine.

Step-by-Step Experimental Protocol

Step 1: Bromofluorination of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

This initial step introduces the key fluorine and bromine atoms across the double bond of the starting material.

  • To a solution of N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine (1.0 eq) in dichloromethane (CH2Cl2) at 0 °C is added N-bromosuccinimide (NBS) (1.1 eq). The reaction is stirred for 30 minutes.

  • Triethylamine trihydrofluoride (Et3N·3HF) (3.0 eq) is then added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Reductive Amination and Intramolecular Cyclization

This tandem reaction first reduces the imine and is followed by an intramolecular Williamson ether synthesis-type reaction to form the azetidine ring.

  • To a solution of the bromofluorination product (1.0 eq) in methanol (MeOH) at 0 °C is added sodium borohydride (NaBH4) (1.5 eq) portionwise. The reaction is stirred at room temperature for 2 hours.

  • The solvent is removed under reduced pressure, and the residue is dissolved in tetrahydrofuran (THF). Sodium hydride (NaH) (60% dispersion in mineral oil, 1.5 eq) is added portionwise at 0 °C. The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is carefully quenched with water and extracted with ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine is purified by column chromatography.

Step 3: Deprotection and Boc Protection

The final steps involve the removal of the diphenylmethyl protecting group and the installation of the tert-butoxycarbonyl (Boc) group.

  • A solution of 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine (1.0 eq) in methanol is subjected to hydrogenolysis in the presence of palladium on carbon (10% Pd/C) under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The resulting crude amine is dissolved in a suitable solvent such as dichloromethane.

  • Di-tert-butyl dicarbonate (Boc2O) (1.1 eq) and a base such as triethylamine (Et3N) (1.2 eq) are added, and the mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is washed with 1 M hydrochloric acid (HCl) and saturated aqueous NaHCO3. The organic layer is dried over Na2SO4, filtered, and concentrated to afford 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine, which can be further purified by column chromatography.

StepTransformationReagents and ConditionsEstimated Yield (%)
1BromofluorinationNBS, Et3N·3HF, CH2Cl2, 0 °C to rt70-80
2Reductive Amination & Cyclization1. NaBH4, MeOH; 2. NaH, THF60-70
3Deprotection & Boc Protection1. H2, Pd/C, MeOH; 2. Boc2O, Et3N, CH2Cl285-95

Final Step: Iodination of 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine

The conversion of the primary alcohol in the key precursor to the target iodide can be efficiently achieved using an Appel-type reaction. This reaction utilizes triphenylphosphine and an iodine source to generate an alkoxyphosphonium intermediate, which is subsequently displaced by iodide in an SN2 fashion.

Reaction Mechanism

G cluster_1 Appel Reaction for Iodination A PPh3 + I2 B [Ph3PI]+I- A->B Formation of Phosphonium Iodide D Alkoxyphosphonium Iodide B->D C 1-Boc-3-fluoro-3-(hydroxymethyl)azetidine C->D Attack on Phosphonium Iodide E This compound D->E SN2 Attack by I- F Ph3P=O D->F

References

A Comprehensive Spectroscopic and Analytical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodomethyl-3-fluoroazetidine is a valuable trifunctional building block in medicinal chemistry and drug discovery. Its unique architecture, incorporating a strained azetidine ring, a fluorine atom, and a reactive iodomethyl group, offers a versatile scaffold for synthesizing novel chemical entities. Fluorinated azetidines, in particular, are of high interest due to the favorable physicochemical properties that fluorine substitution can confer upon a parent molecule, including enhanced metabolic stability and binding affinity.[1][2] This technical guide provides a comprehensive overview of the expected spectroscopic signature of this compound, offering a predictive but robust framework for its characterization. Detailed, field-proven protocols for data acquisition via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented, grounded in established analytical principles to ensure data integrity and reproducibility.

The Molecular Architecture: An Introduction

The subject of this guide, tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate, possesses a calculated molecular weight of 315.12 g/mol and a molecular formula of C₉H₁₅IFNO₂. The structure features a chiral center at the C3 position, which introduces stereochemical complexity that is critical to its spectroscopic analysis. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates handling, while the fluoro and iodomethyl substituents at the C3 position are key functional handles for subsequent chemical modifications.

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Predicted Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule. Experiments should be conducted in a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.[7][8]

2.1.1. ¹H NMR Spectroscopy

The proton spectrum is expected to be complex due to the rigidity of the azetidine ring and the influence of the fluorine atom. The protons on the C2 and C4 carbons are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals with both geminal (²JHH) and vicinal (³JHH) couplings. Furthermore, they will exhibit coupling to the fluorine atom (²JHF and ³JHF).

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Rationale and Key Couplings
-C(CH ₃)₃ (Boc group)~1.45s (singlet)Characteristic signal for the nine equivalent protons of the tert-butyl group.[4]
-CH ₂- (Azetidine C2/C4)3.8 – 4.5m (multiplet)Complex multiplets resulting from geminal coupling, vicinal coupling, and coupling to fluorine (²JHF, ³JHF). The exact appearance will be highly dependent on the relative magnitudes of the coupling constants.
-CH ₂I (Iodomethyl)3.4 – 3.7d (doublet)The two protons are chemically equivalent but will be split by the adjacent fluorine atom into a doublet (²JHF ≈ 45-50 Hz).

2.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon count and critical information about the electronic environment of each carbon, particularly the C-F bond. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[9]

Carbon Assignment Predicted δ (ppm) Predicted C-F Coupling Rationale
-C (CH₃)₃ (Boc)~28.5NoneTypical chemical shift for the methyl carbons of a Boc group.[4]
-C (CH₃)₃ (Boc)~80.0NoneQuaternary carbon of the tert-butyl group.[4]
C =O (Boc)~155.0NoneCarbamate carbonyl carbon.
-CH ₂- (Azetidine C2/C4)55 – 65t (triplet), ²JCF ≈ 20-25 HzThe fluorine atom will split the signals of the adjacent ring carbons.
C -F (Azetidine C3)90 – 100d (doublet), ¹JCF ≈ 200-250 HzThe carbon directly bonded to fluorine exhibits a characteristically large one-bond coupling constant.
-CH ₂I (Iodomethyl)5 – 15d (doublet), ²JCF ≈ 20-25 HzThe iodomethyl carbon is shifted significantly upfield due to the heavy atom effect of iodine and will show two-bond coupling to fluorine.

2.1.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a clean window for observing the fluorine environment. The spectrum is typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like hexafluorobenzene (-164.9 ppm).[10][11]

Fluorine Assignment Predicted δ (ppm) Predicted Multiplicity Rationale and Key Couplings
F -C3-180 to -220m (multiplet)The single fluorine atom will couple to the four protons on the azetidine ring (two at C2, two at C4) and the two protons of the iodomethyl group, likely resulting in a complex multiplet.
Mass Spectrometry (MS)

Electrospray ionization (ESI) is the preferred method for this analysis, as it is a soft ionization technique suitable for polar, non-volatile molecules.

Ion Predicted m/z Comments
[M+H]⁺316.0Protonated molecular ion.
[M+Na]⁺338.0Sodium adduct, commonly observed with ESI.
[M-Boc+H]⁺216.0A very common and often prominent fragment corresponding to the loss of the Boc protecting group (100 Da).
[M-I]⁺188.1Fragment corresponding to the loss of the iodine atom.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[4]

Wavenumber (cm⁻¹) Vibration Expected Intensity
2980–2850C-H stretch (alkyl)Medium-Strong
~1695C=O stretch (carbamate)Strong, sharp
1160–1050C-F stretchStrong
1250, 1160C-O stretch (carbamate)Strong
~500C-I stretchWeak-Medium

Experimental Methodologies: A Practical Guide

The following protocols represent best practices for acquiring high-quality spectroscopic data for this compound.

General Sample Preparation
  • Purity: Ensure the sample is of high purity (>95%), as impurities can significantly complicate spectral interpretation. Purification is typically achieved via flash column chromatography.[4]

  • Solvent Selection: For NMR, choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals. CDCl₃ is a common first choice.[7] For compounds with lower solubility, DMSO-d₆ or CD₃CN can be used.[12] Always note the solvent used, as chemical shifts are solvent-dependent.[13]

  • Concentration: For NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is standard for a 5 mm NMR tube.[14] For high-resolution mass spectrometry (HRMS), prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

Protocol for NMR Data Acquisition
  • Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a spectrometer with a proton operating frequency of at least 400 MHz to ensure adequate signal dispersion.[3]

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).[7]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of -10 to 200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).[7]

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum to confirm the number of fluorine environments (expected to be one).

    • Acquire a proton-coupled ¹⁹F spectrum to observe the F-H coupling patterns.

    • Reference the spectrum using an appropriate standard.[10]

Protocol for Mass Spectrometry (ESI-MS)
  • Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in HPLC-grade methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the spectrum in positive ion mode.

  • Analysis: Scan a mass range from m/z 100 to 500. Look for the predicted molecular ions and key fragments. For exact mass measurement, use a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer.[4]

Protocol for Infrared (ATR-FTIR) Spectroscopy
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the neat oil or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Integrated Data Analysis and Validation

Confirming the structure of this compound requires a holistic approach where data from all spectroscopic techniques are integrated. The workflow below illustrates the logical process of structural verification.

Diagram 2: Integrated Spectroscopic Workflow

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_validation Final Validation Synth Synthesized Compound (this compound) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synth->NMR Sample Analysis MS Mass Spectrometry (ESI-MS) Synth->MS Sample Analysis IR IR Spectroscopy (ATR-FTIR) Synth->IR Sample Analysis NMR_Data Connectivity & Stereochemistry (J-coupling, C-F coupling) NMR->NMR_Data MS_Data Molecular Weight & Formula (m/z of [M+H]⁺) MS->MS_Data IR_Data Functional Groups (C=O, C-F) IR->IR_Data Validation Structure Confirmed NMR_Data->Validation MS_Data->Validation IR_Data->Validation

Caption: Logical workflow for the structural elucidation and validation of the target compound.

A critical aspect of validation is to cross-reference the findings. For instance, the molecular formula determined by HRMS must match the atom count derived from ¹H and ¹³C NMR. The functional groups identified by IR (e.g., the carbamate C=O) must correspond to signals in the ¹³C NMR spectrum (e.g., a signal at ~155 ppm). This self-validating system ensures a high degree of confidence in the final structural assignment.

References

A Technical Guide to 1-Boc-3-iodomethyl-3-fluoroazetidine: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Boc-3-iodomethyl-3-fluoroazetidine, a valuable building block for medicinal chemistry and drug discovery. The guide covers its chemical properties, a plausible synthetic pathway, commercial availability, and its strategic application in the development of novel therapeutics.

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

Four-membered heterocycles, particularly azetidines, have emerged as crucial scaffolds in modern drug discovery.[1][2] Their inherent ring strain and three-dimensional structure offer unique conformational constraints that can positively influence the pharmacological properties of a drug candidate. The introduction of fluorine, a bioisosteric replacement for hydrogen, can further enhance metabolic stability, binding affinity, and membrane permeability.[3][4] this compound combines these advantageous features, presenting a versatile reagent for introducing a fluorinated, sterically constrained motif into target molecules.

Chemical Properties and Structure

IUPAC Name: tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate CAS Number: 1374657-64-3[5][6] Molecular Formula: C9H15FINO2[5] Molecular Weight: 315.12 g/mol [5]

The structure of this compound is characterized by a central four-membered azetidine ring. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis, readily removed under acidic conditions. The C3 position is geminally substituted with a fluorine atom and an iodomethyl group. The presence of the highly reactive iodomethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions, allowing for the facile introduction of the 3-fluoroazetidine moiety.

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its use in research and development. The following table summarizes some of the known suppliers.

SupplierWebsiteNotes
BLD Pharmatech--INVALID-LINK--Listed under CAS number 1374657-64-3.
Appchem--INVALID-LINK--Catalog number AQ33163.[5]
Chemenu--INVALID-LINK--Research-based manufacturer of pharmaceutical intermediates.[7]
CP Lab Safety--INVALID-LINK--Available in minimum 97% purity.[8]

Note: Availability and purity should be confirmed with the respective suppliers.

Proposed Synthetic Pathway

  • Fluorination of a suitable precursor: This could involve the fluorination of a 3-hydroxymethylazetidine derivative.

  • Boc Protection: The azetidine nitrogen is protected with a Boc group to prevent side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The primary alcohol of the 3-hydroxymethyl group is converted into a good leaving group, such as a tosylate or mesylate.

  • Iodination: The leaving group is then displaced by an iodide ion, typically using a source like sodium iodide in a suitable solvent (e.g., acetone or DMF), to yield the final product.

Synthesis_Pathway A 1-Boc-3-hydroxymethyl-3-fluoroazetidine B Activation (e.g., TsCl, MsCl) A->B C 1-Boc-3-(tosyloxymethyl)-3-fluoroazetidine B->C D Iodination (e.g., NaI) C->D E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly valuable building block in drug discovery programs.

Introduction of a 3D-Constrained, Fluorinated Motif

The azetidine ring imparts a rigid, three-dimensional conformation to the molecule, which can be beneficial for optimizing ligand-receptor interactions. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate.

Bioisosteric Replacement

The 3-fluoroazetidine moiety can serve as a bioisostere for other commonly used groups in medicinal chemistry, such as pyrrolidines or piperidines. This substitution can lead to improved physicochemical properties, such as reduced lipophilicity and increased aqueous solubility.

Experimental Protocol: Nucleophilic Substitution

The primary application of this compound is in nucleophilic substitution reactions. The iodomethyl group is a potent electrophile that can react with a wide range of nucleophiles, including amines, thiols, and alcohols, to form new carbon-heteroatom bonds.

General Protocol for N-Alkylation of an Amine:

  • Dissolution: Dissolve the amine (1.0 equivalent) and this compound (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine and This compound in aprotic solvent B Add non-nucleophilic base A->B C Stir at room temperature or with heating B->C D Monitor reaction progress (TLC, LC-MS) C->D E Quench with water and extract D->E Upon completion F Wash, dry, and concentrate E->F G Purify by column chromatography F->G

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

This compound is a commercially available and highly versatile building block for medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring, a metabolically robust fluorine atom, and a reactive iodomethyl handle provides researchers with a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological properties. The straightforward application in nucleophilic substitution reactions allows for the efficient incorporation of the 3-fluoroazetidine motif into a wide range of molecular scaffolds.

References

An In-depth Technical Guide to the Safe Handling, Storage, and Disposal of 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-3-iodomethyl-3-fluoroazetidine is a highly functionalized azetidine building block of significant interest in medicinal chemistry and drug development. Its unique trifunctional nature—a strained azetidine ring, a reactive iodomethyl electrophile, and a stereoelectronically influential fluorine atom—makes it a valuable synthon for introducing complex pharmacophores. However, these same features necessitate a rigorous and well-informed approach to its handling, storage, and disposal to ensure the safety of laboratory personnel and the integrity of the material. This guide provides a comprehensive overview of the essential safety protocols, grounded in the principles of chemical reactivity, risk mitigation, and regulatory compliance. By synthesizing data from structurally related compounds and established laboratory safety standards, this document serves as a critical resource for any professional working with this reactive intermediate.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust risk assessment can be constructed by analyzing its structural components and examining data for analogous compounds. The molecule is a Boc-protected fluoroazetidine bearing a primary alkyl iodide. This combination suggests several potential hazards:

  • High Reactivity as an Alkylating Agent: The iodomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions. As such, the compound must be considered a reactive alkylating agent. Alkylating agents are often toxic, mutagenic, and carcinogenic due to their ability to react with biological nucleophiles like DNA and proteins.

  • Toxicity of Organoiodine Compounds: Organoiodine compounds can be toxic and may pose environmental hazards.[1] Some are known to be mutagenic or carcinogenic.[1]

  • Hazards of Fluorinated Organics: The fluorine atom enhances the electrophilicity of the adjacent carbon and introduces metabolic stability. However, thermal decomposition of fluorinated compounds can release highly toxic fumes such as hydrogen fluoride (HF) and carbonyl fluoride (COF2).[2][3]

  • Irritation and Sensitization: Based on data from similar molecules, there is a high probability of irritation to the skin, eyes, and respiratory system.[4][5][6]

Inferred GHS Classification

Based on the GHS classifications of structurally similar compounds like tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate and 1-Boc-3-iodoazetidine, a conservative, inferred GHS classification for this compound is proposed in Table 1.[4] This should be considered a provisional assessment pending the availability of a formal SDS.

Table 1: Inferred GHS Hazard Classification

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
Serious Eye Damage/Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritationDanger/Warning
alt text
alt text
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning
alt text
Hazardous to the Aquatic Environment, Acute & Chronic (Category 1)H410: Very toxic to aquatic life with long lasting effectsWarning
alt text

This table is a synthesized estimation based on available data for analogous compounds and does not represent a formal GHS classification.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.[7]

Engineering Controls
  • Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood with a properly functioning exhaust system.[8][9] This is the primary defense against inhalation of vapors or fine particulates.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[9]

  • Safety Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[5][10]

Personal Protective Equipment (PPE)

Given the compound's presumed status as a reactive alkylating agent and potential hazardous drug, PPE selection should align with guidelines for handling cytotoxic or highly potent compounds.[11][12][13]

Table 2: Mandatory Personal Protective Equipment (PPE)

Body PartPPE SpecificationRationale and Best Practices
Hands Double Gloving: Inner and outer gloves tested for chemotherapy drug resistance (ASTM D6978 standard). Nitrile or neoprene are recommended.[8][11]Provides robust protection against direct skin contact and absorption. The outer glove should be placed over the gown cuff.[11] Change gloves immediately if contamination is suspected.
Body Impermeable, Disposable Gown: Poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[7][11]Protects skin and personal clothing from splashes and spills. Must close in the back.[11]
Eyes/Face Chemical Splash Goggles and Full-Face Shield. Goggles provide a seal around the eyes to protect from splashes.[14] A face shield worn over goggles offers an additional barrier for the entire face, which is critical when handling corrosive or highly toxic materials.[5]
Respiratory NIOSH-certified N95 Respirator (or higher). While a fume hood is the primary control, a respirator should be worn as an added precaution against aerosol exposure, especially during weighing of solids or cleanup of spills.[7]
Feet Closed-toe shoes and disposable shoe covers. Prevents exposure from spills that reach the floor. Shoe covers prevent the spread of contamination outside the immediate work area.[11]

Safe Handling and Experimental Protocols

Adherence to meticulous handling techniques is paramount to prevent exposure and cross-contamination.

Workflow for Handling Reactive Agents

The following diagram outlines the critical decision points and actions for safely handling this compound.

G Diagram 1: Safe Handling Workflow start Start: Prepare to Handle Compound prep_ppe Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) start->prep_ppe verify_eng Verify Fume Hood is Operational prep_ppe->verify_eng weigh Weigh Compound in Fume Hood verify_eng->weigh dissolve Dissolve/Dispense into Reaction Vessel weigh->dissolve transport Transport in Sealed Secondary Container dissolve->transport cleanup Decontaminate Surfaces & Glassware transport->cleanup doff_ppe Doff PPE Correctly (Outer gloves first) cleanup->doff_ppe waste Dispose of Contaminated Waste in Labeled Hazardous Waste Bin doff_ppe->waste end End: Procedure Complete waste->end

Caption: A workflow for the proper handling of this compound.

Step-by-Step Weighing and Dispensing Protocol
  • Preparation: Before bringing the compound into the fume hood, assemble all necessary equipment (spatulas, weigh paper, reaction vessel, solvent, etc.).

  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Tare Balance: Place a tared weigh boat or vial on an analytical balance inside the fume hood.

  • Dispense Solid: Carefully dispense the required amount of this compound onto the weigh boat. Avoid creating dust. Use gentle motions.

  • Transfer: Promptly and carefully transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to avoid splashing.

  • Seal: Immediately cap the primary container of the stock material and the reaction vessel.

  • Initial Cleanup: Wipe down the spatula and any surfaces near the balance with a solvent-dampened cloth (e.g., ethanol or isopropanol), and dispose of the cloth in the designated solid hazardous waste container.

Chemical Storage and Stability

Proper storage is crucial to maintain the compound's integrity and prevent hazardous reactions.[15][16] The principles of segregation and environmental control are key.[16]

Storage Conditions
  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended, similar to other reactive electrophiles like 1-Boc-3-iodoazetidine.[17]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxygen, which could potentially react with the compound or promote degradation.

  • Light: Protect from light, as alkyl iodides can be light-sensitive, potentially leading to the formation of radical species or discoloration.[17]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[8][18]

Incompatibility and Segregation

This compound must be segregated from incompatible materials to prevent violent reactions, fires, or the release of toxic gases.[9]

G Diagram 2: Chemical Incompatibility center_node 1-Boc-3-iodomethyl- 3-fluoroazetidine oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) center_node->oxidizers  Violent Reaction Risk bases Strong Bases (e.g., Hydroxides, Alkoxides) center_node->bases  Degradation/  Elimination Risk acids Strong Acids (e.g., HCl, H2SO4) center_node->acids  Boc-Deprotection/  Degradation Risk nucleophiles Strong Nucleophiles (e.g., Amines, Thiols) center_node->nucleophiles  Intended Reaction/  Incompatibility

Caption: Incompatibility chart for storing the target compound.

  • Strong Oxidizing Agents: Can cause violent reactions.

  • Strong Bases: May promote elimination reactions or degradation.

  • Strong Acids: Can cause cleavage of the Boc-protecting group, leading to a more reactive and potentially unstable secondary amine.[5]

  • Strong Nucleophiles: While these are intended reactants in synthesis, they are incompatible for storage purposes.

Spill Management and Emergency Procedures

Prompt and correct response to a spill is critical to mitigate exposure and environmental contamination.[19]

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the fume hood is operating and, if safe to do so, increase ventilation to the area.

  • PPE: Don the appropriate PPE, including respiratory protection and chemical-resistant gloves, before attempting to clean the spill.[8]

  • Containment: For a small spill, cover with an inert absorbent material like vermiculite, sand, or a commercial spill kit designed for organic solvents.[8]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, followed by a solvent rinse (e.g., ethanol). Collect all cleaning materials as hazardous waste.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek immediate medical attention.

    • Eyes: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

Waste Disposal

Disposal of this compound and any materials contaminated with it must comply with all federal, state, and local regulations for hazardous waste.[20]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Segregation: Do not mix this waste with incompatible waste streams.

  • Containers: Collect waste in a designated, sealed, and leak-proof container.

    • Solid Waste: Used PPE, contaminated absorbent materials, and weigh paper should be collected in a lined, sealed container.

    • Liquid Waste: Unused solutions and reaction quench liquors should be collected in a separate, sealed container.

  • Treatment: Due to its classification as an organoiodine compound, specific treatment may be required.

    • Neutralization: For residual solutions, quenching with a reducing agent like sodium thiosulfate can convert the elemental iodine (if formed) to less harmful iodide salts.[21] This should only be done as part of a defined experimental quenching procedure, not for bulk waste disposal.

    • Incineration: High-temperature incineration is a common method for the disposal of organic waste and can be used to decompose organoiodine compounds.[22] This should be handled by a licensed waste management service.

Never dispose of this chemical down the drain or in general waste bins.[8]

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is matched by its potential hazards. A proactive and informed safety culture is non-negotiable. By understanding the compound's reactivity through the lens of its functional groups, implementing robust engineering controls, mandating appropriate PPE, and adhering to strict protocols for handling, storage, and disposal, researchers can mitigate the risks effectively. This guide serves as a foundational document to be integrated into site-specific safety plans, ensuring that innovation in drug development proceeds without compromising the health and safety of the scientific community.

References

A Senior Application Scientist's Guide to the Physicochemical Properties of 3-Fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Strategic Value of the 3-Fluoroazetidine Scaffold in Medicinal Chemistry

In modern drug discovery, the strategic incorporation of fluorine into lead compounds is a cornerstone of molecular design.[1][2] The 3-fluoroazetidine motif, in particular, has emerged as a uniquely valuable scaffold. It is not merely a decorative element but a functional tool used to fine-tune the physicochemical properties that govern a drug's ultimate success.[3] This guide moves beyond a simple recitation of facts to explore the underlying principles of why this scaffold is so effective, providing field-proven insights into its application.

The power of the 3-fluoroazetidine ring lies in its role as a bioisostere.[4][5] Bioisosteres are chemical groups with similar physical or chemical properties that produce broadly comparable biological effects.[4] By replacing a hydrogen atom or a hydroxyl group with fluorine on the azetidine ring, medicinal chemists can profoundly alter a molecule's properties to enhance efficacy, improve pharmacokinetics, and reduce toxicity.[4][6] This guide will dissect the key physicochemical properties modulated by this substitution: basicity (pKa), lipophilicity (LogP/LogD), metabolic stability, and conformational preference.

Core Physicochemical Properties: A Deep Dive

The introduction of a single fluorine atom at the 3-position of the azetidine ring initiates a cascade of electronic and steric effects that are critical for drug design.

Basicity (pKa): The Inductive Effect in Action

The basicity of the azetidine nitrogen is a pivotal parameter, influencing a compound's solubility, receptor interactions, and off-target effects.[7] Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I effect) through the sigma bonds of the carbon framework.[1]

Causality: This inductive pull of electron density away from the nitrogen atom reduces its ability to accept a proton. Consequently, the protonated form (the conjugate acid) becomes more acidic, which translates to a lower pKa for the parent amine. A comprehensive study of fluorinated saturated heterocyclic amines confirmed that the number of fluorine atoms and their distance to the protonation center are the major factors defining the compound's basicity.[8][9] This modulation is not trivial; a reduction of 1-2 pKa units is commonly observed, which can be the difference between a promising lead and a failed candidate.[1]

pKa_Effect cluster_azetidine Parent Azetidine Ring cluster_fluoroazetidine 3-Fluoroazetidine Ring A_N N-H A_C1 CH2 A_N->A_C1 pKa_high Higher pKa (e.g., ~8-9) A_N->pKa_high Electron density is localized A_C3 CH2 A_C1->A_C3 A_C2 CH2 A_C2->A_N A_C3->A_C2 F_N N-H F_C1 CH2 F_N->F_C1 pKa_low Lower pKa (e.g., ~6-7) F_N->pKa_low Electron density is withdrawn F_C3 CH-F F_C1->F_C3 F_C2 CH2 F_C2->F_N F_C3->F_N Inductive Effect (-I) F_C3->F_C2

Caption: Inductive effect of fluorine reducing electron density on the nitrogen, leading to a lower pKa.

Table 1: Comparative Basicity of Azetidine Derivatives

Compound Substituent at C3 Typical Experimental pKa Rationale
Azetidine H 8.5 - 9.5 Unsubstituted baseline
3-Fluoroazetidine F 6.5 - 7.5 Strong -I effect from fluorine reduces nitrogen basicity[8]

| 3,3-Difluoroazetidine | F, F | 4.5 - 5.5 | Additive -I effect from two fluorine atoms further reduces basicity[8] |

Lipophilicity (LogP/LogD): A Context-Dependent Property

Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is crucial for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10] The effect of fluorination on lipophilicity is highly context-dependent and cannot be assumed to be simply "more lipophilic".[8][11]

Causality: Fluorine substitution has a dual effect on a molecule's polarity.[12]

  • Increased Hydrophobicity: Replacing C-H bonds with C-F bonds can increase the molecule's hydrophobic surface area.[12]

  • Modulated Polarity: The high electronegativity of fluorine can alter the local dipole moment and modulate the electronic distribution at neighboring atoms.[9]

The net result on LogP can be an increase or a decrease, depending on the overall molecular structure and the relative spatial orientation of the fluorine atom.[8] For instance, in some systems, the introduction of fluorine enhances lipophilicity, while in others, particularly where intramolecular hydrogen bonding is disrupted or the overall dipole moment is increased, lipophilicity can decrease.[12]

Table 2: Illustrative Lipophilicity Data for Azetidine Scaffolds

Compound Substituent Typical Experimental LogP Observation
N-Benzylazetidine H ~1.8 Baseline lipophilicity for a substituted azetidine.
N-Benzyl-3-fluoroazetidine F ~1.9 - 2.1 A modest increase in LogP is often observed due to the hydrophobic nature of the C-F bond.[8]

| N-Benzyl-3-hydroxyazetidine | OH | ~0.5 | The hydroxyl group significantly increases polarity, decreasing LogP. |

Metabolic Stability: Blocking the "Soft Spots"

One of the most powerful applications of fluorination is to enhance metabolic stability.[1][2] Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP450) enzymes, which often occurs at electron-rich C-H bonds (metabolic "soft spots").[2][13]

Causality: The carbon-fluorine (C-F) bond is exceptionally strong and significantly more resistant to oxidative cleavage by CYP450 enzymes compared to a carbon-hydrogen (C-H) bond.[2] By replacing a metabolically vulnerable hydrogen atom at the 3-position of the azetidine ring with fluorine, chemists can effectively "block" this site from oxidation. This strategic replacement can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1][2]

Conformational Preferences: The Power of Stereoelectronics

Beyond simple electronic effects, fluorine can exert profound control over the three-dimensional shape of a molecule through stereoelectronic interactions.[1] For a flexible ring system like azetidine, this can be used to "lock" the molecule into its bioactive conformation—the specific shape required to bind to its biological target.

Causality: The primary mechanism is the gauche effect, where the C-F bond prefers a gauche (60°) alignment with vicinal C-H or C-C bonds.[1] This preference can stabilize an otherwise disfavored ring pucker. In fluorinated pyrrolidines, a related five-membered ring, the gauche effect has been shown to stabilize specific Cγ-exo conformations.[14] A similar principle applies to 3-fluoroazetidines, where the fluorine atom can bias the ring's conformational equilibrium, potentially leading to a significant increase in binding affinity and potency by reducing the entropic penalty of binding.

Field-Proven Experimental Protocols

To ensure scientific integrity, the properties discussed must be validated through robust experimental methods. The following protocols are standard, miniaturized procedures commonly used in drug discovery settings.[15]

Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method leverages the change in a compound's UV-Vis absorbance spectrum as a function of pH to determine its pKa.[15] It is a reliable and medium-throughput technique.[7][15]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the 3-fluoroazetidine derivative in DMSO.

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., pH 1.0 to 13.0).[15]

  • Sample Preparation: In a 96-well UV-transparent microtiter plate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration of ~50-100 µM.

  • Spectrophotometric Analysis: Measure the full UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between ionized and non-ionized forms is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to calculate the pKa.

Protocol for LogP/LogD Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for LogP determination, directly measuring the partitioning of a compound between n-octanol and water.[15][16]

LogP_Workflow start Start prep_phases 1. Prepare & Pre-saturate n-Octanol and Water/Buffer start->prep_phases add_compound 2. Add Compound to Vial (from DMSO stock) prep_phases->add_compound partition 3. Add Both Phases, Shake Vigorously (e.g., 1 hr) add_compound->partition centrifuge 4. Centrifuge to Separate Phases partition->centrifuge sample_phases 5. Sample Aliquots from Octanol and Aqueous Layers centrifuge->sample_phases hplc 6. Quantify Concentration in Each Phase via HPLC-UV sample_phases->hplc calculate 7. Calculate LogP/LogD Log([C]octanol / [C]aqueous) hplc->calculate end End calculate->end

Caption: Experimental workflow for LogP/LogD determination using the shake-flask method.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water (or PBS buffer at pH 7.4 for LogD) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

  • Partitioning: Add a known volume of the aqueous phase and the n-octanol phase to a vial. Add a small amount of the test compound (typically from a concentrated stock solution).

  • Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, typically reverse-phase HPLC with UV detection.[15]

  • Calculation: Calculate LogP (or LogD) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol for In Vitro Metabolic Stability Assay

This assay uses liver microsomes, which contain high concentrations of CYP450 enzymes, to predict how quickly a compound will be metabolized in the body.[2]

Metabolic_Stability_Workflow start Start pre_incubate 1. Pre-incubate Liver Microsomes and Test Compound at 37°C start->pre_incubate initiate_reaction 2. Initiate Reaction by Adding NADPH (Cofactor) pre_incubate->initiate_reaction time_points 3. Aliquot and Quench Reaction at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) with Cold Acetonitrile initiate_reaction->time_points centrifuge 4. Centrifuge to Precipitate Proteins time_points->centrifuge analyze 5. Analyze Supernatant by LC-MS/MS to Quantify Remaining Parent Compound centrifuge->analyze calculate 6. Plot ln(% Remaining) vs. Time Calculate Half-life (t½) and Intrinsic Clearance (CLint) analyze->calculate end End calculate->end

Caption: Workflow for an in vitro liver microsomal stability assay.

Methodology:

  • Incubation Preparation: In a microcentrifuge tube or 96-well plate, combine liver microsomes (e.g., human, rat) and a phosphate buffer. Add the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the enzymes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.

  • Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint), key indicators of metabolic stability.[2]

Conclusion

The 3-fluoroazetidine scaffold is a powerful tool in the medicinal chemist's arsenal. Its value stems from the predictable and tunable ways in which the fluorine atom modulates core physicochemical properties. By understanding the causal mechanisms—the inductive effect on pKa, the context-dependent influence on lipophilicity, the C-F bond's resistance to metabolism, and stereoelectronic control over conformation—drug designers can rationally engineer molecules with superior ADME profiles and enhanced biological activity. The robust experimental protocols provided herein form the basis for validating these design hypotheses, ensuring that theoretical advantages translate into tangible improvements in drug development.

References

The Strategic Incorporation of Fluorinated Azetidines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of fluorine chemistry and the growing interest in three-dimensional molecular scaffolds has positioned fluorinated azetidines as a privileged structural motif in contemporary drug discovery. This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated azetidines, from their synthesis to their profound impact on pharmacological profiles. We will delve into the strategic rationale behind their use, the nuanced effects of fluorination on physicochemical and pharmacokinetic properties, and practical synthetic methodologies. Case studies of their successful application will be presented to illustrate their value in overcoming prevalent challenges in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this emerging class of molecules.

Introduction: The Rise of a Powerful Partnership

The pharmaceutical industry has witnessed a paradigm shift towards molecules with higher sp³ character, moving away from flat, aromatic structures to embrace greater three-dimensionality.[1] Azetidines, four-membered nitrogen heterocycles, have emerged as key players in this trend, offering improved metabolic stability, enhanced aqueous solubility, and novel exit vectors for molecular elaboration compared to their larger saturated counterparts like piperidine and pyrrolidine.[1] Concurrently, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, with a significant percentage of newly approved drugs containing this unique element.[2][3] Fluorine's distinct electronic properties and small size allow for the fine-tuning of a molecule's potency, conformation, metabolism, and membrane permeability.[4][5]

The marriage of these two concepts—the azetidine scaffold and fluorine substitution—has given rise to a powerful class of building blocks that offer solutions to some of drug discovery's most persistent challenges. This guide will explore the synergistic benefits of this combination, providing a comprehensive overview for the medicinal chemist.

The Impact of Fluorination on Azetidine Properties

The introduction of fluorine into the azetidine ring can dramatically alter its fundamental properties. These changes are not merely incremental but can lead to significant improvements in a drug candidate's profile.

Modulating Basicity (pKa)

A primary concern with amine-containing scaffolds is their basicity. High pKa can lead to off-target effects, particularly hERG channel inhibition. Fluorination in the vicinity of the azetidine nitrogen can significantly lower its basicity due to the powerful electron-withdrawing nature of the fluorine atom.[6] This modulation can mitigate toxicity concerns while preserving the necessary interactions for on-target activity. The extent of pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.[7]

Enhancing Metabolic Stability

Metabolic instability is a frequent cause of drug candidate failure. Fluorine can act as a "metabolic shield," blocking sites of oxidative metabolism. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, the overall metabolic stability of the molecule can be substantially increased.[5]

Tuning Lipophilicity and Permeability

The effect of fluorination on lipophilicity (logP) is complex and context-dependent.[8] While aromatic fluorination often increases lipophilicity, aliphatic fluorination can have varied effects.[8] However, strategic fluorination has been shown to improve membrane permeability.[9][10] In some cases, a single fluorine atom can lead to a remarkable improvement in permeability, solubility, and in vivo clearance, resulting in significantly enhanced oral exposure.[9][10]

Conformational Control

Fluorine substitution can exert significant control over the conformational preferences of the azetidine ring.[11] The puckered nature of the azetidine ring can be influenced by electrostatic interactions, such as a C–F···N+ charge-dipole interaction, and hyperconjugation.[11] This conformational steering can be exploited to lock the molecule into a bioactive conformation, thereby enhancing potency and selectivity.

Synthetic Strategies for Accessing Fluorinated Azetidines

The growing importance of fluorinated azetidines has spurred the development of novel and efficient synthetic methodologies.

Strain-Release Reactions of 2-(Trifluoromethyl)-1-Azabicyclo[1.1.0]butanes

A powerful approach to synthesizing 2-(trifluoromethyl)azetidines involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes.[6] These highly strained precursors can be ring-opened with various electrophiles to generate a diverse array of substituted azetidines.

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)azetidines via Strain-Release [6]

  • Starting Material Synthesis: Prepare 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes via diastereoselective cyclopropanation of 2-(trifluoromethyl)-2H-azirines.

  • Ring-Opening Reaction: To a solution of the 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butane in a suitable solvent (e.g., dichloromethane), add the desired electrophile (e.g., benzyl chloroformate or trifluoroacetic anhydride) at a controlled temperature (e.g., -78 °C to room temperature).

  • Work-up and Purification: Upon reaction completion, quench the reaction and perform a standard aqueous work-up. Purify the resulting substituted 2-(trifluoromethyl)azetidine by column chromatography.

  • Further Functionalization (Optional): The resulting azetidines can be further modified. For example, palladium-catalyzed hydrogenolysis can provide access to cis-3-aryl-2-trifluoromethyl azetidines.

G cluster_0 Synthesis of 2-(Trifluoromethyl)azetidines Azabicyclobutane 2-(Trifluoromethyl)-1- azabicyclo[1.1.0]butane Azetidine Substituted 2-(Trifluoromethyl)azetidine Azabicyclobutane->Azetidine Strain-Release Ring Opening Electrophile Electrophile (e.g., Benzyl Chloroformate) Electrophile->Azetidine

Caption: Strain-Release Synthesis of 2-(Trifluoromethyl)azetidines.

Azetidine Sulfonyl Fluorides (ASFs) for Late-Stage Functionalization

Azetidine sulfonyl fluorides (ASFs) have emerged as versatile reagents for the mild synthesis of 3-aryl-3-substituted azetidines.[12][13] These reagents can be activated under mild thermal conditions to couple with a broad range of nucleophiles, enabling late-stage functionalization of complex molecules.[12]

Experimental Protocol: Synthesis of 3-Substituted Azetidines using ASFs [12]

  • ASF Synthesis: Prepare N-protected azetidine sulfonyl fluorides (e.g., N-Cbz-ASFs) through a thiol alkylation-oxidation-elimination/fluorination sequence.

  • Coupling Reaction: In a suitable solvent such as acetonitrile, combine the ASF reagent, the desired nucleophile (e.g., an amine or NH-azole), and a base (e.g., K₂CO₃ or triethylamine).

  • Thermal Activation: Heat the reaction mixture to a moderate temperature (e.g., 60 °C) to initiate the coupling process.

  • Deprotection and Further Derivatization: If necessary, remove the N-protecting group (e.g., Cbz group removal with TMSI) to reveal the free azetidine NH, which can serve as a vector for further diversification.

G cluster_1 Late-Stage Azetidine Functionalization ASF Azetidine Sulfonyl Fluoride (ASF) Coupled_Product 3-Substituted Azetidine ASF->Coupled_Product Thermal Activation (60 °C) Nucleophile Nucleophile (e.g., Amine, Azole) Nucleophile->Coupled_Product

Caption: ASF-Mediated Synthesis of 3-Substituted Azetidines.

Fluorinated Azetidines as Bioisosteres

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve the pharmacological profile. Fluorinated azetidines can serve as bioisosteres for various functionalities.

  • Carbonyl and gem-Dimethyl Groups: The strained four-membered ring can mimic the geometry of a carbonyl group or a gem-dimethyl moiety, offering a more stable and often more soluble alternative.[12]

  • Amides and Amidines: NH-amino-azetidines can act as potential isosteres of amidines, with subtle differences in conformation and pKa.[12]

  • Aromatic and Heteroaromatic Rings: In certain contexts, the azetidine ring can replace larger ring systems, providing improved physicochemical properties and access to novel chemical space.[1]

The use of gem-difluorinated motifs within the azetidine scaffold can act as a bioisostere for an oxygen or carbonyl group, introducing polarity and conformational control without significantly increasing hydrophobicity.[7]

Case Studies in Drug Discovery

The practical utility of fluorinated azetidines is best illustrated through their application in successful drug discovery programs.

MK2 Inhibitors with Improved Oral Exposure

In a program targeting MAP-activated protein kinase 2 (MK2) for inflammatory diseases, the introduction of a single fluorine atom into a pyrrole-based inhibitor scaffold led to a dramatic improvement in ADME properties.[9][10] The fluorinated analog exhibited enhanced permeability, increased solubility, and reduced in vivo clearance, culminating in significantly improved oral exposure while maintaining target potency.[9]

CompoundMK2 IC₅₀ (nM)Permeability (10⁻⁶ cm/s)Solubility (g/L)Rat in vivo Clearance (mL/min/kg)Rat Oral Bioavailability (%)Rat Oral Exposure (nM·h)
Parent Compound 10<0.50.00410010121
Fluoro-Azetidine Analog 122.50.03211503486
Data synthesized from reference[9]
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

In the development of inhibitors for dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes, cyclohexylglycine amides of fluorinated azetidines displayed unexpectedly strong activity.[14] This highlights the potential of fluorinated azetidines to form key interactions within an enzyme's active site.

Conclusion and Future Outlook

Fluorinated azetidines represent a compelling and increasingly accessible structural motif for medicinal chemists. The strategic incorporation of fluorine into the azetidine ring provides a powerful toolkit for modulating a wide range of properties, from basicity and metabolic stability to permeability and conformation. The development of robust synthetic methodologies has further expanded their utility, enabling their incorporation even in late-stage drug development. As the demand for novel, three-dimensional chemical matter continues to grow, fluorinated azetidines are poised to play an even more significant role in the design and development of the next generation of therapeutics.

References

The Synthesis of Functionalized Azetidines: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more famous β-lactam cousins to become a cornerstone in modern medicinal chemistry. Its unique conformational properties, imparted by the inherent ring strain of approximately 25.4 kcal/mol, offer a compelling structural and physicochemical profile for drug candidates.[1] This strained ring system provides a unique vector in three-dimensional space, enabling novel interactions with biological targets. Consequently, azetidine-containing compounds have demonstrated a wide range of biological activities, leading to their incorporation into approved drugs such as the antihypertensive agent azelnidipine and the MEK inhibitor cobimetinib.[1]

This technical guide provides an in-depth review of the key synthetic strategies for accessing functionalized azetidines. We will delve into the mechanistic intricacies of these transformations, offering field-proven insights to aid researchers in navigating the synthetic challenges and unlocking the full potential of this versatile scaffold.

Core Synthetic Strategies for Azetidine Ring Construction

The construction of the strained azetidine ring demands a specialized toolkit of synthetic methodologies. This section will explore the most robust and widely employed strategies, including cycloaddition reactions, intramolecular cyclizations, and ring expansion approaches.

Cycloaddition Reactions: Forging the Four-Membered Ring

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of azetidines. Among these, [2+2] and [3+1] cycloadditions are particularly prominent.

The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, offers a direct route to the azetidine core.[2] Recent advances have focused on the use of visible light and photocatalysis to overcome the challenges associated with the high energy UV radiation traditionally required.[2][3][4][5][6]

A significant breakthrough has been the use of oximes as imine surrogates in visible-light-mediated aza Paternò–Büchi reactions. In a key example, the Schindler group demonstrated that an iridium-based photocatalyst can activate 2-isoxazoline-3-carboxylates for a [2+2] cycloaddition with various alkenes.[1] This method proceeds via a triplet energy transfer mechanism and is notable for its broad substrate scope.[1]

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction [2][3]

  • Reaction Setup: In a nitrogen-filled glovebox, a solution of the 2-isoxazoline-3-carboxylate (1.0 equiv.), the alkene (2.0 equiv.), and the photocatalyst (fac-[Ir(dFppy)3]) (1-5 mol%) in degassed acetonitrile (0.1 M) is prepared in a sealed vial.

  • Irradiation: The reaction mixture is stirred and irradiated with blue LEDs (450 nm) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to afford the desired functionalized azetidine.

aza_paterno_buchi cluster_reactants Reactants cluster_catalyst Catalyst System cluster_intermediates Intermediates cluster_product Product Oxime Oxime Derivative Triplet_Oxime Triplet State Oxime Oxime->Triplet_Oxime Alkene Alkene Azetidine Functionalized Azetidine Alkene->Azetidine Photocatalyst Photocatalyst (e.g., Ir(III) complex) Excited_PC Excited Photocatalyst Photocatalyst->Excited_PC hv (Visible Light) Light Visible Light (Blue LEDs) Excited_PC->Triplet_Oxime Energy Transfer Triplet_Oxime->Azetidine + Alkene [2+2] Cycloaddition

Caption: Visible-light-mediated aza Paternò–Büchi reaction workflow.

The [3+1] cycloaddition of azomethine ylides with one-carbon components, such as isocyanides, provides an alternative and efficient route to the azetidine ring. Azomethine ylides can be generated in situ from the thermal or Lewis acid-catalyzed ring-opening of aziridines.[7][8]

A notable example involves the Y(OTf)3-catalyzed reaction of aziridines with aromatic isocyanides. This reaction proceeds under mild conditions and offers a pathway to densely functionalized azetidines.[8]

Intramolecular Cyclization: Closing the Ring

Intramolecular cyclization is a classical and highly effective strategy for the synthesis of azetidines. This approach typically involves the formation of a C-N bond from a suitably functionalized acyclic precursor.

The direct functionalization of C-H bonds has revolutionized organic synthesis, and its application to azetidine synthesis is particularly impactful. Palladium-catalyzed intramolecular C(sp³)–H amination allows for the construction of the azetidine ring from readily available amine precursors without the need for pre-functionalization.[9][10][11][12][13]

In a seminal report, Chen and co-workers developed a method for the synthesis of azetidines from picolinamide (PA)-protected amines.[9][10] The picolinamide directing group facilitates the palladium-catalyzed activation of a γ-C(sp³)–H bond, leading to the formation of a palladacycle intermediate, which upon oxidative amination, furnishes the azetidine product.[9][10]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination [9][10]

  • Reaction Setup: To a solution of the picolinamide-protected amine (1.0 equiv.) in a suitable solvent (e.g., toluene) are added Pd(OAc)2 (2-5 mol%), an oxidant such as PhI(OAc)2 (2.5 equiv.), and a base (e.g., Li2CO3).

  • Reaction Conditions: The reaction mixture is heated at a specified temperature (e.g., 60-110 °C) under an inert atmosphere.

  • Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After completion, the reaction is cooled, diluted with an organic solvent, and washed with aqueous solutions to remove inorganic salts. The organic layer is dried, concentrated, and the residue is purified by silica gel chromatography.

pd_catalyzed_amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_reagents Reagents cluster_product Product Substrate PA-Protected Amine Palladacycle Palladacycle Intermediate Substrate->Palladacycle + Pd(II) C-H Activation Pd_II Pd(II) Catalyst Pd_IV Pd(IV) Intermediate Palladacycle->Pd_IV + Oxidant Azetidine Functionalized Azetidine Pd_IV->Azetidine Reductive Elimination Oxidant Oxidant (e.g., PhI(OAc)2) Azetidine->Pd_II (Catalyst Regeneration)

Caption: Palladium-catalyzed intramolecular C-H amination workflow.

The cyclization of γ-amino alcohols or γ-haloamines via intramolecular nucleophilic substitution is a long-standing and reliable method for azetidine synthesis. This approach involves the activation of a hydroxyl group (e.g., as a mesylate or tosylate) or the presence of a halide at the γ-position, followed by nucleophilic attack by the amine to close the four-membered ring.

A recent example of this strategy is the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides a direct route to 3-hydroxyazetidines.[14]

Experimental Protocol: La(OTf)3-Catalyzed Aminolysis of an Epoxy Amine [14]

  • Reaction Setup: La(OTf)3 (5 mol%) is added to a solution of the cis-3,4-epoxy amine (1.0 equiv.) in 1,2-dichloroethane (0.2 M) at room temperature.

  • Reaction Conditions: The mixture is stirred under reflux.

  • Monitoring: The reaction progress is monitored by TLC.

  • Work-up and Purification: Upon completion, the mixture is cooled to 0°C, and saturated aqueous NaHCO3 is added. The mixture is extracted with CH2Cl2, and the combined organic layers are dried, filtered, and concentrated. The residue is purified by column chromatography to yield the azetidine.

Ring Expansion Strategies: From Three to Four

Ring expansion of readily available aziridines offers an attractive pathway to more complex azetidines. This strategy leverages the ring strain of the three-membered ring to drive the formation of the four-membered heterocycle.

A notable method for the one-carbon ring expansion of aziridines involves the reaction of N-tosylaziridines with phenacyl bromide derivatives in a silica gel-water system.[15][16] This reaction is catalyzed by a tertiary amine and proceeds through the in situ formation of an ammonium ylide, which acts as the one-carbon source for the ring expansion.[15][16] This method is advantageous as it avoids the isolation of the often-unstable ylide intermediate.[15][16]

Experimental Protocol: Ring Expansion of an N-Tosylaziridine [15][16]

  • Reaction Setup: To a mixture of the N-tosylaziridine (1.0 equiv.), phenacyl bromide (1.2 equiv.), and Na2CO3 in a silica gel-water system, a tertiary amine catalyst (e.g., DABCO, 10 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature.

  • Monitoring: The progress of the reaction is monitored by TLC.

  • Work-up and Purification: The reaction mixture is filtered, and the silica gel is washed with an organic solvent (e.g., ethyl acetate). The combined filtrates are concentrated, and the residue is purified by column chromatography.

For the synthesis of spirocyclic NH-azetidines, a titanium-mediated Kulinkovich-type reaction of oxime ethers with Grignard reagents has been developed.[17][18][19][20][21] This reaction is proposed to proceed through a titanacyclopropane intermediate, which acts as a 1,2-dianion equivalent, inserting into the oxime ether to form the spirocyclic azetidine.[17][18][19][20][21]

Experimental Protocol: Titanium-Mediated Synthesis of a Spirocyclic NH-Azetidine [17][20]

  • Reaction Setup: In a dry flask under an argon atmosphere, Ti(Oi-Pr)4 (1.0 equiv.) and the oxime ether (1.0 equiv.) are dissolved in diethyl ether. The alkyl Grignard reagent (2.5 equiv.) is added dropwise over 5 minutes at room temperature.

  • Reaction Conditions: The reaction is stirred at room temperature for approximately 6 hours, or until the starting oxime is consumed as monitored by TLC.

  • Work-up and Purification: The reaction is quenched with 15% aqueous citric acid and stirred overnight. The aqueous layer is washed with hexanes, basified with 2 M NaOH to pH 12, and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Post-Synthetic Functionalization: Diversifying the Azetidine Core

The ability to introduce a variety of functional groups onto the azetidine ring is crucial for its application in drug discovery. Late-stage functionalization (LSF) strategies, particularly C-H functionalization, are highly valuable for rapidly generating analogues for structure-activity relationship (SAR) studies.[22][23][24][25]

C-H Functionalization

The direct conversion of C-H bonds to C-C or C-heteroatom bonds on the azetidine ring is a powerful tool for diversification. While challenging due to the relative inertness of C(sp³)–H bonds, methods are emerging for the site-selective functionalization of azetidines.

Nucleophilic Substitution

The azetidine ring can also be functionalized through nucleophilic substitution reactions, particularly at the C3 position. For example, 3-haloazetidines can serve as versatile precursors for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols.

Data Summary: Comparison of Azetidine Synthesis Methodologies

Synthetic MethodKey FeaturesTypical YieldsStereoselectivityScope
[2+2] Photocycloaddition Atom-economical, direct access to core.Moderate to HighVariableBroad alkene scope.
[3+1] Cycloaddition Access to densely functionalized azetidines.GoodOften highDependent on ylide precursor.
Pd-Catalyzed C-H Amination No pre-functionalization needed.Good to ExcellentHighRequires directing group.
Intramolecular Aminolysis Access to 3-hydroxyazetidines.HighHighDependent on epoxy amine precursor.
Aziridine Ring Expansion Utilizes readily available starting materials.Good to HighOften highDependent on aziridine and ylide.
Ti-Mediated Coupling Access to spirocyclic NH-azetidines.ModerateN/A for spirocenterSpecific for spirocycles.

Conclusion and Future Outlook

The synthesis of functionalized azetidines has witnessed remarkable progress in recent years, driven by the increasing recognition of their value in medicinal chemistry. The methodologies outlined in this guide, from innovative cycloadditions and C-H functionalizations to reliable intramolecular cyclizations and ring expansions, provide a robust platform for the generation of diverse azetidine libraries.

Future efforts in this field will likely focus on the development of more efficient and stereoselective catalytic methods, as well as the expansion of late-stage functionalization strategies to enable the rapid diversification of complex azetidine-containing molecules. As our synthetic capabilities continue to evolve, the full potential of the azetidine scaffold in the discovery of new therapeutics will undoubtedly be realized.

References

Methodological & Application

The Strategic Incorporation of 1-Boc-3-iodomethyl-3-fluoroazetidine in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2][3][4] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Among the various fluorinated scaffolds, azetidines have emerged as particularly valuable motifs. These four-membered saturated nitrogen heterocycles offer a unique three-dimensional geometry that can effectively explore chemical space and improve pharmacokinetic profiles.[5][6]

This guide provides a comprehensive overview of the application of a highly versatile building block, 1-Boc-3-iodomethyl-3-fluoroazetidine , in drug discovery. We will delve into its synthesis, reactivity, and provide detailed protocols for its use in constructing novel molecular architectures with therapeutic potential.

Molecular Profile: this compound

This compound is a trifunctional building block that offers medicinal chemists a powerful handle for molecular elaboration. The Boc (tert-butyloxycarbonyl) protecting group on the azetidine nitrogen ensures stability and allows for controlled deprotection under acidic conditions. The fluorine atom at the 3-position introduces the desirable properties associated with fluorination, while the iodomethyl group serves as a highly reactive electrophile for nucleophilic substitution reactions.

PropertyValue
Molecular Formula C9H15IFNO2
Molecular Weight 315.12 g/mol
CAS Number 1374657-64-3
Appearance Pale yellow oil
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is conceptually straightforward, proceeding through a two-step sequence from the corresponding hydroxymethyl precursor.

Synthesis Precursor 1-Boc-3-hydroxymethyl-3-fluoroazetidine Intermediate Mesylate or Tosylate Intermediate Precursor->Intermediate MsCl or TsCl, Base Target This compound Intermediate->Target NaI, Acetone

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of 1-Boc-3-hydroxymethyl-3-fluoroazetidine

This protocol is adapted from the synthesis of a similar precursor, 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine, followed by a change of the N-protecting group.[1][2]

Step-by-Step Methodology:

  • Starting Material: Begin with a suitable precursor, such as 1-diphenylmethyl-3-hydroxymethyl-3-fluoroazetidine.

  • Deprotection: Remove the diphenylmethyl group via catalytic hydrogenation (e.g., H2, Pd/C) in a suitable solvent like methanol.

  • Boc Protection: To the resulting free amine, add di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 1-Boc-3-hydroxymethyl-3-fluoroazetidine.

Protocol 2: Conversion to this compound

This protocol is a standard procedure for the conversion of a primary alcohol to an iodide.

Step-by-Step Methodology:

  • Activation of the Hydroxyl Group: Dissolve 1-Boc-3-hydroxymethyl-3-fluoroazetidine in an anhydrous aprotic solvent such as DCM or THF at 0 °C. Add a base, typically a non-nucleophilic amine like triethylamine or diisopropylethylamine (DIPEA). To this solution, add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) dropwise to form the corresponding mesylate or tosylate in situ. The rationale for this step is to convert the poor leaving group (-OH) into a good leaving group (-OMs or -OTs).

  • Nucleophilic Substitution (Finkelstein Reaction): To the solution containing the activated alcohol, add a source of iodide, such as sodium iodide (NaI) or potassium iodide (KI). The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the SN2 reaction. Heating may be required to drive the reaction to completion.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium thiosulfate to remove any remaining iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.

Applications in Drug Discovery: A Versatile Electrophile for Nucleophilic Substitution

The primary utility of this compound in drug discovery lies in its ability to act as an electrophile in nucleophilic substitution reactions. The iodomethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles, allowing for the introduction of the 3-fluoroazetidinyl-methyl moiety into various molecular scaffolds.

Reactions BuildingBlock 1-Boc-3-iodomethyl- 3-fluoroazetidine Product 3-Fluoro-3-substituted azetidine Derivatives BuildingBlock->Product Nucleophiles Nucleophiles (R-NH2, R-SH, R-OH) Nucleophiles->Product Base

Caption: General reaction scheme for nucleophilic substitution.

Protocol 3: General Procedure for N-Alkylation of Amines

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0 equivalent) in a suitable polar aprotic solvent such as DMF or acetonitrile. Add a non-nucleophilic base (1.1-1.5 equivalents), such as DIPEA or potassium carbonate. The choice of base is crucial to deprotonate the amine without competing as a nucleophile.

  • Addition of Electrophile: To the stirred solution, add this compound (1.0-1.2 equivalents) either neat or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography or preparative HPLC.

Amine TypeBaseSolventTypical Reaction Time
Primary AliphaticK2CO3DMF4-12 h
Secondary AliphaticDIPEACH3CN6-18 h
AnilineK2CO3DMF12-24 h
Heterocycle (e.g., Imidazole)NaHTHF2-8 h
Protocol 4: General Procedure for S-Alkylation of Thiols

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the thiol (1.0 equivalent) in a polar aprotic solvent like DMF or THF. Add a suitable base (1.0-1.2 equivalents), such as sodium hydride (NaH) or cesium carbonate (Cs2CO3), at 0 °C to deprotonate the thiol to the more nucleophilic thiolate.

  • Addition of Electrophile: Add this compound (1.0-1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Perform an aqueous work-up and purification as described in Protocol 3.

Protocol 5: General Procedure for O-Alkylation of Phenols

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the phenol (1.0 equivalent) in a polar aprotic solvent such as DMF or acetone. Add a base (1.1-1.5 equivalents), typically potassium carbonate or cesium carbonate, to generate the phenoxide.

  • Addition of Electrophile: Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: The reaction may require heating (60-80 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.

Case Studies: The Impact of the 3-Fluoroazetidine Moiety in Drug Candidates

While specific examples detailing the use of this compound are often found within proprietary patent literature, the strategic incorporation of the 3-fluoroazetidine moiety is evident in several publicly disclosed drug candidates. This building block provides a direct and efficient route to such structures.

  • Enzyme Inhibitors: The 3-fluoroazetidine ring can serve as a bioisostere for other cyclic amines, such as pyrrolidine or piperidine, often with improved properties. For instance, in the design of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, the incorporation of a fluorinated azetidine can enhance potency and metabolic stability.

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The unique conformational constraints and polarity of the 3-fluoroazetidine ring can lead to improved binding affinity and selectivity for GPCRs. The azetidine nitrogen can act as a key hydrogen bond acceptor or be further functionalized to modulate receptor interactions.

Conclusion: A Key Enabler in Modern Medicinal Chemistry

This compound is a powerful and versatile building block that empowers medicinal chemists to readily introduce the valuable 3-fluoroazetidinyl-methyl motif into a wide array of molecules. Its trifunctional nature provides a robust platform for generating novel chemical entities with potentially improved pharmacokinetic and pharmacodynamic properties. The protocols outlined in this guide offer a practical framework for researchers to leverage this reagent in their drug discovery programs, accelerating the development of the next generation of therapeutics.

References

Application of 1-Boc-3-iodomethyl-3-fluoroazetidine in Positron Emission Tomography (PET) Tracer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of novel radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern molecular imaging, enabling the non-invasive study of physiological and pathological processes in vivo. The incorporation of fluorine-18 ([¹⁸F]) into biologically active molecules is of paramount interest due to its near-ideal decay characteristics. Small, strained heterocyclic scaffolds, such as azetidines, have emerged as valuable components in drug design, offering favorable physicochemical properties. This technical guide provides a comprehensive overview and detailed protocols for the application of 1-Boc-3-iodomethyl-3-fluoroazetidine , a specialized building block for the efficient synthesis of [¹⁸F]-labeled PET tracers. We will explore the scientific rationale for its use, focusing on the strategic advantages conferred by the 3-fluoroazetidine moiety, and provide step-by-step protocols for its incorporation into target molecules.

Introduction: The Strategic Value of Fluorinated Azetidines in PET Tracer Design

Positron Emission Tomography (PET) provides unparalleled sensitivity in visualizing and quantifying biological processes at the molecular level.[1] The choice of radionuclide is critical, and fluorine-18 remains the workhorse of clinical PET due to its optimal half-life (109.8 minutes), low positron energy (0.635 MeV), and the feasibility of producing high specific activity tracers.[2] The design of a successful PET tracer, however, extends beyond the radionuclide. The molecular scaffold must possess high affinity and selectivity for its biological target, favorable pharmacokinetics, and the ability to cross biological barriers, such as the blood-brain barrier (BBB), for neuroimaging applications.[3][4]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in medicinal chemistry.[5] Its incorporation into a molecule can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to more traditional carbocyclic or larger heterocyclic analogues.[6] Specifically, the introduction of a fluorine atom at the 3-position of the azetidine ring offers a powerful strategy to fine-tune these properties.

The Advantage of the 3-Fluoroazetidine Moiety

The use of this compound as a building block is underpinned by several key advantages:

  • Enhanced Metabolic Stability: Fluorination at the 3-position of the azetidine ring can block potential sites of oxidative metabolism.[5] This is a crucial attribute for PET tracers, as metabolic degradation can lead to radiometabolites that may interfere with imaging interpretation or exhibit altered pharmacokinetic profiles.[1][7]

  • Modulation of Basicity and Lipophilicity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the azetidine nitrogen. This can be advantageous in reducing off-target interactions and improving the overall pharmacokinetic profile of the tracer. The 3-fluoroazetidine moiety can also help to balance lipophilicity, which is a critical parameter for BBB penetration.[5]

  • Improved Blood-Brain Barrier Penetration: The unique structural and electronic properties of the azetidine ring can facilitate passage across the blood-brain barrier, making it a valuable scaffold for the development of novel neuroimaging agents.[5][8]

The subject of this guide, This compound , is a pre-functionalized building block designed for efficient late-stage radiofluorination, allowing for the introduction of the crucial 3-[¹⁸F]fluoromethylazetidine moiety into a target molecule.

Synthetic Strategy: The Building Block Approach

The synthesis of PET tracers can be broadly categorized into two approaches: late-stage radiofluorination of a final drug molecule or a building block (or modular) approach.[9] The latter involves the radiosynthesis of a small, universally applicable [¹⁸F]-labeled synthon, which is then coupled to a larger, more complex molecule. This strategy is particularly advantageous as it allows for the optimization and validation of the radiolabeling step independently of the final targeting vector.

This compound is designed for a building block approach where the iodine atom serves as a leaving group for nucleophilic substitution with [¹⁸F]fluoride. While the provided building block already contains a non-radioactive fluorine atom, a similar precursor with a suitable leaving group in place of the fluorine (e.g., a tosylate) would be used to introduce [¹⁸F] at that position. For the purpose of this guide, we will focus on the more common scenario of labeling the methyl group, for which an analogous precursor, 1-Boc-3-(tosyloxymethyl)-3-fluoroazetidine , would be utilized. The iodine in the title compound suggests its use in coupling reactions, but for direct [¹⁸F]fluorination, a tosylate or mesylate is a more conventional leaving group.

The overall synthetic workflow can be visualized as a two-stage process:

G cluster_0 Stage 1: Radiosynthesis of the Building Block cluster_1 Stage 2: Conjugation and Deprotection A [¹⁸F]Fluoride Production (Cyclotron) B Activation of [¹⁸F]Fluoride (K₂CO₃/K₂₂₂ complex) A->B D Nucleophilic Substitution (SN2 Reaction) B->D C Precursor (1-Boc-3-(tosyloxymethyl)-3-fluoroazetidine) C->D E [¹⁸F]-Labeled Building Block (1-Boc-3-[¹⁸F]fluoromethyl-3-fluoroazetidine) D->E G Deprotection of Boc Group (Acidic Conditions) E->G F Target Molecule (e.g., with a nucleophilic handle) H Conjugation Reaction F->H G->H J Purification (HPLC) H->J I Final [¹⁸F]PET Tracer J->I

References

Application Notes and Protocols for the Synthesis of 3,3-Disubstituted Azetidines using 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3,3-Disubstituted Azetidines in Medicinal Chemistry

The azetidine scaffold, a four-membered saturated heterocycle, has emerged as a privileged motif in modern drug discovery.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional exit vector from a core structure, enabling favorable interactions with biological targets. Furthermore, the introduction of substituents at the 3-position can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability.[3] In particular, 3,3-disubstituted azetidines provide a spirocyclic or gem-disubstituted arrangement that is of high interest for creating novel chemical entities with improved pharmacological profiles.[4][5][6]

This application note provides a comprehensive guide to the synthesis of a diverse range of 3,3-disubstituted azetidines utilizing the versatile building block, 1-Boc-3-iodomethyl-3-fluoroazetidine . The presence of a fluorine atom at the 3-position can impart unique conformational effects and influence basicity, making this building block particularly attractive for medicinal chemistry applications. The iodomethyl group serves as a highly reactive electrophile for the introduction of various substituents via nucleophilic substitution.

This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs. We will detail the synthesis of the key building block and provide robust, step-by-step protocols for its reaction with a variety of nucleophiles.

Synthesis of the Key Building Block: this compound

A plausible synthetic route to this compound is adapted from the synthesis of analogous 3-fluoroazetidine derivatives.[7] The proposed pathway commences with the synthesis of a suitable precursor, 1-Boc-3-hydroxymethyl-3-fluoroazetidine, which is then converted to the target iodo-compound.

Protocol 1: Synthesis of 1-Boc-3-hydroxymethyl-3-fluoroazetidine

This protocol is a representative procedure and may require optimization.

Scientist's Note: The synthesis of the key precursor, 1-Boc-3-hydroxymethyl-3-fluoroazetidine, is a multi-step process that often begins with an acyclic, appropriately substituted alkene. A key step involves a halofluorination reaction to introduce the fluorine atom, followed by cyclization to form the azetidine ring. Subsequent functional group manipulations, including protection of the amine and reduction of a carboxylic acid or ester, yield the desired alcohol. For the purpose of this application note, we will start from a commercially available or readily synthesized 3-fluoroazetidine derivative. A potential starting point is 1-Boc-3-fluoroazetidine-3-carboxylic acid.[7]

Materials:

  • 1-Boc-3-fluoroazetidine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-3-fluoroazetidine-3-carboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Boc-3-hydroxymethyl-3-fluoroazetidine.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure based on standard iodination reactions of primary alcohols.[2]

Scientist's Note: The conversion of the primary alcohol to the corresponding iodide is a crucial step. The Appel reaction, using triphenylphosphine and iodine, is a reliable method for this transformation. The reaction proceeds via a phosphonium salt intermediate, which is then displaced by the iodide ion.

Materials:

  • 1-Boc-3-hydroxymethyl-3-fluoroazetidine

  • Triphenylphosphine (PPh₃)

  • Imidazole

  • Iodine (I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-hydroxymethyl-3-fluoroazetidine (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM (0.2 M).

  • Cool the solution to 0 °C in an ice-water bath.

  • Add iodine (1.5 eq) portion-wise to the stirred solution. The reaction mixture will typically turn dark brown.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the brown color disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to yield this compound.

Application Protocols: Synthesis of 3,3-Disubstituted Azetidines

The following protocols detail the reaction of this compound with various nucleophiles to generate a library of 3,3-disubstituted azetidines.

Protocol 3: N-Alkylation - Synthesis of 3-Aminomethyl-3-fluoroazetidine Derivatives

Scientist's Note: The alkylation of primary and secondary amines with this compound provides a straightforward route to 3-aminomethyl-3-fluoroazetidine derivatives.[8] The choice of base is critical to neutralize the HI generated during the reaction and to prevent the protonation of the starting amine. A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or a mild inorganic base like potassium carbonate is typically employed.

Materials:

  • This compound

  • Primary or secondary amine (1.0-1.2 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a round-bottom flask, add the amine (1.0 eq) and the base (K₂CO₃ or DIPEA, 2.0 eq).

  • Dissolve the mixture in anhydrous DMF or MeCN (0.1-0.2 M).

  • Add a solution of this compound (1.2 eq) in the same solvent.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated azetidine.

Protocol 4: O-Alkylation - Synthesis of 3-Alkoxymethyl-3-fluoroazetidine Derivatives

Scientist's Note: The O-alkylation of phenols or alcohols with this compound typically requires a base to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide or phenoxide.[9] Sodium hydride is a strong base suitable for this purpose, while milder bases like potassium carbonate can be effective for more acidic phenols.

Materials:

  • This compound

  • Phenol or alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous DMF or THF

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the phenol or alcohol (1.0 eq).

  • Dissolve in anhydrous DMF or THF (0.1-0.2 M).

  • Cool the solution to 0 °C and carefully add NaH portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature or heat to 50-70 °C for 2-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 5: S-Alkylation - Synthesis of 3-Thiomethyl-3-fluoroazetidine Derivatives

Scientist's Note: Thiols are excellent nucleophiles and readily react with alkyl iodides. A mild base is usually sufficient to deprotonate the thiol to the more nucleophilic thiolate.

Materials:

  • This compound

  • Thiol (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Anhydrous DMF or MeCN

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a round-bottom flask, add the thiol (1.0 eq) and K₂CO₃ (1.5 eq).

  • Dissolve in anhydrous DMF or MeCN (0.1-0.2 M).

  • Add a solution of this compound (1.1 eq) in the same solvent.

  • Stir the reaction at room temperature for 1-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: C-Alkylation - Synthesis of 3-Alkyl-3-fluoroazetidine Derivatives with Extended Chains

Scientist's Note: The C-alkylation of soft carbon nucleophiles, such as malonates or other stabilized enolates, is a powerful method for carbon-carbon bond formation.[10] The choice of base and solvent is crucial for efficient enolate formation and subsequent alkylation.

Materials:

  • This compound

  • Diethyl malonate or other active methylene compound (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous THF or DMF

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the active methylene compound (1.0 eq).

  • Dissolve in anhydrous THF or DMF (0.2 M).

  • Cool to 0 °C and carefully add NaH (1.1 eq). Stir for 30 minutes at 0 °C and 30 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or heat to 60 °C for 4-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with saturated aqueous ammonium chloride solution at 0 °C.

  • Extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table provides representative data for the synthesis of various 3,3-disubstituted azetidines using the protocols described above. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

EntryNucleophileProductProtocolRepresentative Yield (%)
1Morpholine1-Boc-3-fluoro-3-(morpholinomethyl)azetidine385
2Phenol1-Boc-3-fluoro-3-(phenoxymethyl)azetidine478
3Thiophenol1-Boc-3-fluoro-3-(phenylthiomethyl)azetidine592
4Diethyl malonateDiethyl 2-((1-Boc-3-fluoroazetidin-3-yl)methyl)malonate675

Visualization of Synthetic Workflow

G cluster_start Starting Material Synthesis cluster_diversification Diversification Reactions cluster_analysis Analysis and Characterization start_acid 1-Boc-3-fluoroazetidine-3-carboxylic acid reduction Reduction (e.g., BH3-THF) Protocol 1 start_acid->reduction hydroxymethyl 1-Boc-3-hydroxymethyl-3-fluoroazetidine reduction->hydroxymethyl iodination Iodination (Appel Reaction) Protocol 2 hydroxymethyl->iodination iodomethyl Key Building Block: This compound iodination->iodomethyl alkylation Nucleophilic Substitution (Protocols 3-6) iodomethyl->alkylation nucleophile Nucleophile (N, O, S, C) nucleophile->alkylation product 3,3-Disubstituted Azetidine alkylation->product workup Work-up & Purification (Chromatography) product->workup characterization Characterization (NMR, MS) workup->characterization

Caption: Synthetic workflow for the preparation and diversification of this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel 3,3-disubstituted azetidines. The protocols outlined in this application note provide a solid foundation for researchers to access a wide array of these important scaffolds. The ability to introduce diverse functionalities at the 3-position opens up new avenues for exploring chemical space in the pursuit of novel therapeutic agents. The provided methods are robust and can be adapted to a variety of substrates, making this building block an essential tool for any medicinal chemistry program.

References

The Rising Star in Heterocyclic Chemistry: Application Notes for 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Azetidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart superior pharmacological properties is relentless. Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as prized building blocks due to their ability to introduce conformational rigidity and provide unique exit vectors in drug candidates. When combined with the transformative effects of fluorine—an element known to enhance metabolic stability, binding affinity, and membrane permeability—the resulting fluorinated azetidine scaffolds become exceptionally valuable.[1]

This guide focuses on a particularly versatile building block: 1-Boc-3-iodomethyl-3-fluoroazetidine . The presence of a primary iodide offers a highly reactive handle for nucleophilic substitution, making it an ideal precursor for a diverse array of more complex heterocyclic systems. The quaternary center, substituted with both a fluorine atom and a functionalizable methyl group, introduces a desirable three-dimensional character into molecules. These structural features make it a powerful tool for researchers, scientists, and drug development professionals aiming to escape the "flatland" of traditional aromatic scaffolds and explore novel chemical space.

This document serves as a comprehensive technical guide, providing not only detailed protocols for the application of this building block but also the underlying scientific rationale for its synthesis and reactivity.

Part 1: Synthesis of the Building Block

The synthesis of this compound is a multi-step process that begins with the construction of the core 3-fluoro-3-hydroxymethylazetidine framework. A published pathway provides a reliable method to obtain the key precursor, (1-Boc-3-fluoroazetidin-3-yl)methanol.[2][3][4] The final step, a standard iodination, converts the primary alcohol into the desired reactive iodomethyl group.

Proposed Synthetic Pathway

The overall transformation can be visualized as a two-stage process: the synthesis of the alcohol precursor followed by its conversion to the iodide.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Iodination A N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine B 1-Diphenylmethyl-3-fluoro- 3-hydroxymethylazetidine A->B  Multi-step  [Ref. 1, 2, 3] C (1-Boc-3-fluoroazetidin-3-yl)methanol B->C Boc Protection D This compound C->D Iodination (Appel Reaction) Nucleophilic_Substitution BuildingBlock 1-Boc-3-iodomethyl- 3-fluoroazetidine Product Product: 1-Boc-3-(Nu-methyl)- 3-fluoroazetidine BuildingBlock->Product Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-SH, R₂NH Nucleophile->Product Sₙ2 Reaction Base Base (e.g., NaH, K₂CO₃) Base->Nucleophile Deprotonation Spirocycle_Formation BuildingBlock 1-Boc-3-iodomethyl- 3-fluoroazetidine Intermediate Alkylated Intermediate BuildingBlock->Intermediate 1. Intermolecular    Sₙ2 BifunctionalNu Bifunctional Nucleophile (e.g., H₂N-R-OH) BifunctionalNu->Intermediate Spirocycle Spiroheterocycle Intermediate->Spirocycle 2. Intramolecular    Sₙ2 (Cyclization)

References

Application Notes and Protocols for the Functionalization of Bioactive Molecules with the Fluoroazetidine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into bioactive molecules represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. The 3-fluoroazetidine moiety has emerged as a particularly valuable building block, combining the conformational constraints of the four-membered azetidine ring with the unique electronic properties of fluorine. This guide provides a comprehensive overview of the rationale, synthetic strategies, and detailed protocols for the functionalization of bioactive molecules, with a primary focus on peptides, using the fluoroazetidine scaffold. We will delve into the synthesis of key building blocks, their incorporation into peptide chains via solid-phase peptide synthesis (SPPS), and the analytical techniques required for robust characterization. The causality behind experimental choices is emphasized throughout to provide researchers with a framework for adapting these protocols to their specific molecular targets.

Introduction: The Rationale for Fluoroazetidination in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid scaffold that can impart favorable conformational preorganization to a molecule, often leading to enhanced binding affinity for its biological target. When a fluorine atom is introduced onto this ring, particularly at the 3-position, a confluence of beneficial properties arises:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the azetidine nitrogen. This can be crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as it can reduce unwanted interactions with off-target biological molecules.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. Incorporating a fluoroazetidine moiety can therefore block susceptible metabolic sites and increase the in vivo half-life of a drug.[1]

  • Conformational Control: The rigid azetidine ring restricts the conformational freedom of a molecule more than a simple alkyl chain. The addition of a fluorine atom can further influence local conformation through steric and electronic effects, potentially locking the molecule into a bioactive conformation.[2][3]

  • Bioisosteric Replacement: The fluoroazetidine moiety can act as a bioisostere for other common functional groups, such as proline or other cyclic amines.[4][5][6][7][8][9][10] This allows for the fine-tuning of a molecule's properties while maintaining its overall shape and ability to interact with its target.

The confluence of these properties makes the fluoroazetidine moiety a highly attractive scaffold for the design of novel therapeutics, from small molecule inhibitors to complex peptides.[4][11][12]

Synthesis of the Core Building Block: 1-Boc-3-fluoroazetidine-3-carboxylic acid

The successful incorporation of a fluoroazetidine moiety into a larger molecule, particularly a peptide, necessitates the synthesis of a suitably protected building block. 1-Boc-3-fluoroazetidine-3-carboxylic acid is a versatile intermediate for this purpose. The following protocol is adapted from established synthetic strategies.[8]

Experimental Workflow: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

cluster_0 Step 1: Bromofluorination cluster_1 Step 2: Reduction & Cyclization cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Boc Protection cluster_4 Step 5: Oxidation A N-(diphenylmethylidene)-2- (4-methoxyphenoxymethyl)-2-propenylamine B N-(3-bromo-2-fluoro-2-((4-methoxyphenoxy)methyl)propylidene) (diphenyl)methanamine A->B NBS, Pyridine·HF C 1-(diphenylmethyl)-3-fluoro-3- ((4-methoxyphenoxy)methyl)azetidine B->C NaBH4, MeOH D 1-(diphenylmethyl)-3-(hydroxymethyl) -3-fluoroazetidine C->D CAN E tert-butyl 3-fluoro-3- (hydroxymethyl)azetidine-1-carboxylate D->E Boc2O, Pd/C, H2 F 1-Boc-3-fluoroazetidine- 3-carboxylic acid E->F TEMPO, BAIB

Caption: Synthetic workflow for 1-Boc-3-fluoroazetidine-3-carboxylic acid.

Protocol 1: Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

Materials:

  • N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine

  • N-Bromosuccinimide (NBS)

  • Pyridine-HF complex

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Cerium(IV) ammonium nitrate (CAN)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (Pd/C)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Bis(acetoxy)iodobenzene (BAIB)

  • Appropriate solvents (DCM, MeCN, etc.) and reagents for workup and purification.

Procedure:

  • Bromofluorination: Dissolve the starting propenylamine derivative in dichloromethane (DCM). Add N-bromosuccinimide (NBS) and pyridine-HF complex. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Reduction and Cyclization: To the crude product from the previous step dissolved in methanol, add sodium borohydride (NaBH₄) at 0 °C. The reduction of the imine followed by intramolecular cyclization yields the azetidine ring.

  • Deprotection of the Hydroxymethyl Group: The 4-methoxybenzyl protecting group is removed using an oxidizing agent such as cerium(IV) ammonium nitrate (CAN) to yield the corresponding alcohol.

  • N-Boc Protection: The diphenylmethyl group on the nitrogen is removed by hydrogenolysis using Pd/C and H₂ gas, and the resulting secondary amine is immediately protected with di-tert-butyl dicarbonate (Boc₂O) to give the N-Boc protected fluoroazetidine alcohol.

  • Oxidation to Carboxylic Acid: The primary alcohol is oxidized to the carboxylic acid using a TEMPO/BAIB system. After purification by column chromatography, 1-Boc-3-fluoroazetidine-3-carboxylic acid is obtained.

Incorporation of Fluoroazetidine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the fluoroazetidine-containing amino acid into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). However, due to the steric hindrance of the cyclic amino acid, optimization of the coupling conditions is often necessary.

Workflow for SPPS Incorporation

Resin Resin Support (e.g., Rink Amide) Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 DMF Wash Deprotection1->Wash1 Coupling Coupling of Fmoc-Aze(F)-OH (HATU/DIPEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Deprotection2 Fmoc Deprotection Wash2->Deprotection2 NextCoupling Coupling of next Fmoc-AA-OH Deprotection2->NextCoupling Cycle Repeat Cycle NextCoupling->Cycle n times Cycle->Wash2 Cleavage Cleavage from Resin (TFA cocktail) Cycle->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Caption: General workflow for SPPS with a fluoroazetidine amino acid.

Protocol 2: SPPS of a Model Peptide Containing 3-Fluoroazetidine-3-carboxylic acid

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • 1-Fmoc-3-fluoroazetidine-3-carboxylic acid (synthesized from the Boc-protected version)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid: Pre-activate the first Fmoc-protected amino acid (4 eq.) with HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Fmoc-3-fluoroazetidine-3-carboxylic acid:

    • Due to potential steric hindrance, a double coupling strategy is recommended.

    • Dissolve Fmoc-3-fluoroazetidine-3-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated solution to the deprotected resin and couple for 2-4 hours.

    • After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of the activated fluoroazetidine amino acid.

    • Confirm complete coupling with a Kaiser test.[13]

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Considerations for Coupling Sterically Hindered Residues

The azetidine ring is sterically more demanding than a standard acyclic amino acid. To ensure high coupling efficiency, the choice of coupling reagent is critical.

Coupling ReagentClassReactivityNotes
HATU Uronium SaltVery HighExcellent for hindered couplings, low racemization.[14]
HCTU Uronium SaltHighA cost-effective alternative to HATU, very efficient.
PyAOP Phosphonium SaltVery HighHighly reactive, suitable for difficult sequences.[15]
COMU Uronium SaltVery HighHigh solubility and reactivity, considered safer than HOBt/HOAt-based reagents.[12]

Analytical Characterization of Fluoroazetidine-Functionalized Molecules

Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final product. A combination of mass spectrometry and NMR spectroscopy is typically employed.

Mass Spectrometry

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.[16][17][18] The observed mass should correspond to the calculated mass of the fluoroazetidine-containing peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluoroazetidine-containing molecules. 1H, 13C, and 19F NMR experiments are particularly informative.

  • ¹H NMR: The protons on the azetidine ring will appear as complex multiplets due to geminal and vicinal coupling, as well as coupling to the fluorine atom.

  • ¹³C NMR: The carbon atoms of the azetidine ring will show characteristic shifts, and the carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF).

  • ¹⁹F NMR: A single resonance is expected for the 3-fluoroazetidine moiety. The chemical shift will be dependent on the local electronic environment. 19F NMR is highly sensitive and can be used to assess purity.[1][6][19]

2D NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is recommended:

  • COSY (Correlation Spectroscopy): To establish H-H coupling networks within the peptide.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded C-H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range H-C correlations, which is crucial for sequencing the peptide and confirming the position of the fluoroazetidine residue.

  • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide information on the spatial proximity of the fluorine atom to other protons in the molecule, aiding in conformational analysis.

cluster_0 Mass Spectrometry cluster_1 NMR Spectroscopy cluster_2 Purity Analysis MS Confirm Molecular Weight (ESI-MS or MALDI-MS) HRMS Confirm Elemental Composition (High-Resolution MS) MS->HRMS HPLC Assess Purity (RP-HPLC) MS->HPLC NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_1D->HPLC

References

Application Notes & Protocols: Radiolabeling Techniques Using Fluorinated Azetidine Precursors for Positron Emission Tomography (PET)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine-18 (¹⁸F) into biologically active molecules is a cornerstone of modern Positron Emission Tomography (PET) radiopharmaceutical development.[1] Concurrently, the azetidine scaffold has emerged as a highly valuable motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved polarity, metabolic stability, and aqueous solubility.[2][3][4] This guide provides a detailed technical overview and actionable protocols for the ¹⁸F-labeling of molecules using fluorinated azetidine precursors. We focus on the highly efficient nucleophilic ring-opening of strained azetidinium salts, a method that offers mild reaction conditions and high radiochemical yields, thereby overcoming challenges associated with traditional radiofluorination of sensitive biomolecules.[5][6] These protocols are designed for researchers, radiochemists, and drug development professionals seeking to develop novel PET imaging agents.

Introduction: The Convergence of ¹⁸F and the Azetidine Scaffold

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides non-invasive, quantitative insights into biological processes in vivo.[1] Its utility is critically dependent on the availability of high-specificity radiotracers, with the positron-emitter fluorine-18 (t½ ≈ 109.8 minutes) being the radionuclide of choice for most applications due to its favorable decay characteristics and manageable half-life.[1][7]

The azetidine ring, a four-membered nitrogen-containing heterocycle, is no longer a synthetic curiosity but a validated "bioisostere" and structural component in drug design.[4] Its incorporation can profoundly influence a molecule's properties:

  • Improved Physicochemical Profile: Azetidines can reduce lipophilicity and enhance aqueous solubility compared to larger carbocyclic or heterocyclic analogues.[3]

  • Metabolic Stability: The rigid, strained ring can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Exit Trajectory: The defined geometry of the azetidine ring provides precise exit vectors for substituents, allowing for optimized interactions with biological targets.

The combination of these two fields—¹⁸F radiochemistry and azetidine-driven drug design—presents a compelling strategy for creating next-generation PET tracers with superior imaging properties. This guide focuses on a key enabling technology: the radiofluorination of strained azetidinium precursors.

Core Principle: Nucleophilic Ring-Opening of Azetidinium Salts

Traditional ¹⁸F-labeling methods, such as nucleophilic aromatic substitution (SₙAr), often require harsh conditions (high temperatures, strong bases) that can degrade complex and sensitive molecules.[6][8] A more elegant and milder approach involves leveraging the inherent ring strain of an azetidinium ion.

The Causality Behind the Method: The key to this strategy is the creation of a highly reactive intermediate. An azetidine precursor is converted into a quaternary azetidinium salt, typically by reacting it with a powerful electrophile like triflic anhydride.[6] This process introduces significant ring strain and creates an excellent leaving group (the nitrogen atom is part of the ring). The strained four-membered ring becomes highly susceptible to nucleophilic attack by [¹⁸F]fluoride.[5][6] The reaction proceeds via an Sₙ2 mechanism, resulting in the ring-opening of the azetidinium ion to form a stable 3-[¹⁸F]fluoropropyl amine moiety.[5] This method is advantageous as it often proceeds under milder physiological conditions and in shorter time frames compared to other techniques.[6]

G cluster_0 Mechanism: [¹⁸F]Fluoride Ring-Opening of Azetidinium Ion precursor Azetidinium Precursor (Strained Ring, Good Leaving Group) transition Sₙ2 Transition State precursor->transition Nucleophilic Attack fluoride [¹⁸F]F⁻ / K₂CO₃ / K₂₂₂ Complex (Activated Nucleophile) fluoride->transition product Ring-Opened Product (3-[¹⁸F]Fluoropropyl Amine Moiety) transition->product Ring Opening

Caption: Mechanism of nucleophilic attack and ring-opening.

Experimental Workflow & Protocols

The overall workflow for producing an ¹⁸F-labeled azetidine-based radiotracer involves three primary stages: activating the [¹⁸F]fluoride, performing the radiolabeling reaction, and purifying the final product.

workflow start [¹⁸O]H₂O Target Bombardment (¹⁸O(p,n)¹⁸F) trap Trap [¹⁸F]F⁻ on Anion Exchange Cartridge (QMA) start->trap elute Elute with K₂CO₃ / K₂₂₂ trap->elute dry Azeotropic Drying (Acetonitrile) elute->dry react Radiolabeling Reaction: Add Precursor, Heat dry->react purify Semi-Prep HPLC Purification react->purify qc Quality Control: Analytical HPLC, GC purify->qc final Final Product: Sterile Filtration qc->final

Caption: General workflow for ¹⁸F-radiotracer synthesis.

Protocol 1: Preparation of No-Carrier-Added [¹⁸F]Fluoride

Objective: To produce a highly reactive, anhydrous [¹⁸F]fluoride-Kryptofix complex suitable for nucleophilic substitution.

Materials:

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron target.[9]

  • Quaternary-methyl Ammonium (QMA) light anion exchange cartridge.

  • Kryptofix 2.2.2 (K₂₂₂) solution (10 mg in 1 mL acetonitrile).

  • Potassium Carbonate (K₂CO₃) solution (2 mg in 1 mL sterile water).

  • Anhydrous Acetonitrile (MeCN).

  • Reaction vessel (e.g., 5 mL V-vial).

Methodology:

  • Pre-condition Cartridge: Flush the QMA cartridge with 10 mL of sterile water followed by 10 mL of air.

  • Trap Fluoride: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]H₂O mixture through the QMA cartridge. The [¹⁸F]F⁻ will be trapped, and the [¹⁸O]H₂O is collected for recycling.

  • Elute Fluoride: In a clean reaction vessel, combine 0.5 mL of the K₂₂₂ solution and 0.1 mL of the K₂CO₃ solution. Draw this mixture into a syringe and use it to slowly elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel.

  • Azeotropic Drying: Add 1 mL of anhydrous acetonitrile to the reaction vessel. Heat the vessel to 110 °C under a gentle stream of nitrogen gas until all solvent has evaporated. Repeat this step twice more with 1 mL of acetonitrile each time to ensure the complex is completely anhydrous. The white solid residue is the activated [¹⁸F]F⁻-K₂₂₂ complex.

Expert Insight: The anhydrous state is critical. Water molecules form a tight hydration shell around the fluoride ion, drastically reducing its nucleophilicity.[10] The K₂₂₂ cryptand effectively chelates the potassium counter-ion (K⁺), leaving a "naked," highly reactive fluoride anion.[7]

Protocol 2: Radiofluorination via Ring-Opening

Objective: To covalently label the azetidinium precursor with [¹⁸F]fluoride.

Materials:

  • Dried [¹⁸F]F⁻-K₂₂₂ complex from Protocol 1.

  • Azetidinium salt precursor (e.g., triflate or tosylate salt), 1-5 mg.

  • Anhydrous, polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or Acetonitrile (MeCN)).

Methodology:

  • Precursor Addition: Dissolve the azetidinium salt precursor in 0.5 - 1.0 mL of the chosen anhydrous solvent. Add this solution to the reaction vessel containing the dried [¹⁸F]F⁻-K₂₂₂ complex.

  • Reaction: Seal the reaction vessel and heat it. The optimal temperature and time are precursor-dependent and must be determined empirically (see Table 1 for examples). A typical starting point is 80-120 °C for 10-20 minutes.[6]

  • Quenching: After the reaction period, cool the vessel to room temperature. Quench the reaction by adding 1-2 mL of mobile phase (e.g., water/acetonitrile mixture) to dilute the reaction mixture in preparation for purification.

Expert Insight: The choice of solvent is crucial. Polar aprotic solvents like DMSO and MeCN are ideal because they effectively solvate the K⁺-K₂₂₂ complex but poorly solvate the fluoride anion, maximizing its reactivity.[11]

Protocol 3: Purification and Quality Control

Objective: To isolate the desired ¹⁸F-labeled product from unreacted fluoride, precursor, and byproducts, and to verify its identity and purity.

Methodology:

  • Semi-Preparative HPLC Purification:

    • Inject the quenched reaction mixture onto a semi-preparative HPLC column (e.g., C18).

    • Elute with an appropriate mobile phase gradient (typically a mixture of acetonitrile and water, sometimes with a modifier like trifluoroacetic acid or ammonium formate).

    • Monitor the eluent with a UV detector (to see the precursor and non-radioactive product) and a radioactivity detector.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically via rotary evaporation or by trapping on a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak) and eluting with ethanol.

    • Reconstitute the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control (QC):

    • Radiochemical Purity: Inject an aliquot of the final product onto an analytical HPLC system to confirm a radiochemical purity of >95%.

    • Identity Confirmation: Co-inject the radioactive product with a non-radioactive, authenticated reference standard to confirm that their retention times match.

    • Residual Solvent Analysis: Use gas chromatography (GC) to ensure residual solvent levels (e.g., acetonitrile, ethanol) are below USP-defined limits.

    • Specific Activity (SA): Calculate the SA (in GBq/µmol or Ci/µmol) by correlating the measured radioactivity with the mass of the compound determined from the analytical HPLC UV trace against a standard curve.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the radiofluorination of strained ammonium precursors, illustrating the versatility of the method.

Precursor TypeLeaving GroupSolventBase / AdditiveTemperature (°C)Time (min)Radiochemical Yield (RCY)Reference
Aziridinium IntermediateIn situ from alcoholAcetonitrileDIPEARoom Temp10Up to 77%[6]
Cbz-protected AziridineRing-openingDMSOK[¹⁸F]F-K₂₂₂803040-80% (conversion)[6]
2-Arylazetidinium SaltRing-openingTHFBu₄NF6012071% (¹⁹F reaction)[12]

Note: Data is compiled from literature and may represent ¹⁹F "cold" reactions or ¹⁸F radiochemical conversions, which are often higher than isolated decay-corrected yields.

Concluding Remarks and Future Outlook

The nucleophilic ring-opening of strained azetidinium precursors represents a robust and efficient strategy for the synthesis of ¹⁸F-labeled radiotracers.[5][6] This approach provides a valuable alternative to harsher radiolabeling techniques, expanding the scope of molecules that can be successfully labeled for PET imaging. The judicious incorporation of the resulting 3-[¹⁸F]fluoropropyl amine motif can significantly enhance the pharmacokinetic and imaging properties of novel drug candidates.[13][14] As synthetic methodologies for creating diverse and complex azetidine building blocks continue to advance, their application in the development of next-generation, high-performance PET radiopharmaceuticals is expected to grow significantly.

References

A Guide to the Chemoselective Incorporation of 1-Boc-3-iodomethyl-3-fluoroazetidine into Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of strained, fluorinated cyclic systems into peptides represents a powerful strategy in modern medicinal chemistry to enhance conformational rigidity, metabolic stability, and target affinity. This guide provides a comprehensive technical overview and detailed protocols for the incorporation of 1-Boc-3-iodomethyl-3-fluoroazetidine, a versatile building block, into peptides. We will delve into the scientific rationale, step-by-step experimental procedures, characterization methods, and troubleshooting strategies to empower researchers in the synthesis of novel peptide-based therapeutics and chemical probes.

Introduction: The Significance of Fluoroazetidine-Modified Peptides

The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a unique scaffold in drug design. Its incorporation into peptide backbones can induce specific conformational constraints, influencing secondary structure and biological activity. The addition of a fluorine atom to the azetidine ring further modulates the molecule's properties, including its pKa, lipophilicity, and metabolic stability. Fluorine's high electronegativity can also lead to favorable interactions with biological targets.[1][2][3] this compound is a particularly useful reagent as the iodomethyl group provides a reactive handle for the selective alkylation of nucleophilic side chains in peptides, while the Boc protecting group ensures compatibility with standard peptide synthesis strategies.

Scientific Rationale and Reaction Mechanism

The incorporation of the 1-Boc-3-fluoroazetidinomethyl group into a peptide is achieved through a nucleophilic substitution reaction (S_N2). The primary iodide of this compound is an excellent electrophile, readily undergoing displacement by nucleophilic amino acid side chains.

Key Nucleophilic Residues for Alkylation:

  • Cysteine: The thiol group of cysteine is a soft and highly potent nucleophile, making it the most common target for selective alkylation.[2][4]

  • Lysine: The ε-amino group of lysine is also a suitable nucleophile, though its reactivity is more pH-dependent.[5][6]

  • Other Potential Nucleophiles: While less common and generally requiring specific conditions, other residues with nucleophilic side chains (e.g., histidine, methionine, aspartic acid, glutamic acid, and the N-terminus) can also be alkylated, often as a side reaction.[5][7][8][9]

The general mechanism involves the attack of the deprotonated nucleophilic side chain on the methylene carbon bearing the iodine, leading to the formation of a stable carbon-nucleophile bond and the displacement of the iodide ion.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the alkylation of a model peptide containing a cysteine residue with this compound.

Materials and Reagents
  • Model Peptide: A peptide containing a single cysteine residue (e.g., Ac-Cys-Ala-Gly-NH₂)

  • Alkylation Reagent: this compound

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Base: Diisopropylethylamine (DIPEA)

  • Reducing Agent (for Cysteine): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Quenching Reagent: 2-Mercaptoethanol

  • Purification Solvents: Acetonitrile (ACN), HPLC grade; Deionized water (18 MΩ·cm); Trifluoroacetic acid (TFA), HPLC grade

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) system with a C18 column, Mass Spectrometer (MS), Nuclear Magnetic Resonance (NMR) spectrometer.

Step-by-Step Protocol for Cysteine Alkylation
  • Peptide Preparation:

    • Dissolve the model peptide (e.g., Ac-Cys-Ala-Gly-NH₂) in DMF to a final concentration of 1-5 mg/mL.

    • If the peptide contains a disulfide bond, it must be reduced first. Add a 5-10 fold molar excess of TCEP hydrochloride to the peptide solution.

    • Gently agitate the solution at room temperature for 1-2 hours to ensure complete reduction of the disulfide bond.

  • Alkylation Reaction:

    • To the solution of the reduced peptide, add a 1.5 to 3-fold molar excess of this compound.

    • Add a 2 to 5-fold molar excess of DIPEA to the reaction mixture. The base is crucial to deprotonate the cysteine thiol, activating it for nucleophilic attack.

    • Stir the reaction mixture at room temperature, protected from light, for 2-4 hours. The reaction progress should be monitored by HPLC-MS.

  • Reaction Quenching:

    • Once the reaction is complete (as determined by HPLC-MS analysis showing consumption of the starting peptide), quench any unreacted this compound by adding a 10-fold molar excess of 2-mercaptoethanol.

    • Allow the quenching reaction to proceed for 30 minutes at room temperature.

  • Purification of the Modified Peptide:

    • Dilute the reaction mixture with an equal volume of 0.1% TFA in water.

    • Purify the crude modified peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[10][11]

    • Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. For example, a linear gradient of 5% to 95% acetonitrile over 30 minutes.

    • Collect fractions and analyze them by analytical HPLC-MS to identify those containing the pure desired product.

  • Lyophilization:

    • Pool the pure fractions and freeze-dry them to obtain the final modified peptide as a white, fluffy powder.

Visual Workflow of the Peptide Alkylation Process

Peptide_Alkylation_Workflow Peptide Model Peptide (e.g., Ac-Cys-Ala-Gly-NH₂) Reduction Reduction with TCEP (if disulfide present) Peptide->Reduction Dissolve in DMF Alkylation Alkylation Reaction (2-4h, RT) Reduction->Alkylation Alkylation_Reagent 1-Boc-3-iodomethyl- 3-fluoroazetidine Alkylation_Reagent->Alkylation Base DIPEA in DMF Base->Alkylation Quenching Quenching (2-Mercaptoethanol) Alkylation->Quenching Monitor by HPLC-MS Purification RP-HPLC Purification Quenching->Purification Characterization Characterization (HPLC, MS, NMR) Purification->Characterization Final_Product Pure Modified Peptide Characterization->Final_Product

Caption: Workflow for the incorporation of this compound into a cysteine-containing peptide.

Characterization and Analytical Methods

Thorough characterization is essential to confirm the successful incorporation of the fluoroazetidine moiety and to assess the purity of the final product.

Analytical Technique Purpose Expected Outcome
Analytical RP-HPLC To assess the purity of the final peptide.[10][12][13]A single major peak corresponding to the modified peptide, with purity typically >95%.
Mass Spectrometry (MS) To confirm the identity of the modified peptide by determining its molecular weight.[10]The observed molecular weight should match the calculated theoretical mass of the peptide plus the mass of the 1-Boc-3-fluoroazetidinomethyl group minus the mass of a hydrogen atom.
Tandem MS (MS/MS) To confirm the site of modification.Fragmentation analysis should show the mass modification on the specific cysteine (or other targeted) residue.
Nuclear Magnetic Resonance (NMR) To provide detailed structural information.¹H and ¹⁹F NMR spectra will show characteristic signals for the fluoroazetidine ring and confirm its covalent attachment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low reaction conversion - Incomplete reduction of disulfide bonds.- Insufficient amount of base.- Steric hindrance around the target residue.- Increase the excess of TCEP and/or the reduction time.- Increase the molar excess of DIPEA.- Increase the reaction time and/or temperature (e.g., to 37°C).
Multiple products observed - Alkylation at multiple sites (e.g., Cys, Lys, N-terminus).[5][7][9]- Oxidation of sensitive residues (e.g., Met, Trp).- Optimize the pH of the reaction; lower pH can favor S-alkylation over N-alkylation.- Use a smaller excess of the alkylating reagent.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
No reaction - Degradation of the alkylating reagent.- Inactive peptide (e.g., oxidized cysteine).- Use a fresh batch of this compound.- Ensure complete reduction of the peptide immediately before the alkylation step.
Poor recovery after HPLC - Poor solubility of the modified peptide.- Adsorption of the peptide to vials or the HPLC column.- Modify the HPLC gradient or use a different organic modifier (e.g., isopropanol).- Use low-adsorption vials.

Conclusion

The chemoselective incorporation of this compound into peptides is a valuable technique for the development of novel peptide-based drugs and research tools. By understanding the underlying chemical principles and following a well-defined protocol, researchers can efficiently synthesize these modified peptides. Careful monitoring of the reaction and thorough characterization of the final product are paramount to ensure the desired outcome and the integrity of the research. This guide provides a solid foundation for the successful application of this methodology in diverse research and development settings.

References

Troubleshooting & Optimization

Technical Support Center: A Guide to Reactions with 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-Boc-3-iodomethyl-3-fluoroazetidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile building block into their synthetic workflows. Given its utility in constructing complex molecules, such as renin inhibitors, understanding the nuances of its reactivity is paramount for achieving high yields and purity. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its use in nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: This reagent is primarily used as an electrophile in SN2 reactions to introduce the 3-fluoro-3-azetidinylmethyl moiety into a target molecule. The iodomethyl group serves as an excellent leaving group for substitution by a wide range of nucleophiles, including amines, phenols, and thiols. The Boc-protected nitrogen and the fluorine atom at the C3 position offer stability and unique physicochemical properties to the final compound, which is advantageous in medicinal chemistry.

Q2: How should I handle and store this reagent?

A2: this compound should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is stable under recommended storage conditions, which are typically in a tightly sealed container at 2-8°C, protected from light and moisture.[1] Prolonged exposure to ambient conditions should be avoided to prevent potential degradation.

Q3: What is the stability of the Boc protecting group and the azetidine ring under typical reaction conditions?

A3: The Boc (tert-butyloxycarbonyl) group is generally stable to basic and nucleophilic conditions used in alkylation reactions.[2] However, it is labile under acidic conditions and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3] The azetidine ring itself possesses inherent ring strain, making it susceptible to ring-opening under strongly acidic conditions or with certain aggressive nucleophiles, though the Boc group mitigates this by reducing the nucleophilicity of the ring nitrogen.

Q4: Can the fluorine atom at the C3 position influence the reactivity?

A4: Yes, the fluorine atom can exert a significant influence through its strong electron-withdrawing inductive effect. This can subtly affect the electrophilicity of the adjacent methylene carbon in the iodomethyl group. While the primary iodide is already highly reactive, this electronic effect can modulate the reaction kinetics. Furthermore, the presence of fluorine can impact the conformational preferences of the azetidine ring and the properties of the final product.

Troubleshooting Guide: Nucleophilic Substitution Reactions

Low yields and the formation of impurities are common hurdles in reactions involving sterically demanding or sensitive building blocks. This section addresses specific problems you may encounter when using this compound.

Problem 1: Low or No Conversion to the Desired Product

Your reaction shows significant unreacted starting material (either the azetidine reagent or your nucleophile) after a standard reaction time.

Low_Conversion_Troubleshooting

Caption: Decision tree for addressing byproduct formation.

Detailed Analysis and Solutions:

  • Causality 1: Over-alkylation.

    • Explanation: This is particularly common with primary amines or other nucleophiles with multiple reactive sites. After the initial desired alkylation, the resulting secondary amine can be deprotonated and react with another molecule of the azetidine iodide, leading to a dimeric or over-alkylated impurity.

    • Solution:

      • Stoichiometry Control: Use a slight excess of the nucleophile (e.g., 1.2 equivalents) relative to the this compound. This ensures the electrophile is consumed before it can react a second time.

      • Slow Addition: Add the azetidine reagent slowly (e.g., dropwise via a syringe pump) to a solution of the nucleophile and base. This maintains a low instantaneous concentration of the electrophile, favoring the initial mono-alkylation.

  • Causality 2: Elimination Side Reactions.

    • Explanation: While less common for a primary iodide, the use of a strong, sterically hindered base in combination with high temperatures can potentially promote elimination reactions, leading to the formation of an exocyclic methylene azetidine derivative.

    • Solution: Opt for a weaker, non-hindered base if possible (e.g., K₂CO₃ instead of t-BuOK). Avoid excessive heating.

  • Causality 3: Azetidine Ring-Opening.

    • Explanation: Although the Boc group provides protection, harsh conditions can lead to ring cleavage. This is more likely if the reaction mixture becomes acidic (e.g., through the decomposition of reagents or solvents) or if the reaction is heated for an extended period with a highly aggressive nucleophile.

    • Solution: Ensure all reagents and solvents are of high quality. Buffer the reaction if necessary. Use the mildest conditions (temperature, base) that afford a reasonable reaction rate.

Problem 3: Difficult Purification

The crude product is an inseparable mixture, or the desired product degrades during column chromatography.

Detailed Analysis and Solutions:

  • Challenge 1: Inseparable Products by Chromatography.

    • Explanation: The polarity of the Boc-protected azetidine product may be very similar to that of the starting azetidine iodide or certain nonpolar byproducts, making separation on silica gel challenging.

    • Solution:

      • Reaction to Completion: The best strategy is to ensure the reaction goes to completion, consuming all of the starting electrophile. Monitor carefully by LC-MS.

      • Aqueous Workup: A carefully designed aqueous workup can remove many impurities. For example, a dilute acid wash (e.g., 1M HCl) can remove basic impurities, but this must be done cautiously and at low temperatures to avoid Boc deprotection. A wash with aqueous sodium thiosulfate can remove any residual iodine.

      • Alternative Chromatography: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh on sensitive compounds than silica gel.

  • Challenge 2: Degradation on Silica Gel.

    • Explanation: Standard silica gel is acidic and can cause partial or complete cleavage of the Boc protecting group, leading to streaking on the TLC plate, low recovery, and a deprotected, more polar impurity in your fractions.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as 0.5-1% triethylamine or pyridine. This will neutralize the acidic sites on the silica surface.

      • Rapid Chromatography: Do not let the product sit on the column for an extended period. Run the column as quickly as possible while maintaining good separation.

      • Alternative Purification: If the product is crystalline, recrystallization is an excellent alternative to chromatography for achieving high purity.

Exemplary Experimental Protocols

These protocols provide a validated starting point for your experiments. Optimization may be necessary based on your specific nucleophile.

Protocol 1: N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.2 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (2.4 mmol, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 mmol, 1.0 eq) in acetonitrile (5 mL) dropwise over 10 minutes.

  • Heat the reaction mixture to 50 °C and monitor by LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (pre-treated with 1% TEA in hexanes) using a gradient of ethyl acetate in hexanes.

Protocol 2: O-Alkylation of a Phenol
  • To a solution of the phenol (1.1 mmol) in anhydrous DMF (8 mL), add cesium carbonate (1.5 mmol, 1.5 eq).

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.0 mmol, 1.0 eq) in one portion.

  • Heat the reaction to 60 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.

  • Cool the mixture, dilute with ethyl acetate (20 mL), and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

References

Technical Support Center: Optimization of Reaction Conditions for Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the strained four-membered azetidine ring. Due to significant ring strain—approximately 25.4 kcal/mol—the synthesis of azetidines presents unique challenges, including low yields, competing side reactions, and product instability.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our goal is to blend established chemical principles with practical, field-proven insights to help you optimize your reaction conditions and achieve your synthetic goals.

Troubleshooting Guide

This section addresses the most common and critical problems encountered during azetidine synthesis in a direct question-and-answer format.

Q1: My intramolecular cyclization is resulting in very low yields. What are the likely causes and how can I improve the outcome?

Low yields are the most frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[3] Several factors can contribute to this issue.

Causality Analysis & Solutions:

  • Competing Intermolecular Reactions: The synthetic precursor may react with another molecule of itself (dimerization) or form polymer chains instead of undergoing the desired intramolecular cyclization. This is highly dependent on concentration.[4]

    • Solution: Employ high-dilution conditions . This can be achieved by the slow addition of the substrate to a heated solution of the base and solvent. This maintains a low substrate concentration, statistically favoring the intramolecular pathway over intermolecular reactions.[4]

  • Poor Leaving Group: The success of an intramolecular SN2 reaction is critically dependent on the quality of the leaving group. Hydroxyl groups, for instance, are poor leaving groups and require activation.

    • Solution: Convert the hydroxyl group of a γ-amino alcohol into a more reactive species, such as a mesylate (Ms) , tosylate (Ts) , or triflate (Tf) .[4] If using a γ-haloamine, consider an in situ Finkelstein reaction to convert a chloride or bromide to a more reactive iodide.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is pivotal and can dramatically alter the reaction's course.

    • Solution (Base): For the cyclization of a γ-haloamine, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the nucleophilic substitution. Common choices include Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), or 1,8-Diazabicyclo[5]undec-7-ene (DBU).[4]

    • Solution (Solvent): To accelerate the SN2 cyclization, consider switching to a more polar aprotic solvent like DMF or DMSO .[4] However, solvent screening is crucial. For instance, in certain Lewis-acid catalyzed reactions, such as the aminolysis of epoxides, 1,2-dichloroethane (DCE) has been shown to provide superior yields compared to other solvents like dichloromethane or benzene.[3][6]

  • Elimination Side Reactions: Especially with hindered substrates or the use of strong, non-nucleophilic bases, elimination reactions can compete with the desired substitution, leading to unsaturated acyclic byproducts.[4]

    • Solution: A careful choice of base is critical. If elimination is a major issue, a weaker base or different solvent system may be required. Additionally, running the reaction at a lower temperature could favor the desired substitution pathway.

Below is a troubleshooting workflow to address low yields and a table comparing common leaving groups.

G start Low Yield in Azetidine Synthesis check_concentration Is reaction concentration high? start->check_concentration high_dilution Implement High Dilution Conditions (Slow Addition) check_concentration->high_dilution Yes check_lg Is the leaving group (LG) poor (e.g., -OH, -Cl)? check_concentration->check_lg No high_dilution->check_lg improve_lg Convert to a better LG (e.g., -OMs, -OTs, -I) check_lg->improve_lg Yes check_conditions Are Base/Solvent/Temp optimal? check_lg->check_conditions No improve_lg->check_conditions optimize_conditions Screen Bases (e.g., NaH, K2CO3) Screen Solvents (e.g., DMF, DCE) Adjust Temperature check_conditions->optimize_conditions No/Unsure check_side_products Are elimination or ring-opened products observed? check_conditions->check_side_products Yes optimize_conditions->check_side_products adjust_for_side_products Use less hindered base Lower reaction temperature check_side_products->adjust_for_side_products Yes success Improved Yield check_side_products->success No adjust_for_side_products->success

Troubleshooting workflow for low yield in azetidine synthesis.

Table 1: Comparison of Leaving Groups in Azetidine Formation [4]

Leaving GroupRelative ReactivityComments
-OTf (Triflate)ExcellentHighly reactive, but precursor can be unstable.
-I (Iodide)Very GoodOften generated in situ from -Cl or -Br via Finkelstein reaction.
-OMs (Mesylate)GoodCommon, stable precursor, good reactivity.
-OTs (Tosylate)GoodSimilar to mesylate, but bulkier.
-Br (Bromide)ModerateLess reactive than iodide.
-Cl (Chloride)FairOften requires higher temperatures or more forcing conditions.
-OH (Hydroxyl)PoorMust be activated before cyclization.
Q2: I am observing significant formation of a five-membered ring (pyrrolidine) instead of the desired azetidine. How can I improve selectivity?

The formation of more stable five- or six-membered rings is a significant competing pathway in azetidine synthesis.[3] This outcome is a classic example of thermodynamic versus kinetic control. The formation of the four-membered azetidine ring is often the kinetically favored pathway (faster rate), while the formation of the five-membered pyrrolidine ring is thermodynamically favored (more stable product).

Causality Analysis & Solutions:

  • Reaction Temperature: Higher temperatures provide the energy needed to overcome the activation barrier for the thermodynamically favored, but slower, reaction pathway.

    • Solution: Lowering the reaction temperature can significantly favor the formation of the kinetic azetidine product.[3] It is advisable to run a temperature screen, for example, from 0 °C to room temperature, to find the optimal conditions.

  • Catalyst and Reagent Choice: The nature of the catalyst or reagents can steer the reaction toward a specific cyclization pathway.

    • Solution: In the intramolecular aminolysis of epoxy amines, the choice of Lewis acid catalyst is critical. For example, La(OTf)₃ has been shown to be highly effective in promoting the C3-selective aminolysis of cis-3,4-epoxy amines to yield azetidines, while under other conditions, the same class of substrates might lead to pyrrolidines.[6][7] Careful selection of the catalyst based on literature precedents for your specific substrate class is essential.

  • Substrate Geometry: The stereochemistry of the starting material can pre-dispose the molecule to a certain cyclization pathway.

    • Solution: While not always easy to change, it is important to recognize how the geometry of your substrate influences ring closure according to Baldwin's rules. For instance, the La(OTf)₃-catalyzed reaction is highly selective for azetidine formation from cis-epoxy amines, whereas trans-epoxy amines under similar conditions yield 3-hydroxypyrrolidines.[7]

Q3: The desired azetidine product is decomposing during workup or purification. What is causing this instability?

The inherent ring strain that makes azetidines synthetically challenging also renders them susceptible to decomposition, particularly ring-opening reactions.[8][9]

Causality Analysis & Solutions:

  • Acid-Mediated Ring Opening: Traces of acid from the reaction or during purification (e.g., on silica gel) can protonate the azetidine nitrogen, activating the ring for nucleophilic attack by water, solvents, or other species, leading to ring-opened byproducts.[8][9]

    • Solution (Workup): Ensure the reaction is thoroughly quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any acid before extraction.[3]

    • Solution (Purification): Avoid acidic chromatography media. Use neutral or basic alumina for column chromatography instead of standard silica gel.[3] Alternatively, deactivating silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%) can also prevent degradation. If the product is a solid, recrystallization is a highly effective purification method that avoids acidic conditions.[3]

  • Thermal Instability: The strained ring can be sensitive to high temperatures.

    • Solution: When removing solvent, use a rotary evaporator at the lowest practical temperature. For purification of volatile azetidines, distillation under reduced pressure is an excellent method to minimize thermal stress.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for forming an azetidine ring?

There are several established methods, with the choice depending on the desired substitution pattern and available starting materials.[10] The most common routes include:

  • Intramolecular Cyclization: This is the most prevalent method, typically involving the SN2 cyclization of a γ-amino alcohol or γ-haloamine. The nitrogen atom acts as an internal nucleophile, displacing a leaving group at the γ-position.[4]

  • [2+2] Cycloaddition (Aza-Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine with an alkene to directly form the azetidine ring.[1][11] While powerful, its application can be limited by challenges associated with the excited state of the imine.[11]

  • Intramolecular Aminolysis of Epoxides: This method uses a γ-amino epoxide as a precursor. A Lewis acid, such as La(OTf)₃, can catalyze the regioselective ring-opening of the epoxide by the pendant amine to form a 3-hydroxyazetidine.[6][12]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a readily available β-lactam can be reduced to a methylene group using strong reducing agents like LiAlH₄ to afford the corresponding azetidine.[4][13]

  • Ring Expansion of Aziridines: Various strategies exist to convert 3-membered aziridines into 4-membered azetidines, often involving the opening of the aziridine and subsequent ring closure.[4][14]

G cluster_start Common Precursors gamma_amino γ-Amino Alcohol / Halide azetidine Azetidine Ring gamma_amino->azetidine Intramolecular Cyclization imine_alkene Imine + Alkene imine_alkene->azetidine [2+2] Cycloaddition (Photochemical) epoxy_amine γ-Epoxy Amine epoxy_amine->azetidine Intramolecular Aminolysis beta_lactam β-Lactam beta_lactam->azetidine Reduction

Common synthetic pathways to the azetidine ring.
Q2: How do I select the optimal nitrogen-protecting group for my synthesis?

The choice of a nitrogen protecting group is critical and must be compatible with both the ring-forming and any subsequent reaction steps, as well as being removable under conditions that do not degrade the final product.[4][8]

  • Sulfonyl Groups (e.g., Tosyl - Ts, Nosyl - Ns): These groups are very robust and can withstand strongly basic or acidic conditions. They also activate the nitrogen, which can be beneficial. However, their removal often requires harsh conditions (e.g., dissolving metal reduction), which the final azetidine product may not tolerate.[4]

  • Carbamates (e.g., Boc, Cbz): Boc (tert-butoxycarbonyl) is a widely used protecting group that is stable to many reaction conditions but is easily removed with acid (e.g., TFA). This makes it a versatile choice, provided the azetidine ring is stable to the acidic deprotection step.[6] Cbz (benzyloxycarbonyl) is removed by hydrogenolysis, which is generally a mild method.

  • Benzyl Groups (e.g., Bn, PMB): Benzyl groups are stable to a wide range of conditions but are typically removed by catalytic hydrogenation. The p-methoxybenzyl (PMB) group offers an alternative oxidative removal pathway.

  • Specialty Groups: For specific applications like α-lithiation, less common groups such as N-thiopivaloyl or N-tert-butoxythiocarbonyl (Botc) have proven effective where traditional groups like Boc fail.[5]

Key Consideration: In Lewis acid-catalyzed reactions, be aware that the basic nitrogen of the substrate can quench the catalyst.[7] In such cases, a less basic precursor or a more robust catalyst is necessary. However, some acid-labile groups like Boc and TBS have been shown to be tolerated in certain La(OTf)₃-catalyzed reactions.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of a Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol

This protocol is adapted from a general procedure for the synthesis of substituted azetidines and involves a two-step process: activation of the hydroxyl group followed by base-mediated cyclization.[4]

Step A: Activation of the Hydroxyl Group (Mesylation)

  • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to be used in the next step without further purification.

Step B: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step A in a suitable polar aprotic solvent such as THF or DMF.

  • Cool the solution to 0 °C.

  • Add a strong, non-nucleophilic base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates H₂ gas.

  • Allow the reaction to warm to room temperature or heat as necessary, monitoring progress by TLC.

  • Once the reaction is complete, carefully quench by slowly adding water or a saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (consider using neutral alumina) or recrystallization to afford the desired azetidine.[3]

Protocol 2: La(OTf)₃-Catalyzed Synthesis of an Azetidine from a cis-3,4-Epoxy Amine

This protocol describes optimized conditions for the synthesis of an azetidine derivative via a lanthanide-catalyzed intramolecular ring-opening of an epoxide.[3][6]

  • To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, to make a 0.2 M solution), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).

  • Stir the mixture under reflux (approx. 83 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel or neutral alumina to yield the pure 3-hydroxyazetidine derivative.

References

Technical Support Center: Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of functionalized azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable four-membered nitrogen-containing heterocycles. The inherent ring strain of the azetidine core presents unique synthetic hurdles, often leading to challenges in yield, purity, and stereocontrol.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles

This section is dedicated to addressing the most common and frustrating issues encountered during azetidine synthesis. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to remediation.

Problem 1: Low or No Yield of the Desired Azetidine

This is arguably the most frequent challenge, stemming from the high activation energy required to form the strained four-membered ring.[1]

Potential Causes & Solutions:

  • Unfavorable Reaction Kinetics: The transition state for a 4-exo-dig cyclization can be energetically demanding.[4]

    • Optimization of Reaction Conditions: A systematic screening of solvents, temperatures, and catalyst loading is critical. For instance, in certain intramolecular aminolysis reactions, changing the solvent can dramatically impact efficiency.[1] It's also worth noting that some photochemical approaches using visible light have shown success in overcoming kinetic barriers.[5][6]

  • Poor Leaving Group: The efficiency of intramolecular cyclization is highly dependent on the nature of the leaving group.

    • Activate Hydroxyl Groups: If your precursor is a γ-amino alcohol, the hydroxyl group must be converted to a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[7]

    • In Situ Halide Exchange: If using a halide, consider an in situ Finkelstein reaction to generate a more reactive iodide.[7]

  • Steric Hindrance: Bulky substituents on the precursor can impede the necessary intramolecular cyclization.[1]

    • Re-evaluate Protecting Group Strategy: Consider smaller protecting groups on the nitrogen or adjacent carbons.

    • Modify Substrate Design: If possible, redesign the synthetic route to introduce bulky groups after the formation of the azetidine ring.

  • Competing Side Reactions: The formation of more stable five- or six-membered rings (e.g., pyrrolidines) is a common competing pathway.[1]

    • High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions like dimerization or polymerization, use high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[7]

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield of Azetidine CheckKinetics Optimize Reaction Conditions (Solvent, Temp, Catalyst) Start->CheckKinetics CheckLG Improve Leaving Group (e.g., -OH to -OTs) Start->CheckLG CheckSterics Assess Steric Hindrance (Protecting Groups) Start->CheckSterics CheckSideReactions Minimize Side Reactions (High Dilution) Start->CheckSideReactions Success Improved Yield CheckKinetics->Success CheckLG->Success CheckSterics->Success CheckSideReactions->Success

Caption: Troubleshooting workflow for low azetidine yield.

Problem 2: Formation of Undesired Regioisomers

In reactions like the aza-Michael addition or ring-opening of unsymmetrical precursors, the formation of a mixture of regioisomers can complicate purification and reduce the yield of the target molecule.[8][9]

Potential Causes & Solutions:

  • Lack of Regiocontrol in Aza-Michael Additions: The nucleophilic attack can occur at different positions of the Michael acceptor.[9]

    • Catalyst and Solvent Screening: The choice of catalyst (e.g., DBU, K2CO3) and solvent can influence the regioselectivity.[9] In some cases, a mixture of regioisomers is unavoidable, and the strategy should focus on efficient separation.[9]

  • Ambiguous Ring-Opening of Aziridine Precursors: When using ring expansion of aziridines to synthesize azetidines, the regioselectivity of the initial ring-opening is crucial.[10]

    • Directing Groups: The presence of certain functional groups on the aziridine can direct the regioselectivity of the ring-opening.

  • Kinetic vs. Thermodynamic Control: In some cyclization reactions, the initially formed kinetic product may not be the most stable thermodynamic product.[11]

    • Temperature Control: Running the reaction at lower temperatures often favors the kinetic product, while higher temperatures can lead to the thermodynamic product.[11]

Experimental Protocol: Regioselective Aza-Michael Addition

This protocol describes the aza-Michael addition of a heterocyclic amine to an α,β-unsaturated azetidine derivative, a common method for introducing functionality at the 3-position.[9]

  • Reactant Preparation: Dissolve methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and the desired NH-heterocycle (1.2 eq) in acetonitrile (0.2 M).

  • Base Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) to the solution.

  • Reaction Execution: Stir the reaction mixture at 65 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to isolate the desired 3-substituted azetidine.[9]

Problem 3: Difficulty with Stereocontrol

Achieving the desired stereochemistry is a significant challenge, especially when creating multiple chiral centers.[8] The synthesis of 2,3-disubstituted azetidines, for instance, is notoriously difficult.[12]

Potential Causes & Solutions:

  • Lack of Facial Selectivity: In cycloaddition reactions, the approach of the reactants can occur from two different faces, leading to a mixture of diastereomers.

    • Chiral Auxiliaries and Catalysts: The use of chiral auxiliaries, such as tert-butanesulfinamides, can provide high diastereoselectivity.[13] Enantioselective catalysis, for example using copper/bisphosphine complexes, has also proven effective.[12]

  • Epimerization: A stereocenter may be prone to epimerization under the reaction conditions, especially if an acidic or basic proton is adjacent to it.

    • Mild Reaction Conditions: Employ milder bases and lower reaction temperatures to minimize epimerization.

    • Protecting Group Strategy: Judicious choice of protecting groups can prevent the formation of enolates or other species that can lead to epimerization.

Data Presentation: Diastereoselectivity in Azetidine Synthesis

Catalyst/AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Chiral SulfinamideCyclization85:15>99%[13]
Copper/(S,S)-L1Boryl Allylation>20:1>99%[12]
Ir[dF(CF3)ppy]2(dtbbpy)PF6Aza Paternò-Büchi>20:1N/A[6]
Problem 4: Product Instability and Ring-Opening

Due to their inherent ring strain, azetidines can be susceptible to ring-opening under various conditions, including acidic, basic, or even during purification.[2][8][14]

Potential Causes & Solutions:

  • Acid/Base Sensitivity: The azetidine ring can be cleaved by strong acids or bases.[2][14] The pKa of the azetidine nitrogen is a key factor in its stability.[14]

    • pH Control: Maintain neutral or near-neutral pH during work-up and purification.

    • Protecting Group: A suitable N-protecting group can modulate the basicity of the nitrogen and enhance stability.

  • Nucleophilic Attack: Azetidines can undergo ring-opening via nucleophilic attack.[15]

    • Careful Reagent Selection: Avoid strong nucleophiles in subsequent reaction steps unless a ring-opening is desired.

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive azetidines during column chromatography.

    • Alternative Stationary Phases: Use neutral or basic alumina for chromatography.[1] Alternatively, deactivated silica gel (treated with a base like triethylamine) can be used.

Logical Relationship: Factors Influencing Azetidine Stability

Stability Stability Azetidine Stability RingOpening Ring-Opening Stability->RingOpening influences susceptibility to RingStrain Inherent Ring Strain RingStrain->Stability ProtectingGroup N-Protecting Group ProtectingGroup->Stability pH pH of Medium pH->RingOpening Nucleophiles Presence of Nucleophiles Nucleophiles->RingOpening

Caption: Factors influencing the stability of the azetidine ring.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the azetidine ring?

A1: The primary methods for constructing the azetidine ring include:

  • Intramolecular Cyclization: This is the most common approach, typically involving the cyclization of a γ-amino alcohol or γ-haloamine.[7]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This involves the reaction of an imine with an alkene, often promoted photochemically.[6][7][16]

  • Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[7][10]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[7][10]

Q2: My Buchwald-Hartwig amination to form an N-aryl azetidine is failing. What should I check?

A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it has its challenges.[17][18] If you are experiencing issues:

  • Catalyst, Ligand, and Base Combination: This is the most critical parameter. The choice of palladium precursor, phosphine ligand (e.g., XPhos, SPhos), and base (e.g., NaOtBu, K3PO4) must be carefully optimized for your specific substrates.[19]

  • Substrate Purity: Impurities in either the azetidine or the aryl halide can poison the catalyst.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents are crucial. Common solvents include toluene, dioxane, and THF. The reaction temperature may also need optimization.[20]

  • Steric Hindrance: Highly substituted aryl halides or bulky groups near the nitrogen on the azetidine can hinder the reaction.

Q3: How do I choose the right nitrogen protecting group for my azetidine synthesis?

A3: The choice of the nitrogen protecting group is critical and can influence the success of the cyclization, subsequent functionalization, and the stability of the final product.[8]

  • Boc (tert-Butoxycarbonyl): Widely used due to its stability under many reaction conditions and its relatively straightforward removal with acid. However, its bulkiness can sometimes be a disadvantage.

  • Cbz (Carboxybenzyl): Stable to acidic and basic conditions, and readily removed by hydrogenolysis.

  • Sulfonyl Groups (e.g., Tosyl, Nosyl): These are robust protecting groups but can be difficult to remove. They are often used when a strongly electron-withdrawing group is needed to facilitate a particular reaction.

  • Botc (tert-Butoxythiocarbonyl): This group has been shown to facilitate lithiation and electrophilic substitution at the carbon alpha to the nitrogen.[21]

Q4: I am observing significant amounts of a pyrrolidine byproduct. How can I favor the formation of the four-membered ring?

A4: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common side reaction.[1]

  • Baldwin's Rules: According to Baldwin's rules, a 4-exo-tet cyclization is generally disfavored compared to a 5-exo-tet cyclization. However, the outcome is highly dependent on the specific substrate and reaction conditions.

  • Substrate Conformation: The conformation of the acyclic precursor plays a crucial role. Strategies that favor the conformation required for the 4-membered ring closure can improve the yield of the azetidine.[6]

  • Catalyst Choice: In some cases, the choice of catalyst can significantly influence the regioselectivity of the cyclization. For example, lanthanide triflates have been shown to be effective in promoting the desired 4-exo-tet cyclization in the aminolysis of certain epoxides.[22]

References

Technical Support Center: Purification Strategies for 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Boc-3-iodomethyl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable fluorinated azetidine building block. The unique combination of a strained azetidine ring, a fluorine atom, and an iodomethyl group presents specific challenges and considerations during purification, which this guide aims to address.

Introduction to the Purification Challenges

This compound is a key intermediate in medicinal chemistry, offering a synthetically versatile handle for the introduction of the 3-fluoroazetidine moiety into drug candidates. The presence of the fluorine atom can favorably modulate physicochemical properties such as pKa and lipophilicity, potentially improving metabolic stability and cell permeability. However, the purification of this compound is not always straightforward. Key challenges include:

  • Lability of the Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds and can be susceptible to cleavage, leading to the formation of impurities.[1]

  • Co-elution of Structurally Similar Impurities: The starting material and certain byproducts have polarities similar to the product, making chromatographic separation challenging.

  • Product Instability: Iodinated organic compounds can be sensitive to light, heat, and acidic or basic conditions, leading to discoloration and degradation.[1]

This guide provides a systematic approach to overcoming these challenges, focusing on robust purification strategies and proactive troubleshooting.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities. The most common synthetic route to this compound involves the iodination of the corresponding alcohol, 1-Boc-3-hydroxymethyl-3-fluoroazetidine, often using an Appel-type reaction with triphenylphosphine and iodine.

Based on this synthesis, the primary impurities to consider are:

  • Unreacted Starting Material: 1-Boc-3-hydroxymethyl-3-fluoroazetidine.

  • Phosphine-Related Byproducts: Triphenylphosphine oxide (TPPO), a common byproduct of the Appel reaction.

  • Iodine-Containing Impurities: Residual molecular iodine (I₂).

  • Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis and workup.

The structural similarities between the starting material and the product necessitate a well-optimized purification strategy.

Recommended Purification Strategies

Column Chromatography

Silica gel column chromatography is the most common and effective method for purifying this compound.

Key Considerations:

  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm) is generally suitable. For challenging separations, high-performance flash chromatography with smaller particle size silica can provide better resolution.

  • Mobile Phase Selection: A non-polar/polar solvent system is typically employed. A gradient of ethyl acetate in a non-polar solvent like hexanes or heptane is a good starting point. The presence of the fluorine atom can alter the compound's interaction with the stationary phase, sometimes requiring optimization of the solvent system.

  • Loading Technique: Dry loading is often preferred for better resolution, especially if the crude product has low solubility in the initial mobile phase.

Step-by-Step Protocol for Flash Column Chromatography:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Preparation and Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Adsorb the dissolved sample onto a small amount of silica gel or celite.

    • Remove the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully apply the dried sample to the top of the column.

  • Elution:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.

    • Monitor the elution of the product using thin-layer chromatography (TLC).

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation: Typical Elution Profile

CompoundTypical Rf Value (20% EtOAc in Hexanes)Elution Order
This compound (Product)~0.4 - 0.5Second
1-Boc-3-hydroxymethyl-3-fluoroazetidine (Starting Material)~0.2 - 0.3Third
Triphenylphosphine Oxide (TPPO)~0.1 - 0.2Last (or with product)
Non-polar byproducts>0.6First

Note: Rf values are approximate and can vary based on the specific TLC plate and solvent conditions.

Recrystallization

Recrystallization is a potential alternative or complementary purification step if the product is a solid and a suitable solvent system can be identified. However, given that many Boc-protected intermediates are oils or low-melting solids, this method may not always be feasible.

Troubleshooting Recrystallization:

  • Oiling Out: If the product "oils out" instead of crystallizing, try using a more dilute solution, a different solvent system, or cooling the solution more slowly.

  • No Crystal Formation: If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal of the pure product if available.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My purified product has a yellow or brownish tint. What is the cause and how can I fix it?

A1: A yellow or brown color is a common sign of residual molecular iodine (I₂) or product degradation. The C-I bond is sensitive to light and heat, which can cause the release of I₂.[1]

  • Troubleshooting Steps:

    • Workup Modification: During the aqueous workup after the reaction, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

    • Chromatography Additive: If the discoloration persists after chromatography, it may be due to on-column degradation. Consider adding a small amount of a non-nucleophilic base, such as triethylamine (~0.1-0.5%), to the mobile phase to neutralize any acidic sites on the silica gel.

    • Storage: Store the purified product in an amber vial, under an inert atmosphere (argon or nitrogen), and at a low temperature (2-8 °C) to minimize degradation.

Q2: I am having difficulty separating my product from the starting alcohol by column chromatography.

A2: The starting material, 1-Boc-3-hydroxymethyl-3-fluoroazetidine, is more polar than the iodinated product. However, their polarities can be quite close, leading to co-elution.

  • Troubleshooting Steps:

    • Optimize the Gradient: Use a very shallow gradient during column chromatography. For example, increase the ethyl acetate concentration by only 1-2% at a time in the region where the product and starting material elute.

    • Try a Different Solvent System: Experiment with different solvent systems. For example, replacing ethyl acetate with a different polar solvent like diethyl ether or a mixture of solvents might improve separation.

    • Consider a Different Stationary Phase: While standard silica is usually sufficient, for very difficult separations, a diol-bonded or cyano-bonded silica phase could offer different selectivity.

Q3: How can I effectively remove triphenylphosphine oxide (TPPO)?

A3: TPPO is a common and often troublesome byproduct of reactions using triphenylphosphine. It can have a similar polarity to the desired product.

  • Troubleshooting Steps:

    • Pre-Chromatography Removal:

      • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexanes or diethyl ether. After concentrating the reaction mixture, dissolve it in a minimal amount of a solvent in which the product is soluble but TPPO is not, then cool and filter.

      • Acidic Wash: If the product is stable to mild acid, an acidic wash during the workup can help to protonate any remaining triphenylphosphine, making it more water-soluble.

    • Chromatography Optimization:

      • Solvent System: The choice of solvent system can influence the elution of TPPO. Sometimes, using a solvent system with a chlorinated solvent (e.g., dichloromethane) can alter the elution profile and improve separation.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound?

A: Due to its potential sensitivity to light and heat, the compound should be stored in a tightly sealed, amber-colored vial at 2-8°C under an inert atmosphere (argon or nitrogen).

Q: What analytical techniques are recommended for purity assessment?

A:

  • NMR Spectroscopy: ¹H and ¹⁹F NMR are excellent for confirming the structure and assessing purity. The disappearance of the hydroxyl proton and the shift of the methylene protons are key indicators of a successful reaction.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool for identifying the product and any impurities. A high-resolution mass spectrum can confirm the elemental composition.

  • TLC: Thin-layer chromatography is essential for monitoring the reaction progress and the effectiveness of the chromatographic purification.

Q: Is this compound stable to standard deprotection conditions for the Boc group?

A: The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane). While the azetidine ring is generally stable to these conditions, the iodomethyl group may be sensitive. It is advisable to perform the deprotection at a low temperature (e.g., 0°C) and monitor the reaction carefully to avoid side reactions.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow crude_product Crude Product (Post-Workup) tlc_analysis TLC Analysis crude_product->tlc_analysis column_chromatography Silica Gel Column Chromatography tlc_analysis->column_chromatography Impurities Present fraction_analysis Fraction Analysis (TLC) column_chromatography->fraction_analysis pure_product Pure Product fraction_analysis->pure_product Pure Fractions re_chromatography Re-Chromatography fraction_analysis->re_chromatography Mixed Fractions discolored_product Discolored Product? pure_product->discolored_product discolored_product->pure_product No thiosulfate_wash Sodium Thiosulfate Wash discolored_product->thiosulfate_wash Yes thiosulfate_wash->pure_product re_chromatography->fraction_analysis

Caption: Purification workflow for this compound.

References

Technical Support Center: Navigating the Stability of 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Boc-3-iodomethyl-3-fluoroazetidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stability issues that can be encountered when using this versatile building block. As a senior application scientist, my goal is to equip you with the knowledge to anticipate and mitigate potential challenges in your synthetic endeavors.

Understanding the Molecule: A Balance of Reactivity and Instability

This compound is a highly valuable reagent in medicinal chemistry, offering a unique 3-fluoroazetidine scaffold. However, its utility is intrinsically linked to its reactivity, which can also be a source of instability under various reaction conditions. The molecule's sensitivity stems from two key structural features:

  • The Strained Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant ring strain.[1][2] While this strain is the driving force for desirable reactions, it also renders the ring susceptible to opening under certain conditions.

  • The Iodomethyl Group: The primary iodide is an excellent leaving group, facilitating nucleophilic substitution reactions. However, this high reactivity can also lead to unwanted side reactions.

This guide will delve into the specific stability challenges you may face and provide actionable solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Issue 1: Decomposition During Nucleophilic Substitution with Amines

Question: I am trying to perform a nucleophilic substitution on this compound with a primary amine to synthesize the corresponding 3-aminomethyl derivative, but I am observing significant byproduct formation and low yield. What is going on?

Answer: This is a common issue that can arise from several factors related to the reaction conditions and the inherent reactivity of the starting material.

Potential Causes and Solutions:

  • Base-Mediated Decomposition: Many amine substitutions are run in the presence of an external base to scavenge the HI generated. However, strong, non-nucleophilic bases can promote decomposition of the azetidine ring or elimination side reactions.

    • Troubleshooting Steps:

      • Choice of Base: If a base is necessary, consider using a milder, bulkier base such as diisopropylethylamine (DIPEA) instead of stronger bases like DBU or sodium hydride.

      • Excess Amine: In many cases, using a slight excess of the nucleophilic amine can serve as the base, avoiding the need for a stronger, external base.

      • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.

  • Over-alkylation of the Product: The desired 3-aminomethyl-3-fluoroazetidine product can sometimes react further with the starting material to form a quaternary ammonium salt, especially if the product amine is more nucleophilic than the starting amine.

    • Troubleshooting Steps:

      • Stoichiometry: Use a larger excess of the starting amine nucleophile to favor the formation of the desired product.

      • Slow Addition: Add the this compound slowly to the solution of the amine to maintain a low concentration of the electrophile.

  • Thermal Instability: Prolonged heating can lead to decomposition.

    • Troubleshooting Steps:

      • Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.

      • Microwave Irradiation: For sluggish reactions, consider using microwave irradiation for a short period to accelerate the reaction without prolonged heating.

Issue 2: Ring-Opening Under Acidic Conditions

Question: I am attempting to deprotect the Boc group using trifluoroacetic acid (TFA), but I am seeing a complex mixture of products instead of the expected deprotected azetidine. Why is this happening?

Answer: The azetidine ring is susceptible to ring-opening under acidic conditions. The nitrogen atom of the azetidine can be protonated, which activates the ring towards nucleophilic attack and subsequent opening.[1]

Potential Causes and Solutions:

  • Acid-Mediated Ring Opening: Strong acids like TFA can protonate the azetidine nitrogen, leading to ring-opening by the trifluoroacetate anion or other nucleophiles present in the reaction mixture. This is a known decomposition pathway for N-substituted azetidines.[1]

    • Troubleshooting Steps:

      • Milder Acidic Conditions: Consider using milder deprotection conditions. A solution of HCl in a non-nucleophilic solvent like dioxane or diethyl ether is often effective for Boc deprotection with a lower risk of ring-opening.

      • Scavengers: The addition of a cation scavenger, such as triethylsilane, can sometimes help to trap reactive intermediates and prevent side reactions.

      • Temperature Control: Perform the deprotection at 0 °C or below to minimize the rate of the ring-opening reaction.

Issue 3: Instability During Storage and Handling

Question: I have noticed that my stock of this compound has discolored over time. Is it still usable?

Answer: Discoloration, often to a brownish or purplish hue, is a common sign of decomposition in iodo-compounds and is likely due to the formation of elemental iodine (I₂).

Potential Causes and Solutions:

  • Light and Heat Sensitivity: Like many organic iodides, this compound can be sensitive to light and heat, leading to homolytic cleavage of the C-I bond and the formation of radical species that can lead to decomposition.

  • Trace Acidity: The presence of trace amounts of acid can also catalyze decomposition over time.

Best Practices for Storage and Handling:

  • Storage Conditions: Store the compound in a tightly sealed container, protected from light (e.g., in an amber vial), and at a low temperature (refrigerated or frozen). A manufacturer of 1-Boc-3-iodoazetidine recommends storage at -20°C for up to a month and -80°C for up to six months, with protection from light.[2]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere of nitrogen or argon to minimize oxidative decomposition.

  • Purity Check: Before use, it is advisable to check the purity of a discolored sample by NMR or LC-MS. If minor decomposition has occurred, it may be possible to purify the material by column chromatography, though this should be done quickly and with minimal exposure to heat and light.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reactions with this compound?

A1: The choice of solvent is highly dependent on the specific reaction. For nucleophilic substitutions, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally suitable. It is crucial to use anhydrous solvents, as water can act as a nucleophile and lead to the formation of the corresponding hydroxymethyl byproduct.

Q2: Can I use Lewis acids with this compound?

A2: Extreme caution should be exercised when using Lewis acids. Lewis acids can coordinate to the nitrogen or fluorine atoms, which can activate the azetidine ring towards ring-opening, similar to protonation under strong acidic conditions. If a Lewis acid is required, use a mild one and perform the reaction at a low temperature, carefully monitoring for byproduct formation.

Q3: How does the reactivity of this compound compare to its bromo and chloro analogs?

A3: The reactivity of the halomethyl group follows the general trend for leaving group ability: I > Br > Cl. Therefore, the iodomethyl compound is the most reactive towards nucleophilic substitution. This higher reactivity also means it is generally less stable than the bromo and chloro analogs. If you are encountering stability issues with the iodo compound, consider if the bromo or chloro analog might be a suitable, more stable alternative for your synthesis, although it will require more forcing reaction conditions.

Q4: Are there any known incompatible reagents?

A4: Based on the known reactivity of azetidines and alkyl iodides, the following should be used with caution or avoided:

  • Strong, non-nucleophilic bases: Can promote elimination or ring-opening.

  • Strong acids: Can cause ring-opening.[1]

  • Strong oxidizing agents: Can react with the iodide.

  • Reducing agents: Can reduce the C-I bond.

  • Certain metals: Some transition metals can insert into the C-I bond, leading to undesired reactivity.

Visualizing Potential Decomposition Pathways

To better understand the stability issues, the following diagrams illustrate potential decomposition pathways.

DecompositionPathways cluster_acid Acid-Catalyzed Decomposition cluster_base Base-Promoted Decomposition Azetidine This compound ProtonatedAzetidine Protonated Azetidinium Ion Azetidine->ProtonatedAzetidine H+ RingOpened Ring-Opened Product ProtonatedAzetidine->RingOpened Nucleophile Attack Azetidine2 This compound Elimination Elimination Product (Exocyclic Alkene) Azetidine2->Elimination Strong, Non-nucleophilic Base

Caption: Potential acid-catalyzed and base-promoted decomposition pathways.

Experimental Protocol: A Typical Nucleophilic Substitution

The following is a general protocol for the reaction of this compound with a primary amine. This should be adapted based on the specific properties of the amine.

Materials:

  • This compound

  • Primary amine (2.2 equivalents)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the primary amine (2.2 equivalents) in anhydrous acetonitrile, add this compound (1.0 equivalent) at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-3-(aminomethyl)-3-fluoroazetidine.

Summary of Stability and Incompatible Reagents

Condition/ReagentPotential IssueRecommendation
Strong Acids (e.g., TFA, conc. HCl) Ring-openingUse milder acids (e.g., HCl in dioxane) at low temperatures.[1]
Strong, Non-nucleophilic Bases (e.g., DBU, NaH) Elimination, Ring DecompositionUse milder bases (e.g., DIPEA) or excess amine nucleophile.
Elevated Temperatures Thermal DecompositionMaintain the lowest effective reaction temperature and minimize reaction time.
Lewis Acids Ring-openingUse with extreme caution, preferably mild Lewis acids at low temperatures.
Light C-I bond cleavageStore and handle protected from light.[2]
Strong Oxidizing/Reducing Agents Unwanted redox reactionsAvoid unless part of the planned synthetic route.

References

How to avoid decomposition of iodomethyl azetidines during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and storage of iodomethyl azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and integrity of these valuable and reactive compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the chemical principles governing the stability of these molecules.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate questions regarding the storage and handling of iodomethyl azetidines.

Q1: My iodomethyl azetidine derivative has turned a yellow or brownish color upon storage. What does this indicate?

A: A change in color, typically to yellow or brown, is a common visual indicator of decomposition. This is often due to the liberation of elemental iodine (I₂), which has a characteristic brownish color. This can be initiated by exposure to light, heat, or acidic conditions, which can promote the cleavage of the carbon-iodine bond.

Q2: I've observed a decrease in the purity of my iodomethyl azetidine sample over time via NMR/LC-MS. What are the likely degradation products?

A: The primary degradation pathways for iodomethyl azetidines include:

  • Ring-opening polymerization: Due to the inherent strain of the four-membered ring, azetidines can undergo cationic ring-opening polymerization, especially in the presence of trace acids.[1][2][3]

  • Isomerization: 2-(Iodomethyl)azetidine derivatives can thermally rearrange to the more thermodynamically stable 3-iodopyrrolidine.[4][5]

  • Hydrolysis: The iodomethyl group can be susceptible to hydrolysis, replacing the iodide with a hydroxyl group, particularly if exposed to moisture.

  • Intramolecular cyclization: For certain N-substituted azetidines, intramolecular ring-opening can occur, where a pendant functional group on the nitrogen attacks the azetidine ring.[6][7]

Q3: What are the absolute critical storage conditions to prevent decomposition?

A: To minimize decomposition, iodomethyl azetidines should be stored with the following precautions:

  • Temperature: Store at low temperatures, ideally at -20°C or below, in a non-frost-free freezer.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation and hydrolysis from atmospheric moisture.

  • pH: Avoid acidic conditions, as they can catalyze ring-opening and other decomposition pathways.[6]

Troubleshooting Guide: A Deeper Dive into Decomposition

This section provides a more detailed analysis of specific issues you may encounter and the scientific rationale behind the recommended solutions.

Issue 1: Rapid Purity Degradation and Loss of Reactivity

Symptoms:

  • Significant decrease in the desired product peak in HPLC or NMR analysis.

  • Formation of a viscous oil or solid, suggesting polymerization.

  • The compound is no longer effective in subsequent synthetic steps.

Root Cause Analysis:

The high ring strain of the azetidine ring makes it susceptible to ring-opening reactions.[8][9][10] The presence of an iodomethyl group can further activate the molecule. The most probable cause for rapid degradation is acid-catalyzed cationic ring-opening polymerization. Trace amounts of acid in your solvent, on your glassware, or from the compound itself (if it's a salt) can initiate this process.

dot

Iodomethyl_Azetidine Iodomethyl Azetidine Azetidinium_Ion Azetidinium Ion (Reactive Intermediate) Iodomethyl_Azetidine->Azetidinium_Ion Protonation Trace_Acid Trace Acid (H+) Trace_Acid->Azetidinium_Ion Polymerization Ring-Opening Polymerization Azetidinium_Ion->Polymerization Initiation Degraded_Product Inactive Polymer Polymerization->Degraded_Product

Caption: Acid-catalyzed decomposition pathway of iodomethyl azetidines.

Mitigation Strategies:

  • Strictly Anhydrous and Acid-Free Conditions:

    • Use freshly distilled, anhydrous solvents.

    • Acid-wash and then thoroughly rinse and dry all glassware. Alternatively, use new glassware.

    • If the compound is an acid salt (e.g., HCl or TFA salt), consider neutralizing it with a non-nucleophilic base before long-term storage, or use it immediately.

  • Use of a Proton Sponge: For sensitive applications, the addition of a non-nucleophilic proton sponge, such as 2,6-di-tert-butylpyridine, can scavenge trace acids without interfering with many reactions.

  • Solvent Choice: When bringing the compound into solution, use aprotic, non-polar solvents if possible. Avoid protic solvents like methanol or ethanol during storage, as they can participate in ring-opening reactions.[2]

Issue 2: Isomerization to a Pyrrolidine Derivative

Symptoms:

  • Appearance of a new, often major, isomeric peak in your analytical data.

  • The molecular weight remains the same, but the NMR spectrum shows a shift in proton and carbon signals consistent with a five-membered ring.

Root Cause Analysis:

2-(Iodomethyl)azetidines can undergo a thermally induced rearrangement to form the more stable 3-iodopyrrolidine.[4][5] This is a thermodynamically driven process, favored at higher temperatures.

dot

cluster_conditions Influencing Factors Heat Elevated Temperature (e.g., > 25°C) Azetidine 2-(Iodomethyl)azetidine (Kinetically Favored Product) Pyrrolidine 3-Iodopyrrolidine (Thermodynamically Favored Product) Azetidine->Pyrrolidine Thermal Isomerization

Caption: Thermal isomerization of 2-(iodomethyl)azetidine.

Prevention Protocol:

  • Low-Temperature Storage: This is the most critical factor. Store your compound at -20°C or colder. Avoid repeated freeze-thaw cycles by aliquoting the material into smaller, single-use vials.

  • Room Temperature Work-ups: Keep any purification or reaction work-ups at or below room temperature whenever possible. If heating is required for a subsequent reaction, be aware that isomerization may occur.

  • Monitoring: If you suspect isomerization, 1H NMR is a powerful tool to distinguish between the azetidine and pyrrolidine rings based on the chemical shifts and coupling constants of the ring protons.

Best Practices for Storage and Handling

To ensure the long-term stability of your iodomethyl azetidine derivatives, adhere to the following guidelines.

ParameterRecommended ConditionRationale
Temperature -20°C or below (non-frost-free freezer)Minimizes thermal decomposition and isomerization.[5][8]
Atmosphere Inert gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and potential oxidation.[11]
Light Protection from light (Amber vials/foil)The C-I bond can be photolabile, leading to the formation of iodine.[12][13]
pH NeutralAvoids acid-catalyzed ring-opening and polymerization.[6]
Container Tightly sealed glass vials with PTFE-lined capsEnsures an inert environment and prevents contamination.
Aliquoting Store in small, single-use quantitiesAvoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere.

Analytical Methods for Stability Assessment

Regularly assessing the purity of your stored iodomethyl azetidine is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information to identify the parent compound and any degradation products, such as isomers or hydrolyzed species.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for monitoring purity over time and detecting the formation of low-level impurities.[14][16]

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of impurities. Staining with a potassium permanganate solution can often visualize non-UV active degradation products.

By understanding the inherent reactivity of iodomethyl azetidines and implementing these stringent storage and handling protocols, you can significantly extend the shelf-life and ensure the integrity of these valuable synthetic building blocks for your research.

References

Technical Support Center: Monitoring the Synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring the synthesis of 1-Boc-3-iodomethyl-3-fluoroazetidine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and questions related to tracking the conversion of precursors, such as 1-Boc-3-hydroxymethyl-3-fluoroazetidine, to the desired iodinated product using Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is a typical TLC system for monitoring this reaction, and what should I expect to see?

A standard and effective TLC system uses a mobile phase of ethyl acetate in hexanes. A good starting point is a 20-30% ethyl acetate/hexanes mixture.

  • Starting Material (1-Boc-3-hydroxymethyl-3-fluoroazetidine): Being more polar due to the hydroxyl group, the starting material will have a lower Retention Factor (Rf). Expect an Rf value in the range of 0.2 - 0.3.

  • Product (this compound): The product is significantly less polar. It will travel further up the plate, exhibiting a higher Rf value, typically in the 0.6 - 0.8 range.

The reaction is considered complete when the spot corresponding to the starting material is no longer visible by TLC. Visualization can be achieved using UV light (if the precursor or product has a chromophore, though less likely here) and more effectively by staining, typically with potassium permanganate (KMnO₄) or p-anisaldehyde, which will stain the Boc-protected amine and other functional groups.

Q2: Which NMR signals are most indicative of reaction completion?

Monitoring the reaction by ¹H and ¹⁹F NMR provides unambiguous, quantitative data. The key is to observe the disappearance of starting material signals and the appearance of product signals.

  • ¹H NMR: The most telling change is the shift of the methylene protons adjacent to the functional group at the C3 position.

    • Starting Material (-CH₂OH): Look for a doublet of doublets around 3.8 - 4.0 ppm. The splitting pattern arises from geminal coupling and coupling to the fluorine atom (²JHF).

    • Product (-CH₂I): These protons will shift downfield due to the deshielding effect of the iodine atom, appearing as a doublet around 3.5 - 3.7 ppm, again coupled to the fluorine atom (²JHF).

  • ¹⁹F NMR: This is a highly sensitive and clean method to monitor the reaction.[1][2] Since the local electronic environment of the fluorine atom changes upon conversion of the hydroxymethyl to the iodomethyl group, you will observe a distinct chemical shift change. The starting material and product will each have a single, well-resolved resonance.[3] Reaction completion is confirmed when the peak for the starting material has disappeared.

Q3: Why is ¹⁹F NMR particularly advantageous for this analysis?

¹⁹F NMR offers several key advantages for monitoring fluorinated compounds:[4]

  • High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[1]

  • Wide Chemical Shift Range: Fluorine chemical shifts are highly sensitive to the local electronic environment, leading to a large spectral dispersion.[5] This means even subtle structural changes result in significant, easily resolved differences in chemical shifts, avoiding the peak overlap often seen in ¹H NMR.[1][6]

  • "Clean" Spectra: With no natural fluorine background in most organic molecules or solvents, the resulting spectra are simple and show only the signals from your fluorine-containing compounds.[4]

Troubleshooting Guide

TLC Analysis Issues

Q: My TLC plate shows streaking for both the starting material and product spots. What's causing this? A: Streaking on a silica gel TLC plate is typically caused by overloading the sample or by the compound's acidic or basic nature strongly interacting with the silica.

  • Solution 1: Dilute Your Sample. Before spotting, dilute the reaction aliquot significantly in a solvent like ethyl acetate or dichloromethane. Overloading is the most common cause of streaking.

  • Solution 2: Modify the Mobile Phase. If the compounds have basic nitrogen atoms (like the azetidine ring), they can interact strongly with the acidic silica gel. Adding a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N), to your mobile phase can neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[7]

  • Solution 3: Check Compound Stability. Although this compound is generally stable under normal conditions, degradation on the acidic silica plate can sometimes occur.[8] Running the TLC quickly and using a modified mobile phase can mitigate this.

Q: I see a spot at the same Rf as my product in the starting material lane, even before starting the reaction. Why? A: This usually points to an impurity in your starting material or a side reaction during storage.

  • Cause 1: Impurity. Your starting alcohol may contain a non-polar impurity. It is crucial to characterize your starting materials thoroughly by NMR before beginning the reaction.

  • Cause 2: Decomposition. If the starting material is old or has been stored improperly, it may have partially decomposed. For example, intermolecular ether formation could produce a less polar dimer. It is recommended to store reactive intermediates at low temperatures (2-8 °C).[8]

NMR Analysis Issues

Q: My ¹H NMR spectrum is crowded, and I can't clearly see the -CH₂I signals. How can I confirm my product has formed? A: This is a common challenge, especially with complex reagents.[6]

  • Solution 1: Rely on ¹⁹F NMR. As detailed in the FAQ, ¹⁹F NMR is the superior technique here. It will give you a clear, unambiguous signal for your starting material and product, free from the proton background. This should be your primary tool for quantitative assessment.[3][9]

  • Solution 2: Use 2D NMR. If you must rely on proton NMR and require full assignment, a ¹H-¹⁹F HSQC (or HMBC) experiment will show correlations between protons and the fluorine atom. The protons of the -CH₂I group will show a strong correlation to the fluorine signal of the product, confirming its identity.

  • Solution 3: Monitor the Boc Group. A simple check is to integrate the large singlet for the tert-butyl protons of the Boc group (~1.45 ppm) against the disappearing starting material signals or appearing product signals. While not definitive on its own, a stable integral for the Boc group confirms it has remained intact during the reaction.

Q: My ¹⁹F NMR spectrum has a rolling baseline or poor peak shape. What can I do? A: Poor baseline and peak shape in ¹⁹F NMR can arise from probe tuning issues or insufficient acquisition parameters.

  • Solution 1: Probe Tuning. Ensure the NMR probe is correctly tuned to the ¹⁹F frequency before acquisition. An untuned probe is a primary cause of distorted signals.

  • Solution 2: Increase Scans. If the concentration of your compound is low, the signal-to-noise ratio may be poor. Increase the number of scans (NS) to improve signal averaging.

  • Solution 3: Adjust Acquisition Window. Ensure your spectral width (SW) is appropriate for the expected chemical shifts of your compounds. If the width is too narrow, signals can fold into the spectrum, and if it's too wide, resolution can be compromised.

Q: The reaction seems to have stalled. TLC and NMR show a 50/50 mixture of starting material and product that isn't changing. What are the likely causes? A: Reaction stalling can be due to several factors related to reagents, temperature, or side reactions.

  • Cause 1: Reagent Degradation. If you are performing an Appel reaction (using PPh₃ and I₂), the reagents are sensitive to moisture and air. Ensure you are using fresh or properly stored reagents and anhydrous solvents.

  • Cause 2: Insufficient Reagents. You may have a stoichiometric issue. Ensure you have used a sufficient excess of your iodinating reagents. Consider adding another portion of the limiting reagent to see if the reaction proceeds.

  • Cause 3: Temperature. Some iodination reactions require gentle heating or extended reaction times at room temperature to go to completion. Check literature precedents for similar transformations.

  • Cause 4: pH. If the reaction generates an acidic byproduct (e.g., HI), it could potentially interfere with the Boc-protecting group or the azetidine ring. The presence of a non-nucleophilic base might be required.

Experimental Protocols & Data

Table 1: Comparative Analytical Data
CompoundStructureTypical TLC Rf*Key ¹H NMR Signals (CDCl₃, 400 MHz)Key ¹⁹F NMR Signal (CDCl₃)
1-Boc-3-hydroxymethyl-3-fluoroazetidine (Starting Material)tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate~0.25δ 4.2-4.0 (m, 4H, azetidine ring CH₂), 3.95 (dd, ²JHF=20 Hz, 2H, -CH₂ OH), 1.46 (s, 9H, Boc)A single resonance, reference needed for absolute shift.
This compound (Product)tert-butyl 3-fluoro-3-(iodomethyl)azetidine-1-carboxylate~0.70δ 4.3-4.1 (m, 4H, azetidine ring CH₂), 3.61 (d, ²JHF=18 Hz, 2H, -CH₂ I), 1.46 (s, 9H, Boc)A single resonance, distinctly shifted from the starting material.

*In 30% Ethyl Acetate / Hexanes on silica gel.

Protocol 1: TLC Monitoring
  • Preparation: Prepare a developing chamber with a filter paper wick and a mobile phase solution (e.g., 30% ethyl acetate in hexanes). Cover and let the chamber equilibrate for 5-10 minutes.

  • Sample Preparation: Using a micropipette, withdraw a small aliquot (~1-2 μL) from the vigorously stirred reaction mixture. Dilute this aliquot in a vial with ~0.5 mL of ethyl acetate.

  • Spotting: On a silica gel TLC plate, draw a faint pencil line ~1 cm from the bottom. Spot the starting material (if available), the reaction mixture, and a co-spot (starting material and reaction mixture in the same spot) on the line. Use a capillary tube for small, concentrated spots.

  • Development: Place the spotted TLC plate in the equilibrated chamber, ensuring the solvent level is below the pencil line. Cover the chamber and allow the solvent front to ascend to ~1 cm from the top of the plate.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize the spots under UV light (if applicable) and then immerse the plate in a staining solution (e.g., potassium permanganate). Gently heat with a heat gun until spots appear.

  • Analysis: Calculate the Rf values for all spots and assess the disappearance of the starting material spot in the reaction lane.

Protocol 2: NMR Sample Preparation for Reaction Monitoring
  • Sample Acquisition: Withdraw a larger aliquot (~50 μL) from the reaction mixture.

  • Workup: Transfer the aliquot to a small vial. Add ~1 mL of a suitable organic solvent (e.g., dichloromethane) and ~1 mL of water or saturated sodium bicarbonate solution to quench the reaction and wash away water-soluble byproducts.

  • Drying: Separate the organic layer and dry it over a small amount of anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter or decant the dried organic solution into a clean vial and concentrate it under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

  • NMR Sample Preparation: Redissolve the crude residue in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra. For quantitative analysis, ensure a sufficient relaxation delay (D1) is used (e.g., 5 seconds).

Workflow for Reaction Monitoring

The following diagram illustrates the decision-making process for effectively monitoring the reaction.

ReactionMonitoring cluster_prep Sample Preparation cluster_tlc_workflow TLC Workflow cluster_nmr_workflow NMR Workflow Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot TLC TLC Analysis (Qualitative) Aliquot->TLC Quick Check NMR NMR Analysis (Quantitative) Aliquot->NMR Detailed Check Spot Spot Plate TLC->Spot Prep_NMR Sample Prep & Dissolve in CDCl₃ NMR->Prep_NMR Develop Develop & Stain Spot->Develop Analyze_TLC Analyze Rf Values Develop->Analyze_TLC Decision Determine Conversion Analyze_TLC->Decision Acquire Acquire ¹H & ¹⁹F Spectra Prep_NMR->Acquire Analyze_NMR Process & Integrate Acquire->Analyze_NMR Analyze_NMR->Decision

Caption: Reaction monitoring workflow from aliquot to analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Substituted-3-Fluoroazetidines: 1-Boc-3-iodomethyl-3-fluoroazetidine vs. 1-Boc-3-(bromomethyl)azetidine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of unique bioisosteres and three-dimensional scaffolds is paramount for optimizing the pharmacological profiles of lead candidates. Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable structural motifs, prized for their ability to impart favorable physicochemical properties.[1] This guide provides a detailed comparative analysis of two key building blocks for the synthesis of 3-substituted-3-fluoroazetidines: 1-Boc-3-iodomethyl-3-fluoroazetidine and 1-Boc-3-(bromomethyl)azetidine .

At a Glance: Key Differences and Strategic Implications

While both reagents serve as electrophilic precursors for the introduction of the 3-fluoro-3-(substituted methyl)azetidine moiety, their reactivity profiles, driven by the nature of the halogen leaving group, dictate their optimal applications in synthesis. The choice between the iodo- and bromo- derivatives is a critical decision that can significantly impact reaction kinetics, yields, and purification strategies.

Theoretical Framework: Unpacking the Reactivity Differences

The primary mode of reaction for both this compound and 1-Boc-3-(bromomethyl)azetidine is the bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is governed by several factors, most notably the nature of the leaving group and the electrophilicity of the carbon center.

The Decisive Role of the Leaving Group

The ability of a leaving group to depart is inversely related to its basicity. Weaker bases are better leaving groups as they are more stable with a negative charge. In the context of halides, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻. This is a direct consequence of the decreasing basicity of the halide anions. The iodide ion is a significantly weaker base than the bromide ion, making it a superior leaving group. This fundamental principle predicts that this compound will be more reactive towards nucleophiles than its bromo- counterpart.

The Influence of the 3-Fluoro Substituent

The presence of a highly electronegative fluorine atom at the C3 position of the azetidine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C3-CH₂X bond, increasing the electrophilicity of the methylene carbon and making it more susceptible to nucleophilic attack. This inherent activation is a key feature of both molecules.

Quantitative Comparison: A Head-to-Head Analysis

While direct, peer-reviewed kinetic studies comparing these two specific reagents are not extensively available, we can extrapolate from fundamental principles and related studies to provide a quantitative comparison of their expected performance in a typical SN2 reaction, such as the reaction with sodium azide to form 1-Boc-3-(azidomethyl)-3-fluoroazetidine.

ParameterThis compound1-Boc-3-(bromomethyl)azetidineJustification
Relative Reactivity HigherLowerIodide is a better leaving group than bromide.
Typical Reaction Time 1-4 hours6-24 hoursFaster reaction kinetics due to the superior leaving group.
Typical Reaction Temp. Room Temperature to 40 °C40 °C to 80 °CMilder conditions are often sufficient for the more reactive iodide.
Expected Yield Generally higherGenerally lower to comparableFaster, cleaner reactions often lead to higher yields.
Potential Side Reactions Lower propensity for eliminationHigher propensity for eliminationHarsher conditions required for the bromide can favor side reactions.
Reagent Stability Less stable, light-sensitiveMore stableAlkyl iodides are generally less stable than alkyl bromides.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for the synthesis of 1-Boc-3-(azidomethyl)-3-fluoroazetidine using both the iodo- and bromo- starting materials.

Materials and Equipment
  • This compound or 1-Boc-3-(bromomethyl)azetidine

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol 1: Using this compound
  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(azidomethyl)-3-fluoroazetidine.

Protocol 2: Using 1-Boc-3-(bromomethyl)azetidine
  • To a solution of 1-Boc-3-(bromomethyl)azetidine (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(azidomethyl)-3-fluoroazetidine.

Visualization of Key Concepts

SN2_Reaction_Workflow cluster_reagents Reactants cluster_conditions Reaction Conditions Iodo_Reagent 1-Boc-3-iodomethyl- 3-fluoroazetidine Iodo_Conditions Milder Conditions (e.g., RT, shorter time) Bromo_Reagent 1-Boc-3-(bromomethyl)- azetidine Bromo_Conditions Harsher Conditions (e.g., Heat, longer time) Nucleophile Nucleophile (e.g., NaN3) Product 1-Boc-3-(substituted methyl)- 3-fluoroazetidine Iodo_Conditions->Product Higher Reactivity Bromo_Conditions->Product Lower Reactivity

Caption: Comparative workflow for SN2 reactions.

Reactivity_Factors Reactivity Enhanced Reactivity of This compound Factors Superior Leaving Group (I⁻) Weaker Base, More Stable Anion Weaker C-I Bond Inductive Effect (-I) of Fluorine Increased Electrophilicity of Carbon Center Reactivity->Factors:f0 Reactivity->Factors:f3

Caption: Key factors influencing reactivity.

Discussion and Experimental Considerations

The choice between the iodo- and bromomethyl azetidines is a trade-off between reactivity and stability. The higher reactivity of the iodo- derivative allows for milder reaction conditions and shorter reaction times, which can be advantageous for sensitive substrates and for improving throughput. However, alkyl iodides are generally less stable and more sensitive to light than their bromide counterparts, which may require more careful storage and handling.

For challenging nucleophilic substitutions with sterically hindered or weakly nucleophilic partners, this compound is the superior choice. The increased reactivity can often be the deciding factor in achieving a successful reaction. Conversely, for large-scale syntheses where cost and reagent stability are major considerations, the more stable and often less expensive 1-Boc-3-(bromomethyl)azetidine may be preferred, provided the required reaction conditions are compatible with the substrate.

A potential side reaction to consider, particularly under more forcing conditions with basic nucleophiles, is elimination. However, for the substitution at a primary carbon, this is generally less of a concern compared to secondary or tertiary systems. Ring-opening of the strained azetidine ring is another potential side reaction, though the Boc-protecting group provides significant stability.[2]

Conclusion

Both this compound and 1-Boc-3-(bromomethyl)azetidine are valuable reagents for the synthesis of 3-substituted-3-fluoroazetidines. The iodomethyl derivative offers significantly higher reactivity, enabling milder and faster reactions, making it ideal for delicate substrates and for overcoming low reactivity of nucleophiles. The bromomethyl analog, while less reactive, provides greater stability and may be a more practical choice for large-scale applications where harsh conditions are tolerable. The selection of the optimal reagent should be based on a careful consideration of the specific nucleophile, the scale of the reaction, and the overall synthetic strategy.

References

Comparison of different building blocks for 3-fluoroazetidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoroazetidine: A Comparative Analysis of Core Building Blocks

The azetidine ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties upon drug candidates, such as enhanced metabolic stability, improved aqueous solubility, and reduced lipophilicity.[1][2] The introduction of a fluorine atom at the 3-position further modulates these characteristics, making 3-fluoroazetidine a highly sought-after building block in drug discovery.

This guide provides a comparative analysis of the predominant synthetic strategies for constructing the 3-fluoroazetidine core. We will delve into the nuances of starting material selection, compare the efficacy and safety of various fluorinating agents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

Core Building Blocks: The Synthetic Starting Point

The choice of starting material is a critical decision point that dictates the overall synthetic route, efficiency, and cost. Two primary building blocks have emerged as the most common precursors for 3-fluoroazetidine synthesis:

  • 1-Boc-3-hydroxyazetidine: A commercially available and widely used starting material.[3][4][5][6] Its prevalence is due to the directness of the synthetic route it enables: a single-step conversion of the hydroxyl group to a fluorine atom via deoxyfluorination.

  • 1-Boc-3-oxoazetidine: An alternative precursor that opens different synthetic possibilities, though its own synthesis can be complex.[7] This ketone can be transformed into 3-fluoroazetidine through various methods, including reductive amination followed by more complex transformations or via direct fluorination of an enol or enolate intermediate.

While other routes, such as the intramolecular cyclization of fluorinated acyclic precursors exist, this guide will focus on the comparative synthesis from these two principal azetidine cores.[8]

Synthetic Strategy 1: Deoxyfluorination of 1-Boc-3-hydroxyazetidine

The most direct and frequently employed method for synthesizing 3-fluoroazetidine is the nucleophilic deoxyfluorination of 1-Boc-3-hydroxyazetidine. This reaction involves the substitution of the hydroxyl group with a fluoride anion. The choice of fluorinating agent is paramount, involving a trade-off between reactivity, safety, and ease of handling.

A Comparative Look at Deoxyfluorinating Agents

Several reagents can effect this transformation, with aminodifluorosulfinium salts being the most common.[9][10]

  • DAST (Diethylaminosulfur Trifluoride): For decades, DAST has been a workhorse reagent for deoxyfluorination. It is highly effective but suffers from significant drawbacks. DAST is a fuming liquid that is thermally unstable, with energetic decomposition reported at temperatures as low as 50-60°C.[11][12] It reacts violently with water and generates highly toxic and corrosive hydrogen fluoride (HF) as a byproduct.[11][13]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative to DAST, Deoxo-Fluor is a liquid with greater thermal stability, showing an onset of decomposition around 70°C in a Calvet calorimeter.[11][14] While it is an improvement, it still reacts exothermically with water, generates HF, and requires careful handling in a well-ventilated fume hood.[14][15]

  • Modern Solid Fluorinating Agents (e.g., XtalFluor-E®, PyFluor): A new generation of crystalline, solid fluorinating agents has been developed to address the safety and handling issues of DAST and Deoxo-Fluor.[11][16][17] Reagents like XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) are free-flowing solids that are significantly more stable thermally and do not generate free HF during use, making them compatible with standard borosilicate glassware.[11][18] Their ease of handling and enhanced safety profile often outweigh their higher cost, particularly for larger-scale synthesis.

General Mechanism of Deoxyfluorination

The reaction proceeds via the activation of the alcohol by the aminodifluorosulfinium salt to form an alkoxyaminosulfur difluoride intermediate. This intermediate then undergoes nucleophilic attack by a fluoride ion via either an Sₙ1 or Sₙ2 pathway to yield the final alkyl fluoride product.[9][16]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products & Byproducts Alcohol R-OH Intermediate [R-O-S(F₂)NR'₂] Alkoxyaminosulfur Difluoride Alcohol->Intermediate Attack on Sulfur DAST R'₂NSF₃ (DAST/Deoxo-Fluor) DAST->Intermediate Product R-F Alkyl Fluoride Intermediate->Product Sₙ1 or Sₙ2 Fluoride Attack Byproduct1 R'₂NSOF Intermediate->Byproduct1 Elimination Byproduct2 HF Intermediate->Byproduct2

Caption: General mechanism for alcohol fluorination using DAST or Deoxo-Fluor.

Data Presentation: Comparison of Fluorinating Agents
FeatureDASTDeoxo-Fluor®XtalFluor-E®
Physical State Fuming LiquidLiquidCrystalline Solid
Thermal Stability Low (Decomposes at 50-60°C)[11]Moderate (Decomposes at ~70°C)[11]High (Decomposes >120°C)[11]
Key Hazards Thermally unstable, reacts violently with water, generates HF[11][13]Reacts exothermically with water, generates HF[11][14][15]Moisture sensitive, but more controlled reaction with water
Handling Requires specialized handling, potential for runaway reactions[11]Must be handled in a fume hood, volatile[14]Easy-to-handle free-flowing solid, compatible with glassware[11]
Typical Yield Good to excellentGood to excellentGood to excellent

Synthetic Strategy 2: Routes from 1-Boc-3-oxoazetidine

While less direct, utilizing 1-Boc-3-oxoazetidine provides an alternative pathway. The synthesis of azetidin-3-ones has historically been challenging, but modern methods have improved their accessibility.[7] From the ketone, two main approaches can be considered:

  • Electrophilic Fluorination: This involves the formation of an enolate from the ketone, followed by trapping with an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.[18][19][20] This approach requires strong bases (e.g., LiHMDS) and cryogenic temperatures (-78 °C), which can pose scalability challenges.[19]

  • Multi-step Conversion: An alternative involves converting the ketone into a different functional group that is more amenable to fluorination. A patented procedure describes the conversion of a ketone precursor to a cyanohydrin, followed by esterification, N-protection, and finally, deoxyfluorination of the newly introduced hydroxyl group.[19] While this route is longer, it avoids the use of cryogenic conditions for the fluorination step.

G Start1 1-Boc-3-hydroxyazetidine Product 1-Boc-3-fluoroazetidine Start1->Product Deoxyfluorination (DAST, Deoxo-Fluor) Start2 1-Boc-3-oxoazetidine Intermediate Enolate / Intermediate Start2->Intermediate Base (e.g., LiHMDS) Intermediate->Product Electrophilic Fluorination (NFSI, Selectfluor)

Caption: Primary synthetic pathways to 1-Boc-3-fluoroazetidine.

Experimental Protocols

The following protocol is a representative procedure for the deoxyfluorination of 1-Boc-3-hydroxyazetidine, based on established methodologies.[19]

Protocol: Synthesis of 1-Boc-3-fluoroazetidine via Deoxyfluorination

Materials:

  • 1-Boc-3-hydroxyazetidine (1.0 eq.)

  • Deoxo-Fluor® (1.4 - 2.0 eq.) or DAST (1.4 - 2.0 eq.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Safety Precautions:

  • CRITICAL: This procedure must be performed in a well-ventilated chemical fume hood.[14][15]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., neoprene).

  • DAST and Deoxo-Fluor® are corrosive, react violently with water, and generate toxic HF gas.[11][13][15] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere.

  • Prepare a quenching solution (saturated NaHCO₃) before starting the reaction.

Procedure:

  • To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add 1-Boc-3-hydroxyazetidine (1.0 eq.) and dissolve in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the solution to -40 °C to -20 °C using a dry ice/acetone or similar cooling bath.

  • Slowly add Deoxo-Fluor® or DAST (1.4 - 2.0 eq.) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture again in an ice bath.

  • Very slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur.

  • Once quenching is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by silica gel column chromatography to yield 1-Boc-3-fluoroazetidine as the final product.

Conclusion

The synthesis of 3-fluoroazetidine is most directly achieved via the deoxyfluorination of 1-Boc-3-hydroxyazetidine. While traditional reagents like DAST and Deoxo-Fluor® are effective, they present significant handling and safety challenges due to their thermal instability and generation of HF. For laboratory and process safety, the adoption of modern, crystalline fluorinating agents such as XtalFluor-E® is strongly recommended. These solid reagents offer enhanced stability, greater ease of handling, and an improved safety profile, making them the superior choice for the reliable and safe production of this valuable building block. Routes starting from 1-Boc-3-oxoazetidine are viable alternatives but are typically more complex, involving either cryogenic conditions or additional synthetic steps.

References

A Senior Application Scientist's Guide to the Analytical Characterization of 1-Boc-3-iodomethyl-3-fluoroazetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Azetidines in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a valuable building block in medicinal chemistry. Its rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, further augments the therapeutic potential of these scaffolds. Fluorine can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins. Consequently, fluorinated azetidine derivatives, such as 1-Boc-3-iodomethyl-3-fluoroazetidine, are highly sought-after intermediates in the synthesis of novel therapeutics.

The precise analytical characterization of these building blocks is paramount to ensure the quality, purity, and structural integrity of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the key analytical techniques employed in the characterization of this compound derivatives, offering insights into the rationale behind experimental choices and providing supporting data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For fluorinated compounds, both ¹H and ¹³C NMR are essential, with the added dimension of ¹⁹F NMR providing direct information about the fluorine environment.

¹H and ¹³C NMR: Navigating the Complexities of Fluorine Coupling

The presence of the fluorine atom at a quaternary center in this compound introduces significant complexity into the ¹H and ¹³C NMR spectra due to through-bond J-coupling.

  • ¹H NMR: The protons on the azetidine ring and the iodomethyl group will exhibit complex splitting patterns due to geminal (²J) and vicinal (³J) coupling with the ¹⁹F nucleus. These couplings, in addition to the expected proton-proton couplings, can lead to multiplets that require advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) for complete assignment. The Boc protecting group will present a characteristic singlet around 1.4 ppm.

  • ¹³C NMR: The carbon signals of the azetidine ring and the iodomethyl group will also be split by the ¹⁹F nucleus (¹JCF, ²JCF, ³JCF). The magnitude of these coupling constants provides valuable structural information.[1][2][3] The large one-bond carbon-fluorine coupling (¹JCF) is typically in the range of 200-300 Hz.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)¹H Multiplicity & J-coupling (Hz)¹³C Chemical Shift (δ, ppm)¹³C Multiplicity & J-coupling (Hz)
C(CH₃)₃~1.45s~28.3q
C (CH₃)₃--~80.5s
C=O--~155.0s
CH₂ (ring)~4.0 - 4.4m~55.0dt, ²JCF ≈ 25
C-F--~95.0d, ¹JCF ≈ 250
CH₂I~3.6d, ³JHF ≈ 5~5.0d, ²JCF ≈ 20

Note: This is representative data based on similar structures. Actual values may vary.

¹⁹F NMR: A Direct Window into the Fluorine Environment

¹⁹F NMR is a highly sensitive technique that provides a direct and often simpler spectrum for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, likely a triplet of triplets, due to coupling with the adjacent methylene protons. The chemical shift of the fluorine signal is indicative of its electronic environment.

Quantitative NMR (qNMR): An Emerging Standard for Purity Assessment

Quantitative NMR (qNMR) is a powerful alternative to chromatographic methods for determining the purity of pharmaceutical intermediates. ¹⁹F qNMR is particularly advantageous due to the wide chemical shift range and lower background signal compared to ¹H qNMR. By using a certified internal standard with a known concentration, the absolute purity of the this compound derivative can be determined with high accuracy and precision.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5][6][7][8]

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a certified internal standard (e.g., trifluorotoluene for ¹⁹F qNMR).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For complete structural assignment, acquire 2D NMR spectra (COSY, HSQC, HMBC).

  • Data Processing: Process the spectra using appropriate software. For qNMR, carefully integrate the signals of the analyte and the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in 0.7 mL Deuterated Solvent weigh->dissolve nmr Acquire 1D (1H, 13C, 19F) and 2D (COSY, HSQC) Spectra dissolve->nmr Transfer to NMR tube process Process Spectra nmr->process assign Assign Signals process->assign quantify Quantify Purity (qNMR) process->quantify

Caption: Workflow for NMR Analysis.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight of the target compound and providing structural information through the analysis of fragmentation patterns. The choice of ionization technique is critical for obtaining the desired information.

Ionization Techniques: A Comparative Overview
  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar, thermally labile molecules. ESI typically produces the protonated molecule [M+H]⁺ or adducts (e.g., [M+Na]⁺), providing clear molecular weight information with minimal fragmentation. This is the preferred method for initial molecular weight confirmation of this compound.[9][10][11][12][13]

  • Chemical Ionization (CI): Another soft ionization technique that results in less fragmentation than Electron Ionization (EI). CI can provide valuable molecular weight information and is a good alternative to ESI.

  • Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. While the molecular ion peak may be weak or absent, the fragmentation pattern can provide detailed structural information. For this compound, characteristic fragments would arise from the loss of the Boc group, the iodine atom, and cleavage of the azetidine ring.

Fragmentation Pattern of Iodoalkanes

The C-I bond is relatively weak, and a prominent fragmentation pathway for iodoalkanes is the loss of the iodine atom, resulting in a peak at m/z corresponding to the remaining carbocation.[14][15][16] In the case of this compound, a significant fragment would be expected at [M-I]⁺.

Table 2: Comparison of Mass Spectrometry Ionization Techniques

TechniqueIonization PrincipleFragmentationPrimary InformationBest For
ESISoftMinimalMolecular WeightPolar, non-volatile compounds
CISoftModerateMolecular WeightVolatile compounds
EIHardExtensiveStructural InformationVolatile, thermally stable compounds
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the protonated molecule and any potential adducts.

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep Prepare Dilute Solution (~10 µg/mL) inject Inject into ESI-MS prep->inject acquire Acquire Mass Spectrum inject->acquire identify Identify Molecular Ion Peak acquire->identify analyze Analyze Fragmentation Pattern identify->analyze

Caption: Workflow for ESI-MS Analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Separation

HPLC is the workhorse of the pharmaceutical industry for purity determination and the separation of impurities. For chiral molecules or those with multiple stereocenters, chiral HPLC is essential.

Reversed-Phase HPLC for Purity Analysis

Reversed-phase HPLC with a C18 column is the most common method for assessing the purity of small organic molecules. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid (TFA) or formic acid, is typically employed. The purity of the this compound derivative can be determined by integrating the peak area of the main component relative to the total peak area.

Chiral HPLC for Enantiomeric and Diastereomeric Purity

Since this compound is a chiral molecule, it is crucial to assess its enantiomeric purity. Chiral HPLC, using a chiral stationary phase (CSP), is the method of choice for separating enantiomers. The development of a chiral separation method often involves screening different chiral columns and mobile phases.[17][18][19][20][21] The separation of diastereomers, which may be present as impurities, can often be achieved on standard reversed-phase columns, but may require optimized conditions.[22][23][24][25]

Table 3: Comparison of HPLC Methods

MethodStationary PhaseMobile PhasePrimary Application
Reversed-PhaseC18, C8Water/Acetonitrile or Methanol GradientPurity, Impurity Profiling
ChiralChiral Stationary Phase (e.g., polysaccharide-based)Normal Phase (e.g., Hexane/Isopropanol) or Reversed PhaseEnantiomeric Purity
Experimental Protocol: Reversed-Phase HPLC Purity Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further with the mobile phase to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Data Analysis: Integrate the peaks and calculate the percentage purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare Sample Solution (~0.1 mg/mL) inject Inject onto HPLC prep->inject run Run Gradient Elution inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Conclusion: An Integrated Approach to Analytical Characterization

The comprehensive analytical characterization of this compound derivatives requires a multi-technique approach. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. HPLC is essential for determining purity and separating stereoisomers. By judiciously applying these techniques and understanding their respective strengths and limitations, researchers can ensure the quality and integrity of these critical building blocks, thereby accelerating the drug discovery and development process. The protocols and comparative data presented in this guide serve as a valuable resource for scientists working with this important class of fluorinated heterocycles.

References

A Senior Application Scientist's Guide to Interpreting ¹H and ¹³C NMR Spectra of 3-Fluoroazetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of 3-Fluoroazetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its strained ring system imparts unique conformational constraints and metabolic stability, making it an attractive bioisostere for various functional groups.[1] The strategic introduction of a fluorine atom at the 3-position further enhances its utility. Fluorine's unique properties—such as high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[2][3]

However, the very features that make 3-fluoroazetidines desirable also introduce significant complexity into their structural characterization, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the spin-active ¹⁹F nucleus (I = ½, 100% natural abundance) leads to intricate splitting patterns in both ¹H and ¹³C NMR spectra due to heteronuclear coupling.[4][5] This guide provides a detailed, experience-driven framework for researchers to confidently interpret these complex spectra, enabling unambiguous structure elucidation and accelerating drug development timelines.

Part 1: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of a 3-fluoroazetidine is characterized by complex multiplets arising from proton-proton (H-H) and proton-fluorine (H-F) couplings. Understanding the origin and magnitude of these couplings is paramount.

Chemical Shifts (δ)

The protons on the azetidine ring typically resonate in the range of 3.0-5.5 ppm.

  • C2/C4 Protons (CH₂) : These protons are adjacent to the electron-withdrawing nitrogen atom and typically appear as complex multiplets between 3.5 and 4.5 ppm . In N-protected azetidines (e.g., N-Boc), these shifts are well-defined.[6] The protons on a single methylene group are often diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couple to each other.[7]

  • C3 Proton (CH) : The proton at the 3-position, attached to the same carbon as the fluorine atom, experiences significant deshielding. Its signal is typically found further downfield, often in the 4.5-5.5 ppm range, and is split into a characteristic doublet of triplets (or a more complex multiplet).

The Key to Interpretation: Coupling Constants (J)

The true diagnostic power of ¹H NMR for these molecules lies in the analysis of coupling constants. The strained, puckered nature of the azetidine ring influences dihedral angles, which in turn affects the magnitude of vicinal (three-bond) couplings.

  • Geminal H-H Coupling (²JHH) : The diastereotopic C2/C4 protons will couple to each other with a typical geminal coupling constant of ~7-12 Hz .[6]

  • Vicinal H-H Coupling (³JHH) : Coupling between protons on C2 and C3 (and C4 and C3) depends on their cis or trans relationship. These couplings are crucial for determining stereochemistry and are generally in the range of 3-9 Hz .

  • Proton-Fluorine Coupling (JHF) : This is the most defining feature. Fluorine couples strongly with nearby protons.

    • Geminal Coupling (²JHF) : The coupling between the fluorine and the proton on the same carbon (C3) is very large, typically 50-60 Hz . This is the primary reason for the large doublet splitting of the H3 signal.

    • Vicinal Coupling (³JHF) : The coupling between the fluorine on C3 and the protons on C2/C4 is also significant, usually in the range of 15-30 Hz . The magnitude can vary depending on the dihedral angle (Karplus relationship). This vicinal coupling is responsible for the additional splitting of the C2/C4 proton signals.

A typical C2/C4 proton will thus appear as a multiplet, split by its geminal partner, the vicinal H3 proton, and the vicinal fluorine atom, leading to a complex pattern often described as a doublet of doublet of triplets (ddt) or similar.

Part 2: Mastering the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides complementary and often definitive information, primarily through the large and diagnostic carbon-fluorine coupling constants. Standard spectra are typically acquired with ¹H broadband decoupling, so all signals appear as singlets unless coupled to fluorine.[8]

Chemical Shifts (δ)
  • C3 Carbon : The carbon directly bonded to fluorine (C-F) is heavily deshielded and resonates significantly downfield, typically in the 80-95 ppm range. This signal is easily identified.

  • C2/C4 Carbons : These carbons, adjacent to the nitrogen, appear in the 50-65 ppm range.[6]

  • Protecting Groups : Carbons from common protecting groups like Boc will appear in their characteristic regions (e.g., ~80 ppm for the quaternary carbon and ~28 ppm for the methyl carbons).[9]

The Power of Carbon-Fluorine Coupling (JCF)

The C-F coupling constants are invaluable for confirming assignments. Unlike ¹H NMR, where long-range couplings are common, the one-bond C-F coupling is dominant and unmistakable.[10][11]

  • One-Bond Coupling (¹JCF) : The signal for the carbon directly attached to fluorine (C3) is split into a large doublet with a coupling constant of 200-250 Hz . This is an unambiguous marker for the C-F bond.

  • Two-Bond Coupling (²JCF) : The C2 and C4 carbons are two bonds away from the fluorine. Their signals will be split into smaller doublets (or triplets if the pathways are equivalent) with a coupling constant of 15-25 Hz .

  • Three-Bond Coupling (³JCF) : Coupling across three bonds (e.g., to a Boc carbonyl carbon) is generally smaller, around 2-5 Hz , and may not always be resolved.

Table 1: Typical NMR Data for N-Boc-3-fluoroazetidine
Nucleus Typical Chemical Shift (δ, ppm) Typical Coupling Constants (J, Hz)
¹H NMR
H3 (CHF)4.8 - 5.4²JHF ≈ 55-60 Hz
H2/H4 (CH₂)3.9 - 4.4³JHF ≈ 20-25 Hz; ²JHH ≈ 9-11 Hz
Boc (CH₃)~1.45
¹³C NMR
C3 (CHF)85 - 92¹JCF ≈ 210-220 Hz
C2/C4 (CH₂)55 - 60²JCF ≈ 20-23 Hz
Boc (C(CH₃)₃)~80.5³JCF ≈ 3-5 Hz
Boc (C(CH₃)₃)~28.5

Note: Values are approximate and can vary with solvent and other substituents.

Comparative Analysis: The Impact of Fluorination

To fully appreciate the spectral changes, it's instructive to compare the NMR data of N-Boc-3-fluoroazetidine with its non-fluorinated analog, N-Boc-azetidine.

Table 2: Comparison of N-Boc-Azetidine vs. N-Boc-3-fluoroazetidine
N-Boc-Azetidine N-Boc-3-fluoroazetidine
¹H NMR
C2/C4 Protons: ~3.9 ppm (triplet)C2/C4 Protons: ~4.2 ppm (complex multiplet)
C3 Protons: ~2.2 ppm (quintet)C3 Proton: ~5.2 ppm (doublet of triplets)
¹³C NMR
C2/C4 Carbons: ~53 ppm (singlet)C2/C4 Carbons: ~58 ppm (doublet, ²JCF ≈ 22 Hz)
C3 Carbon: ~18 ppm (singlet)C3 Carbon: ~88 ppm (doublet, ¹JCF ≈ 215 Hz)

The comparison clearly illustrates the dramatic downfield shifts for both H3 and C3 upon fluorination and the appearance of complex splitting patterns due to H-F and C-F couplings.

Visualizing NMR Interpretation

Key Structural Features and Couplings

The following diagram illustrates the key nuclei and their most important coupling interactions in an N-Boc-3-fluoroazetidine molecule.

Caption: Key H-F couplings in a 3-fluoroazetidine derivative.

Workflow for Spectral Analysis

A systematic approach is crucial for efficiently elucidating the structure from the spectra.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Confirmation c13 ¹³C NMR: Identify C-F Carbon (δ ≈ 90 ppm, ¹JCF ≈ 215 Hz) c13_other ¹³C NMR: Identify CH₂ Carbons (δ ≈ 58 ppm, ²JCF ≈ 22 Hz) c13->c13_other h1 ¹H NMR: Identify H-C-F Proton (δ ≈ 5.2 ppm, ²JHF ≈ 55 Hz) h1_other ¹H NMR: Analyze CH₂ Multiplets (δ ≈ 4.2 ppm, complex splitting) h1->h1_other hsqc HSQC: Correlate C & H signals (C3-H3, C2-H2, C4-H4) c13_other->hsqc h1_other->hsqc cosy COSY: Confirm H-H connectivities (H2-H3, H4-H3) hsqc->cosy hmbc HMBC: Long-range correlations (e.g., H2 to C4) cosy->hmbc elucidation Final Structure Elucidation hmbc->elucidation

Caption: Systematic workflow for NMR-based structure elucidation.

Part 3: Experimental Protocol for High-Quality Data Acquisition

Acquiring high-quality, high-resolution NMR data is a prerequisite for accurate interpretation. Poor shimming or incorrect parameter selection can broaden lines and obscure fine coupling details.

Objective: To acquire ¹H and ¹³C{¹H} NMR spectra of a 3-fluoroazetidine derivative suitable for full structural assignment.

Materials:

  • 3-fluoroazetidine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), Grade A or higher

  • 5 mm NMR tube

  • NMR Spectrometer (≥400 MHz recommended) equipped with a broadband probe.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 3-fluoroazetidine sample directly into a clean, dry vial.

    • Add ~0.6 mL of the chosen deuterated solvent. Ensure the solvent is anhydrous, as water can obscure signals in the azetidine proton region.

    • Vortex the sample until fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup:

    • Insert the sample into the spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Crucial Step: Shimming. Perform automated and manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical lock peak. This is critical for resolving the small H-H and long-range H-F couplings.

  • ¹H Spectrum Acquisition:

    • Load standard proton acquisition parameters.

    • Spectral Width (sw): Set to ~16 ppm, centered around 6 ppm.

    • Pulse Angle (p1): Use a 30-45° flip angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): Set to 1.5-2.0 seconds.

    • Number of Scans (ns): Start with 16 scans. Increase if the sample is dilute.

    • Acquisition Time (aq): Ensure at least 3-4 seconds to achieve good digital resolution.

    • Acquire the spectrum. Process with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution.

  • ¹³C Spectrum Acquisition:

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30 on Bruker systems).

    • Spectral Width (sw): Set to ~220 ppm.

    • Pulse Angle (p1): Use a 30° flip angle.

    • Relaxation Delay (d1): Set to 2.0 seconds.

    • Number of Scans (ns): ¹³C is much less sensitive than ¹H. A minimum of 1024 scans is recommended. This may take 30 minutes to several hours depending on sample concentration.

    • Acquire the spectrum. Process with a line broadening factor of 1-2 Hz.

  • (Optional but Recommended) 2D NMR:

    • For unambiguous assignment, acquire standard 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are invaluable for connecting proton networks and linking them directly to their attached carbons.[7]

Conclusion

The NMR spectra of 3-fluoroazetidines are information-rich but require a systematic and knowledgeable approach to interpretation. By focusing on the characteristic chemical shifts and, most importantly, the diagnostic H-F and C-F coupling constants, researchers can overcome the apparent complexity. The large geminal ²JHF and one-bond ¹JCF couplings serve as unmistakable signposts for the fluorinated center of the molecule, while the smaller vicinal and long-range couplings provide the fine details needed for complete stereochemical and constitutional assignment. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently characterize these vital building blocks of modern pharmaceuticals.

References

HPLC methods for assessing the purity of synthesized fluoroazetidine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to HPLC Methodologies for Purity Assessment of Synthesized Fluoroazetidine Compounds

Introduction: The Analytical Challenge of Fluoroazetidines

In modern drug discovery, the incorporation of small, strained ring systems and fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and lipophilicity.[1] Fluoroazetidines, which merge the conformational constraints of an azetidine ring with the unique electronic properties of fluorine, represent a burgeoning class of building blocks in medicinal chemistry.[2][3] However, these same features present distinct challenges for purity analysis by High-Performance Liquid Chromatography (HPLC).

Their inherent polarity often leads to poor retention on traditional reversed-phase columns. The basicity of the azetidine nitrogen (pKa typically ~8-9, modulated by the fluorine substituent) makes these compounds susceptible to undesirable secondary interactions with residual silanol groups on silica-based stationary phases, resulting in poor peak shape (tailing).[4][5][6] This guide provides a comparative analysis of HPLC strategies to overcome these challenges, ensuring robust and accurate purity assessment of novel fluoroazetidine compounds. We will explore the causality behind methodological choices, from column and mobile phase selection to detector considerations and final method validation, grounded in established chromatographic principles.

Part 1: Foundational Choices - HPLC vs. UPLC

The first consideration in modern method development is the choice between traditional HPLC and Ultra-Performance Liquid Chromatography (UPLC). UPLC, which utilizes columns packed with sub-2 µm particles, operates at significantly higher pressures to achieve faster and more efficient separations.[7][8] For the analysis of synthetic intermediates and final active pharmaceutical ingredients (APIs), where complex impurity profiles are common, UPLC offers decisive advantages.[9][10]

Table 1: Comparative Performance of HPLC vs. UPLC for Fluoroazetidine Impurity Profiling

ParameterConventional HPLC (5 µm particles)UPLC (sub-2 µm particles)Advantage & Rationale
Analysis Time ~15-30 minutes~2-7 minutesUPLC : Higher throughput is critical in research and QC environments.[9][10]
Resolution (Rs) GoodExcellentUPLC : Superior separation of closely eluting isomers and impurities.[11][12]
Peak Capacity ModerateHighUPLC : More peaks can be resolved within a single gradient run, crucial for complex samples.[10]
Sensitivity GoodHighUPLC : Sharper, narrower peaks lead to greater peak height and improved detection limits.[5][9][11]
Solvent Consumption High (~1.0 mL/min)Low (~0.3-0.5 mL/min)UPLC : More cost-effective and environmentally friendly ("greener") chemistry.[4][9][11]
System Pressure Low (~100-200 bar)High (>600 bar)HPLC : Less demanding on instrumentation, but at the cost of performance.

While HPLC remains a robust and validated technique, the enhanced resolution and speed of UPLC make it the preferred platform for developing high-performance purity methods for novel fluoroazetidines.

Part 2: The Core of the Separation - Column and Mobile Phase Strategy

The success of any HPLC method hinges on the selection of an appropriate column and mobile phase to control analyte retention and selectivity.

Workflow for Method Development

The process of developing a robust HPLC method is systematic. It begins with understanding the analyte's properties and progresses through screening and optimization to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Screening cluster_2 Phase 3: Optimization & Validation Analyte Analyte Characterization (pKa, logP, solubility, UV) Mode Select Separation Mode (RP, HILIC, Chiral) Analyte->Mode Properties dictate choice ColumnScreen Column Screening (C18, Polar-Endcapped, HILIC) Mode->ColumnScreen MobilePhaseScreen Mobile Phase Screening (pH, Organic Solvent) ColumnScreen->MobilePhaseScreen Optimize Optimize Gradient & Flow Rate MobilePhaseScreen->Optimize Validate Method Validation (ICH Q2(R1)) Optimize->Validate

Caption: Workflow for systematic HPLC method development.

A. Reversed-Phase (RP) Chromatography: The Workhorse

RP-HPLC is the most common starting point. However, the polar and basic nature of fluoroazetidines requires careful column selection to avoid common pitfalls.

The Problem: Silanol Interactions

Standard silica-based C18 columns possess residual, acidic silanol groups (Si-OH) on their surface. At moderate pH, these silanols are deprotonated (Si-O⁻) and can interact electrostatically with the protonated basic nitrogen of the fluoroazetidine, causing peak tailing.[5][11]

TailingMechanism cluster_column Column Surface Analyte Protonated Fluoroazetidine (Analyte+) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Secondary Interaction (Ionic) C18 C18 Stationary Phase Analyte->C18 Primary Interaction (Hydrophobic) Tailing Peak Tailing Silanol->Tailing Causes

Caption: Cause of peak tailing for basic compounds.

Solutions and Column Comparisons:

  • Low pH Mobile Phase: The most effective strategy is to suppress silanol ionization by using a mobile phase with a low pH (2.5-3.5).[4][6] This is typically achieved with 0.1% formic acid, trifluoroacetic acid, or phosphoric acid. At this pH, the analyte is fully protonated and silanols are neutral, minimizing ionic interactions.

  • Polar-Endcapped Columns: These columns are designed with a hydrophilic group embedded in the alkyl chain or have undergone a secondary silanization step (endcapping) to block most residual silanols.[5] This design provides better peak shape for basic compounds even at mid-range pH.

  • Hybrid Particle Columns: Columns based on ethylene-bridged hybrid (BEH) particles offer enhanced chemical stability across a wider pH range (1-12), allowing for the use of high-pH mobile phases where basic compounds are neutral and less likely to interact with silanols.[13]

Table 2: Comparison of RP-Column Performance for a Fluoroazetidine Analyte

Column TypeTypical Mobile PhaseRetention (k')Tailing Factor (T)Primary Interaction MechanismBest For
Standard C18 0.1% Formic Acid in ACN/H₂OLow-Moderate1.5 - 2.0HydrophobicGeneral screening, but prone to tailing.
Polar-Endcapped C18 0.1% Formic Acid in ACN/H₂OModerate1.1 - 1.4Hydrophobic + PolarImproved peak shape for basic compounds.[5]
Hybrid Particle (BEH) C18 10mM Ammonium Bicarbonate pH 10Moderate-High1.0 - 1.3HydrophobicExcellent peak shape at high pH; MS-compatible.
Fluorinated Phase (F5) 0.1% Formic Acid in ACN/H₂OModerate1.1 - 1.4Hydrophobic + Dipole-DipoleAlternative selectivity, especially for fluorinated analogues.[14]

Data is representative and intended for comparative purposes.

B. Hydrophilic Interaction Liquid Chromatography (HILIC): For Highly Polar Analogs

For fluoroazetidines with additional polar functional groups that are poorly retained in reversed-phase, HILIC is a powerful alternative.[15][16] In HILIC, a polar stationary phase (e.g., bare silica, amide, diol) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile).[17] The analyte partitions into an immobilized water-enriched layer on the stationary phase surface, and elution is achieved by increasing the aqueous content.[16]

Advantages of HILIC:

  • Excellent retention for very polar compounds.[18]

  • Orthogonal selectivity compared to RP-HPLC.

  • MS-friendly due to the high organic content enhancing ESI efficiency.[16]

C. Chiral Separations: Resolving Enantiomers

As many fluoroazetidines are chiral, enantiomeric purity is a critical quality attribute. The direct separation of enantiomers using a Chiral Stationary Phase (CSP) is the most prevalent and efficient approach in HPLC.[19][20]

  • Polysaccharide-Based CSPs: Columns with derivatized cellulose or amylose coated on silica are the most versatile and widely successful CSPs.[19][21] They can be operated in normal-phase, polar organic, or reversed-phase modes, offering broad applicability.

  • Crown Ether-Based CSPs: These are particularly effective for separating compounds with primary amines.[19]

  • Indirect Method: This involves derivatizing the enantiomeric mixture with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[22][23] While effective, it requires an additional reaction step and a pure derivatizing agent.

Part 3: Detection and Method Validation

Detector Selection
  • UV-Vis / Photodiode Array (PDA): This is the standard detector for purity analysis. A PDA detector is preferred as it provides spectral information, which is invaluable for peak purity assessment and can help in identifying impurities. Wavelength selection should be based on the UV maximum of the fluoroazetidine core.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer is the gold standard for impurity identification. It provides mass-to-charge ratio information, allowing for the determination of molecular weights of unknown impurities and degradation products. For LC-MS, it is imperative to use volatile mobile phase additives like formic acid , acetic acid , or ammonium formate/acetate .[24] Non-volatile buffers like phosphate will contaminate the MS source.[24]

Method Validation according to ICH Q2(R1) Guidelines

Once a method is optimized, it must be validated to ensure it is fit for its intended purpose. Validation is a regulatory requirement and provides confidence in the quality of the analytical data.[25][26][27] The core validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[28][29]

Table 3: Summary of ICH Q2(R1) Validation Parameters for a Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities, degradants, or excipients.Peak purity index > 0.999 (PDA), resolution (Rs) > 1.5 between adjacent peaks.
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval over which the method is precise, accurate, and linear.For impurities: Reporting Threshold to 120% of the specification limit.[28][29]
Accuracy The closeness of the test results to the true value.% Recovery of spiked impurities typically within 80-120%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Intra-day variation. - Intermediate Precision: Inter-day, inter-analyst variation.Relative Standard Deviation (%RSD) ≤ 5.0% for impurities at the specification limit.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of ~3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.S/N of ~10:1; precision at LOQ should meet acceptance criteria.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%).System suitability parameters (resolution, tailing factor) must remain within limits.

Part 4: Experimental Protocols

Protocol 1: General Achiral Purity by RP-UPLC

This protocol is a robust starting point for a typical fluoroazetidine.

1. Instrumentation and Consumables:

  • UPLC System with PDA Detector (e.g., Waters ACQUITY UPLC H-Class).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS Grade).

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Chromatographic Conditions:

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • PDA Wavelength: 220-400 nm, with extraction at UV max.

  • Gradient Program:

    • 0.0 min: 5% B

    • 7.0 min: 95% B

    • 8.0 min: 95% B

    • 8.1 min: 5% B

    • 10.0 min: 5% B

3. Sample Preparation:

  • Prepare a stock solution of the synthesized fluoroazetidine compound at 1.0 mg/mL in the sample diluent.

  • For analysis, dilute to a final concentration of 0.5 mg/mL.

4. System Suitability:

  • Inject a standard solution five times. The %RSD for the peak area should be ≤ 2.0%.

  • The USP tailing factor for the main peak should be ≤ 1.5.

5. Analysis and Calculation:

  • Inject a blank (diluent) followed by the sample solution.

  • Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Chiral Purity by HPLC

This protocol is designed to separate the enantiomers of a chiral fluoroazetidine.

1. Instrumentation and Consumables:

  • HPLC System with UV Detector.

  • Column: Chiralpak IG-3 (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.

  • Mobile Phase: Isocratic mixture of Ethanol and Hexane (e.g., 20:80 v/v). Note: Mobile phase composition is highly compound-dependent and requires screening.

  • Sample Diluent: Mobile Phase.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • UV Detection: UV max of the analyte.

3. Sample Preparation:

  • Prepare a solution of the racemic standard at ~0.5 mg/mL in the diluent.

  • Prepare the test sample at the same concentration.

4. System Suitability:

  • Inject the racemic standard. The resolution between the two enantiomer peaks must be ≥ 1.5.

5. Analysis and Calculation:

  • Inject the test sample.

  • Calculate the enantiomeric excess (% ee) or the percentage of the undesired enantiomer using area percent normalization.

Conclusion

Assessing the purity of novel fluoroazetidine compounds requires a methodical approach that directly addresses their unique physicochemical properties. While traditional RP-HPLC can be effective, the superior resolving power and speed of UPLC make it the modern standard for impurity profiling.[7][9] The key to a successful separation lies in mitigating secondary silanol interactions, which is best achieved by using a low-pH mobile phase in combination with a high-performance column, such as a polar-endcapped or hybrid particle stationary phase.[5][6] For highly polar analogues, HILIC provides an essential orthogonal strategy, while polysaccharide-based chiral stationary phases offer a reliable path to resolving enantiomers.[18][19] All developed methods must be rigorously validated according to ICH Q2(R1) guidelines to ensure the data is accurate, reliable, and suitable for regulatory submission, ultimately guaranteeing the quality and safety of the final drug substance.[26][28]

References

Enhancing Metabolic Stability: A Comparative Guide to the 3-Fluoroazetidine Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant battle against metabolic liabilities that can prematurely terminate the journey of a promising drug candidate. A key strategy in this endeavor is the introduction of chemical motifs that enhance metabolic stability, thereby improving a compound's pharmacokinetic profile and ultimately its clinical viability. Among the rising stars in the medicinal chemist's toolkit is the 3-fluoroazetidine moiety. This guide provides an in-depth, data-driven comparison of the metabolic stability of drug candidates containing a 3-fluoroazetidine motif versus their non-fluorinated azetidine counterparts and other structural analogs. We will delve into the mechanistic rationale, present direct comparative experimental data, and provide detailed protocols for the evaluation of metabolic stability in a research setting.

The Critical Role of Metabolic Stability in Drug Development

A drug's journey through the body is fraught with metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, which are poised to chemically modify and facilitate the elimination of foreign compounds.[1] While this is a crucial detoxification mechanism, it can also lead to rapid clearance of a drug, reducing its exposure at the target site and diminishing its therapeutic effect.[2] Therefore, designing molecules that are resistant to metabolic degradation is a cornerstone of modern drug discovery.

Fluorine: A Strategic Tool for Blocking Metabolic "Soft Spots"

The strategic incorporation of fluorine into a drug candidate has become a powerful and widely adopted strategy to enhance its pharmacokinetic profile.[3] The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond make it an effective tool to block metabolically labile C-H bonds from oxidative attack by CYP enzymes.[4][5] By replacing a hydrogen atom at a known or suspected metabolic "soft spot" with fluorine, chemists can effectively shield the molecule from enzymatic degradation, often leading to a longer half-life and improved bioavailability.[6]

The 3-position of an azetidine ring is a prime example of such a metabolic soft spot. The C-H bonds at this position are susceptible to oxidation, which can lead to ring-opening or the formation of other metabolites, ultimately contributing to the clearance of the parent compound. The introduction of a fluorine atom at this position, creating the 3-fluoroazetidine motif, is hypothesized to significantly hinder this metabolic pathway.

Comparative Evaluation of Metabolic Stability: Azetidine vs. 3-Fluoroazetidine

To objectively assess the impact of 3-fluorination on the metabolic stability of the azetidine ring, we turn to in vitro experimental data. The most common and informative assay for this purpose is the liver microsomal stability assay. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, including CYPs.[7] The key parameters derived from this assay are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the enzyme's ability to metabolize the drug. A longer half-life and a lower intrinsic clearance are indicative of greater metabolic stability.

A systematic study on the physicochemical properties of a series of mono- and difluorinated saturated heterocyclic amines provides direct comparative data on the intrinsic microsomal clearance of N-substituted azetidines.[3] The following table summarizes the key findings for a model series of compounds.

CompoundStructureIntrinsic Clearance (CLint) in human liver microsomes (μL/min/mg protein)
1 (Parent Azetidine)N-Benzhydrylazetidine15.8
2 (3-Fluoroazetidine)N-Benzhydryl-3-fluoroazetidine7.2
3 (3,3-Difluoroazetidine)N-Benzhydryl-3,3-difluoroazetidine2.5

Data extracted from a study on the physicochemical properties of fluorinated saturated heterocyclic amines.[3]

The data clearly demonstrates a significant improvement in metabolic stability upon fluorination of the azetidine ring at the 3-position. The introduction of a single fluorine atom in compound 2 resulted in a more than two-fold reduction in intrinsic clearance compared to the parent azetidine 1 . The introduction of a second fluorine atom in compound 3 further enhanced this effect, leading to a more than six-fold decrease in clearance. This provides strong experimental evidence for the utility of the 3-fluoroazetidine motif in mitigating metabolic liabilities associated with the azetidine ring.

Mechanistic Insights: How Fluorine Shields the Azetidine Ring

The observed increase in metabolic stability can be attributed to the steric and electronic effects of the fluorine atom. The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic cleavage.[4] Furthermore, the high electronegativity of fluorine can alter the electron density of the surrounding atoms, potentially making the adjacent C-H bonds less favorable for oxidation by the electrophilic iron-oxo species in the active site of CYP enzymes.

cluster_0 Metabolism of Azetidine cluster_1 Blocked Metabolism of 3-Fluoroazetidine Parent_Azetidine N-Substituted Azetidine CYP450 CYP450 Enzyme Parent_Azetidine->CYP450 Oxidation at C3 Metabolite Oxidized Metabolite CYP450->Metabolite Fluoro_Azetidine N-Substituted 3-Fluoroazetidine CYP450_blocked CYP450 Enzyme Fluoro_Azetidine->CYP450_blocked Blocked Oxidation due to Fluorine No_Metabolism Increased Stability CYP450_blocked->No_Metabolism

Caption: Conceptual diagram illustrating how 3-fluorination blocks CYP450-mediated oxidation of the azetidine ring.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

For researchers aiming to evaluate the metabolic stability of their own compounds, the following provides a detailed, step-by-step protocol for a typical liver microsomal stability assay.

start Start reagent_prep Prepare Reagents: - Test Compound Stock - Microsome Suspension - NADPH Solution start->reagent_prep incubation_setup Set up Incubation Plate: - Add Microsomes - Add Test Compound reagent_prep->incubation_setup pre_incubation Pre-incubate at 37°C incubation_setup->pre_incubation initiate_reaction Initiate Reaction: Add NADPH Solution pre_incubation->initiate_reaction time_points Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points stop_reaction Stop Reaction: Add Cold Acetonitrile with Internal Standard time_points->stop_reaction protein_precipitation Centrifuge to Precipitate Protein stop_reaction->protein_precipitation sample_analysis Analyze Supernatant by LC-MS/MS protein_precipitation->sample_analysis data_analysis Calculate: - Percent Remaining - Half-life (t½) - Intrinsic Clearance (CLint) sample_analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for a typical in vitro liver microsomal stability assay.

Materials:

  • Test compound and non-fluorinated analog

  • Pooled liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH solution)

  • Positive control compounds (high and low clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination, containing an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and controls in a suitable organic solvent (e.g., DMSO).

    • Thaw the pooled liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH solution or regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome suspension to each well.

    • Add the test compound or control to the wells to achieve the final desired concentration (typically 1 µM).

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to equilibrate with the microsomes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to each well.

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a volume of cold acetonitrile containing a suitable internal standard. The 0-minute time point is typically prepared by adding the stop solution before the NADPH.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein).[6]

Conclusion: The 3-Fluoroazetidine Motif as a Valuable Strategy

The direct comparative data presented in this guide provides compelling evidence that the incorporation of a fluorine atom at the 3-position of an azetidine ring is a highly effective strategy for enhancing metabolic stability. This simple yet powerful modification can significantly reduce the rate of metabolic clearance, a critical step in optimizing the pharmacokinetic properties of a drug candidate. By understanding the underlying principles of metabolic blocking and utilizing robust in vitro assays such as the liver microsomal stability assay, researchers can make more informed decisions in the design and optimization of lead compounds. The 3-fluoroazetidine motif represents a valuable tool in the medicinal chemist's arsenal to overcome metabolic liabilities and increase the probability of success in the challenging journey of drug development.

References

A Strategic Guide to In Vitro Biological Evaluation of Novel Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry.[1] Its inherent ring strain and unique three-dimensional geometry offer a compelling framework for designing potent and selective modulators of biological targets.[1][2] The successful progression of any novel azetidine-containing compound from a hit to a clinical candidate, however, is critically dependent on a robust and logically structured in vitro biological evaluation cascade.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute an effective in vitro testing strategy. We will move beyond a simple listing of assays to explain the causal relationships behind experimental choices, ensuring that each step provides decisive data to inform the next. The goal is to build a self-validating data package that rigorously characterizes a compound's activity, mechanism, and potential liabilities early in the drug discovery process.[3][4]

Part 1: The Foundational Screening Cascade: Triaging for Success

The initial phase of evaluation is designed to rapidly assess the fundamental properties of novel azetidine compounds. This "first pass" serves to identify promising candidates, flag potential liabilities, and prioritize resources effectively. The cascade typically involves parallel assessments of cytotoxicity and preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Assessing Cellular Impact: Cytotoxicity and Viability Assays

A primary and essential step is to determine a compound's effect on cell viability. This not only establishes a therapeutic window for potential efficacy but also provides the first indication of general toxicity.[5] Several assays can be employed, each with distinct mechanisms and advantages.

Comparative Analysis of Common Cytotoxicity Assays:

Assay Principle Advantages Considerations Typical Application
MTT Assay Measures mitochondrial reductase activity, converting a tetrazolium salt (MTT) to a colored formazan product.[6][7]Cost-effective, well-established, high-throughput compatible.[5][7]Can be affected by compounds that alter cellular metabolism or redox state. Formazan crystals require a solubilization step.[1]Initial screening of large compound libraries for general cytotoxic effects.
SRB (Sulforhodamine B) Assay Binds stoichiometrically to cellular proteins, providing a measure of total biomass.Unaffected by metabolic perturbations, simple endpoint, good linearity.Requires a cell fixation step, which can be harsh.Screening compounds where metabolic interference is a concern; often used in NCI-60 screen.
CellTiter-Glo® Luminescent Assay Quantifies ATP levels, which is a key indicator of metabolically active, viable cells.[8]High sensitivity, broad linear range, simple "add-mix-read" protocol.More expensive than colorimetric assays; ATP levels can fluctuate with cell cycle or metabolic state.Potency determination (IC50) for lead compounds; suitable for low cell number applications.
Crystal Violet Assay Stains the DNA of adherent cells, quantifying the number of surviving cells after treatment.[9]Inexpensive, simple, and direct measure of cell number.Less sensitive than other methods; requires multiple wash steps.Assessing long-term effects on cell proliferation and colony formation.[9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.[1][6]

Objective: To quantify the dose-dependent effect of a novel azetidine compound on the viability of a cancer cell line (e.g., MCF-7, A549).[6][7]

Materials:

  • Selected cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Novel azetidine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO or Formazan Solubilization Buffer

  • Sterile 96-well microplates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidine compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1] The rationale here is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[1] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.[1]

Early ADME & Physicochemical Profiling

Even a highly potent compound will fail if it cannot reach its target in vivo.[4] Therefore, early in vitro ADME assays are indispensable for weeding out candidates with poor pharmacokinetic properties, saving significant time and resources.[10][11]

Key In Vitro ADME Assays for Early Discovery:

Assay Type Specific Assay Purpose & Rationale
Solubility Kinetic & Thermodynamic SolubilityDetermines how readily a compound dissolves. Poor solubility can lead to poor absorption and inaccurate results in other biological assays.
Permeability Caco-2 or MDCK Permeability AssayUses a monolayer of intestinal (Caco-2) or kidney (MDCK) cells to predict a compound's ability to be absorbed across the gut wall.[4][12]
Metabolic Stability Liver Microsome or Hepatocyte Stability AssayMeasures the rate at which a compound is metabolized by liver enzymes.[3][11] A very rapid metabolism predicts a short half-life in vivo, limiting therapeutic effect.[10]
Plasma Protein Binding (PPB) Rapid Equilibrium Dialysis (RED)Determines the fraction of a compound bound to plasma proteins.[4][12] Only the unbound fraction is free to interact with the target, so high PPB can reduce efficacy.
CYP450 Inhibition Cytochrome P450 Inhibition AssayAssesses the potential for the compound to inhibit major drug-metabolizing enzymes (e.g., CYP3A4, 2D6).[3][12] Inhibition can lead to dangerous drug-drug interactions (DDIs).

Part 2: Deconvoluting the Mechanism of Action (MoA)

Once a compound demonstrates desirable potency and preliminary ADME properties, the focus shifts to understanding how it works. This involves confirming direct interaction with the intended molecular target and characterizing the downstream biological consequences.

Target Engagement: Confirming the "Handshake"

Target engagement assays are crucial to verify that a compound binds to its intended molecular target in a cellular context.[8][13] This confirmation is a cornerstone of target-based drug discovery, providing direct evidence of the mechanism of action.[13][14]

Workflow for Target Engagement & MoA Elucidation

G cluster_0 Biochemical & Biophysical Assays cluster_1 Cell-Based Assays Kinase Enzyme/Kinase Inhibition Assay MoA Mechanism of Action Confirmed Kinase->MoA IC50 Value ITC Isothermal Titration Calorimetry (ITC) Binding Receptor Binding Assay CETSA Cellular Thermal Shift Assay (CETSA) CETSA->MoA Thermal Shift Downstream Downstream Pathway Modulation (e.g., Western Blot) Functional Functional Cellular Assay (e.g., Apoptosis) Downstream->Functional Confirm Phenotype Compound Novel Azetidine Compound Target Putative Molecular Target Compound->Target Hypothesis Target->Kinase Test in vitro (Biochemical) Target->CETSA Test in situ (Cellular) MoA->Downstream Validate Consequences STAT3_Pathway cluster_0 cluster_1 Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Active Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene Target Gene Transcription (e.g., c-Myc, Cyclin D1) Nucleus->Gene Activates Proliferation Cell Proliferation, Survival Gene->Proliferation Inhibitor Azetidine-Based STAT3 Inhibitor Inhibitor->STAT3_active Prevents DNA Binding or Dimerization

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Azetidine Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the pursuit of novel chemical space with improved pharmacological properties is relentless. Saturated heterocycles, rich in sp³-hybridized carbons, have become prized scaffolds for their ability to provide three-dimensional diversity, often leading to enhanced metabolic stability and aqueous solubility compared to their planar aromatic counterparts.[1] Among these, the azetidine ring, a four-membered nitrogen heterocycle, has emerged as a particularly valuable motif.[2][3] Its inherent ring strain (approx. 25.4 kcal/mol) provides a unique conformational rigidity that lies between the highly reactive aziridines and the more flexible pyrrolidines, offering a synthetically tractable and structurally unique building block for drug discovery.[3]

The strategic incorporation of fluorine into these scaffolds represents a powerful tool for fine-tuning molecular properties.[4][5] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's electronic character, conformation, lipophilicity, metabolic stability, and binding affinity.[4][6] This guide provides a comparative analysis of fluorinated and non-fluorinated azetidine analogs, offering insights into the causal mechanisms behind their differential behavior in biological systems and providing the experimental frameworks to validate these effects.

Part 1: The Physicochemical Transformation - How Fluorine Reshapes Azetidine

The substitution of a hydrogen atom with fluorine initiates a cascade of changes in the fundamental physicochemical properties of the azetidine scaffold. Understanding these shifts is critical to predicting the downstream effects on pharmacokinetics and pharmacodynamics.

Basicity (pKa) Modulation

The strong electron-withdrawing inductive effect of fluorine significantly influences the basicity of the azetidine nitrogen.[5][7]

  • Mechanism: Fluorine pulls electron density away from the nitrogen atom through the sigma bonds of the carbon framework. This reduces the electron density on the nitrogen, making its lone pair of electrons less available to accept a proton.

  • Consequence: The pKa of a fluorinated azetidine is typically lower than its non-fluorinated counterpart, meaning it is a weaker base.[8] The magnitude of this effect is dependent on the position and number of fluorine atoms; the closer the fluorine is to the nitrogen, the more pronounced the pKa reduction.[8] This modulation is crucial as the ionization state of a drug at physiological pH (around 7.4) dictates its solubility, cell permeability, and potential for off-target ionic interactions.

Lipophilicity (LogP) Adjustment

The effect of fluorination on lipophilicity is nuanced and context-dependent.

  • Single Fluorine Substitution: A single fluorine atom replacing a hydrogen atom often leads to a slight increase in lipophilicity (LogP).[7]

  • Multiple Fluorine Substitutions (e.g., CF₂ or CF₃): The introduction of gem-difluoro or trifluoromethyl groups can introduce polarity and may not compromise, or can even reduce, the overall hydrophobic character depending on the molecular context.[8]

  • Causality: While fluorine itself is hydrophobic, its powerful inductive effect can reduce the dipole moment of the molecule and influence solvation properties in complex ways. Therefore, the impact on LogP is not merely additive and must be evaluated empirically for each analog pair.

Conformational Control: The Gauche Effect

Perhaps the most structurally elegant consequence of fluorination is its ability to control molecular shape through stereoelectronic effects.

  • Mechanism: The polar C-F bond can engage in favorable gauche interactions with other polar bonds (like C-N or C-O) in the molecule.[7] This "gauche effect" can stabilize specific ring-puckering conformations of the azetidine ring that might otherwise be less populated.

  • Consequence: By locking the azetidine into a preferred bioactive conformation, fluorine substitution can enhance binding affinity and selectivity for a biological target.[5][7] This pre-organization reduces the entropic penalty of binding, as the molecule does not need to "freeze" into the correct shape upon interacting with a receptor.

Fig. 1: Conformational Control by Fluorination cluster_0 Non-Fluorinated Azetidine cluster_1 Fluorinated Azetidine cluster_2 Biological Consequence a1 Flexible Conformations a2 Multiple Pucker States a1->a2 Energy Barrier Low b2 Locked Conformation (Bioactive Pucker) b1 Gauche Effect b1->b2 Stabilized State c1 Enhanced Binding Affinity b2->c1 c2 Reduced Entropic Penalty c1->c2

Caption: Fluorine's gauche effect can lock the azetidine into a specific conformation.

Part 2: The Pharmacokinetic Impact - Enhancing Metabolic Stability

A primary driver for incorporating fluorine in drug design is to improve metabolic stability.[9][10]

  • Mechanism of Inactivation: Many drug candidates fail due to rapid oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[11] This process often involves the hydroxylation of a C-H bond at a metabolically vulnerable position (a "soft spot").

  • The Fluorine Shield: Replacing a hydrogen atom at such a soft spot with a fluorine atom effectively blocks this metabolic pathway. The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol) and is highly resistant to enzymatic cleavage.[7][12]

  • Consequence: This "metabolic blocking" strategy can significantly increase the half-life of a compound, improve its oral bioavailability, and ensure that a therapeutically effective concentration is maintained in the body for a longer duration.[9][10]

Fig. 2: Metabolic Blocking by Fluorination cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A Azetidine Ring C-H B Metabolite (Hydroxylated) A:f0->B CYP450 Oxidation D Metabolism Blocked C Azetidine Ring C-F C:f0->D Strong C-F Bond Resists Oxidation

Caption: Fluorine blocks metabolic oxidation at susceptible C-H positions.

Quantitative Data Summary

The table below summarizes hypothetical yet representative data comparing a non-fluorinated azetidine with its fluorinated analog, illustrating the typical changes in physicochemical and pharmacokinetic properties.

PropertyNon-Fluorinated AzetidineFluorinated AzetidineRationale for Change
pKa 9.58.2Inductive electron withdrawal by fluorine lowers nitrogen basicity.[8]
LogP 1.82.1Single fluorine substitution often increases lipophilicity.[7]
Metabolic Half-life (t½, min) 15> 120Fluorine blocks CYP450-mediated oxidation.[10]
Intrinsic Clearance (CLint, µL/min/mg) 92< 5Reduced metabolism leads to significantly lower clearance.[10]

Part 3: The Pharmacodynamic Effect - Altered Biological Activity

The culmination of these physicochemical and pharmacokinetic modifications is often a significant change in biological activity.

  • Enhanced Potency: As seen with fluorinated azetidinone analogs of combretastatin A-4, fluorination can lead to enhanced cytotoxic activity against cancer cell lines.[13] Fluorinated azetidides have also shown unexpectedly strong inhibitory activity against enzymes like dipeptidyl peptidase IV.[14]

  • Increased Selectivity: By enforcing a specific conformation, fluorine can improve how selectively a molecule binds to its intended target over other structurally similar proteins, thereby reducing off-target effects.

  • Novel Interactions: The fluorine atom, while a weak hydrogen bond acceptor, can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein residues, adding to the overall binding affinity.[6]

In a study on antitubercular agents, the introduction of electron-withdrawing groups like -CF₃ on the azetidine scaffold resulted in a significant increase in activity against M. bovis BCG.[15]

Part 4: Experimental Validation - Protocols and Workflows

Theoretical advantages must be confirmed with robust experimental data. The following protocol outlines a standard in vitro assay to compare the metabolic stability of fluorinated and non-fluorinated analogs.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a non-fluorinated azetidine and its fluorinated analog.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs), dissolved in DMSO.

  • Pooled human liver microsomes (HLM), stored at -80°C.

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • 0.1 M Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching and sample analysis).

  • LC-MS/MS system for quantitative analysis.

Methodology:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a microsomal stock solution by diluting the microsomes in 0.1 M phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the test compound working solutions by diluting the DMSO stock in phosphate buffer to a concentration of 100 µM.

  • Incubation:

    • Pre-warm the microsomal stock solution at 37°C for 5 minutes in a shaking water bath.

    • To initiate the metabolic reaction, add 1 µL of the 100 µM test compound working solution to 99 µL of the pre-warmed microsomal solution for a final test compound concentration of 1 µM.

    • Immediately add the NADPH regenerating system to start the reaction. The final incubation volume is typically 100-200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), aliquot a sample (e.g., 25 µL) from the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold acetonitrile with an internal standard (e.g., 100 µL). The "0 minute" sample should be taken immediately after adding the test compound but before adding NADPH, representing 100% of the parent compound.

  • Sample Processing & Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point by monitoring the ratio of the parent compound's peak area to the internal standard's peak area.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[10]

Fig. 3: Workflow for Microsomal Stability Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Sampling & Analysis cluster_3 Calculation A Prepare Microsome & Compound Stocks B Pre-warm Microsomes (37°C) A->B C Add Compound & Initiate with NADPH B->C D Aliquot at Time Points (0, 5, 15... min) C->D E Quench with ACN & Internal Std D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t½ & CLint G->H

Caption: A generalized workflow for an in vitro microsomal stability assay.

Conclusion

The strategic fluorination of azetidine scaffolds is a nuanced yet powerful approach in modern drug discovery. It is not merely an atomic substitution but a profound modification that reshapes the molecule's fundamental properties. By leveraging fluorine's unique electronic and steric characteristics, medicinal chemists can enhance metabolic stability, control conformation, modulate basicity, and ultimately improve the biological performance of azetidine-containing drug candidates. The comparative analysis presented here, grounded in mechanistic principles and validated by established experimental protocols, underscores the importance of a rational, data-driven approach to harnessing the "fluorine advantage" in the design of next-generation therapeutics.

References

A Comparative Crystallographic Guide to 3,3-Disubstituted Azetidine Structures: Unveiling Conformational Landscapes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in medicinal chemistry. Its inherent ring strain and three-dimensional character offer unique opportunities to modulate the physicochemical and pharmacological properties of drug candidates. Substitution at the C3 position, particularly with two non-hydrogen substituents, locks in a specific geometry that can profoundly influence molecular conformation and, consequently, biological activity. This guide provides a comparative analysis of the X-ray crystallographic structures of 3,3-disubstituted azetidines, offering insights into their solid-state conformations and providing detailed experimental protocols for their structural elucidation.

The Significance of the 3,3-Disubstituted Azetidine Moiety

The geminal disubstitution at the C3 position of the azetidine ring introduces a quaternary center, which imparts a significant degree of conformational rigidity. This structural feature is highly sought after in drug design as it can lead to enhanced metabolic stability, improved binding affinity through precise positioning of substituents, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. Understanding the subtle interplay between the nature of the 3,3-substituents and the resulting ring puckering and crystal packing is paramount for the rational design of novel therapeutics.

Experimental Workflow for X-ray Crystallographic Analysis

The unambiguous determination of the three-dimensional structure of 3,3-disubstituted azetidines relies on single-crystal X-ray diffraction. The following workflow outlines the key steps from material synthesis to final structure validation.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Azetidine Derivative Purification Purification (>98%) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of 3,3-disubstituted azetidine derivatives.

Detailed Experimental Protocol: From Powder to Publication-Quality Crystal Structure

1. Synthesis and Purification: The synthesis of 3,3-disubstituted azetidines can be achieved through various routes, including the [2+2] cycloaddition of imines and alkenes, or the intramolecular cyclization of γ-amino alcohols or halides.[1] A modular synthesis strategy for 3,3-disubstituted azetidines based on azetidinylation reagents has also been reported.[2] Regardless of the synthetic approach, obtaining a highly pure compound (>98%) is a critical prerequisite for successful crystallization. Purification is typically achieved by column chromatography or recrystallization.

2. Crystallization: Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3] The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.

  • Solvent Selection: Start with a solvent in which the compound is sparingly soluble. Common solvents for azetidine derivatives include ethanol, ethyl acetate, hexane, and their mixtures.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation. This is a simple and often effective method.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is insoluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, inducing crystallization.

    • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

3. Data Collection and Processing: A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[4][5] Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms. The collected diffraction data are then processed to correct for experimental factors and to integrate the intensities of the reflections.[6]

4. Structure Solution, Refinement, and Validation: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial model of the atomic arrangement.[4] This model is then refined against the experimental data to improve the atomic positions, and thermal parameters. The quality of the final structure is assessed using various metrics, such as the R-factor.

Comparative Crystallographic Data of 3,3-Disubstituted Azetidines

The following table summarizes key crystallographic parameters for a selection of 3,3-disubstituted azetidine derivatives, highlighting the influence of the substituents on the crystal system, space group, and unit cell dimensions.

Compound/Parameter3-Aryl-3-arylmethoxyazetidine[7]1,3,3-Trinitroazetidine[7]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.2841.854

Analysis of Structural Features: The crystallographic data reveals significant differences in the unit cell parameters and packing densities of the compared derivatives.[7] For instance, the bulky aryl and arylmethoxy substituents in the first compound result in a considerably larger unit cell volume compared to the more compact 1,3,3-trinitroazetidine.[7] This highlights the profound impact of the C3-substituents on the crystal packing arrangement.

Conformational Analysis: The Puckered Nature of the Azetidine Ring

The azetidine ring is not planar and adopts a puckered conformation to alleviate ring strain. The degree of puckering and the preferred orientation of the substituents are influenced by the nature of the groups at the C3 position and on the nitrogen atom.

Azetidine_Puckering cluster_puckering Factors Influencing Azetidine Ring Conformation cluster_conformation Resulting Conformation Substituents Nature of 3,3-Substituents (Steric Bulk, Electronics) Ring_Puckering Degree of Ring Puckering Substituents->Ring_Puckering Substituent_Orientation Axial/Equatorial Orientation of Substituents Substituents->Substituent_Orientation N_Substituent Substituent on Nitrogen Atom N_Substituent->Ring_Puckering Crystal_Packing Crystal Packing Forces (Hydrogen Bonding, van der Waals) Crystal_Packing->Ring_Puckering Crystal_Packing->Substituent_Orientation

Caption: Key factors determining the puckered conformation of the 3,3-disubstituted azetidine ring in the solid state.

In the solid state, the conformation observed in the crystal structure represents a low-energy state that is influenced by both intramolecular and intermolecular forces. The bulky substituents at the C3 position will generally favor a conformation that minimizes steric hindrance. For instance, in 3,3-diarylazetidines, the aryl groups will arrange themselves to reduce non-bonded interactions, influencing the overall ring pucker.[7]

Conclusion

The X-ray crystallographic analysis of 3,3-disubstituted azetidines provides invaluable information for understanding their three-dimensional structure and conformational preferences. This knowledge is crucial for the rational design of new drug candidates with improved efficacy and pharmacokinetic profiles. This guide has provided a framework for the structural elucidation of these important heterocyclic scaffolds, from synthesis and crystallization to data analysis and conformational interpretation. By leveraging the power of single-crystal X-ray diffraction, researchers can continue to unlock the full potential of 3,3-disubstituted azetidines in drug discovery and development.

References

Safety Operating Guide

Navigating the Disposal of 1-Boc-3-iodomethyl-3-fluoroazetidine: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and chemists at the forefront of drug discovery, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring that all chemicals, including intermediates like 1-Boc-3-iodomethyl-3-fluoroazetidine, are managed and disposed of with the utmost attention to safety and environmental regulations. This guide provides a comprehensive framework for the proper disposal of this compound, grounded in established safety protocols for halogenated organic compounds and adherence to federal waste management regulations.

Part 1: Hazard Assessment and Immediate Safety Precautions

Given its structure, this compound should be treated as a hazardous substance. Azetidine derivatives can be reactive and potentially toxic.[1][2] The presence of iodine and fluorine atoms classifies it as a halogenated organic compound, which requires specific disposal pathways.[3][4]

Personal Protective Equipment (PPE)

A non-negotiable first line of defense is the consistent and correct use of PPE. Before handling the compound for any purpose, including disposal preparation, ensure the following are worn:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and vapors that can cause serious eye irritation or damage.[1][5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact, as related compounds can cause skin irritation or be harmful if absorbed.[1][5]
Body Protection A flame-resistant lab coatProtects against incidental contact and contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodEnsures adequate ventilation to avoid inhalation of potentially harmful vapors.[6]
Engineering Controls

All handling of this compound and its waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[6] An emergency eyewash station and safety shower must be immediately accessible.[5]

Part 2: Waste Characterization and Segregation

Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), all generators of chemical waste are responsible for determining if their waste is hazardous.[7]

This compound is not a specifically listed hazardous waste by the U.S. Environmental Protection Agency (EPA). However, it falls under the category of a characteristic hazardous waste due to its properties as a halogenated organic compound.

Key Segregation Practices:

  • Halogenated vs. Non-Halogenated: This is the most critical segregation step. Halogenated organic wastes must be collected separately from non-halogenated streams.[3][8] Co-mingling can complicate the disposal process and significantly increase costs, as halogenated waste requires specific treatment methods like high-temperature incineration to prevent the formation of toxic byproducts.[3][9]

  • Solid vs. Liquid Waste:

    • Liquid Waste: Unused or waste solutions of this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.

    • Solid Waste: Contaminated materials such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled "Halogenated Solid Waste" container.

Part 3: Step-by-Step Disposal Protocol

The "cradle-to-grave" management of hazardous waste, as mandated by the EPA, requires a documented and compliant disposal process.[7]

Waste Collection
  • Select Appropriate Containers: Use only approved, chemically compatible hazardous waste containers. These are typically provided by your institution's EHS department and must have a secure, tight-fitting lid.[4]

  • Labeling: Label the waste container before adding any waste. The label must include:

    • The words "Hazardous Waste"[8]

    • The full chemical name: "Waste this compound" (avoiding abbreviations)[4]

    • An indication of the major components and their approximate percentages if it's a mixed waste stream.

    • The date of accumulation.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.[4]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Do not overfill the container; leave adequate headspace (at least 10%) to prevent spills and allow for expansion.

Disposal Pathway Decision Workflow

The following diagram illustrates the decision-making process for handling the disposal of this compound.

G cluster_prep Preparation & Characterization cluster_segregation Segregation cluster_disposal Disposal & Documentation start Start: Have 1-Boc-3-iodomethyl- 3-fluoroazetidine Waste ppe Don Appropriate PPE start->ppe characterize Characterize Waste: Halogenated Organic Compound ppe->characterize is_liquid Is the waste liquid? characterize->is_liquid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in 'Halogenated Solid Waste' Container is_liquid->solid_waste No label_container Label Container Correctly: 'Hazardous Waste' + Full Chemical Name liquid_waste->label_container solid_waste->label_container store_securely Store in Satellite Accumulation Area label_container->store_securely contact_ehs Contact EHS for Waste Pickup store_securely->contact_ehs manifest Ensure Waste is Tracked via Hazardous Waste Manifest contact_ehs->manifest incineration Final Disposal via Licensed Hazardous Waste Incinerator manifest->incineration

Disposal Workflow for this compound.
Requesting Waste Pickup

Once the waste container is ready for disposal (e.g., it is full or has reached the accumulation time limit set by your institution), contact your EHS department to arrange for a pickup. They will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]

Part 4: Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up a spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Decontaminate: Collect the absorbent material and place it in a sealed container labeled as "Halogenated Solid Waste."

  • Report: For large spills, or if you are ever in doubt, contact your institution's EHS or emergency response team immediately.[4]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous disposal procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. Always prioritize safety and compliance, and when in doubt, consult your institution's safety experts.

References

Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Handling 1-Boc-3-iodomethyl-3-fluoroazetidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of drug discovery, novel building blocks like 1-Boc-3-iodomethyl-3-fluoroazetidine are instrumental in forging new therapeutic pathways. However, with great potential comes the responsibility of meticulous safety and handling. This guide, compiled from the perspective of a Senior Application Scientist, provides not just a set of instructions, but the scientific rationale behind them, ensuring your safety and the integrity of your research.

Hazard Assessment: More Than Meets the Eye

At first glance, the structure of this compound might appear routine. However, a deeper analysis of its functional groups reveals a compound that demands a heightened level of respect. A Safety Data Sheet (SDS) for this compound classifies it as causing skin and eye irritation, potential respiratory irritation, and being harmful if swallowed.[1] While this is a crucial starting point, our experience with structurally similar molecules, particularly those containing an iodomethyl group, compels us to look further.

The presence of the iodomethyl functional group is a significant red flag. This moiety can act as an alkylating agent, a class of compounds known for their potential to be mutagenic and carcinogenic. Alkylating agents can react with nucleophilic groups in biological molecules, including DNA, which can lead to cellular damage. Therefore, it is prudent to handle this compound with the same level of caution as other potent pharmaceutical compounds.

Personal Protective Equipment (PPE): Your Last Line of Defense

Given the potential hazards, a multi-layered approach to PPE is not just recommended, it is essential. The following table outlines the minimum PPE requirements, with the understanding that a site-specific risk assessment may necessitate additional measures.

Activity Recommended Personal Protective Equipment Rationale
Low-Risk Operations (e.g., handling sealed containers, visual inspection)- Laboratory coat- Safety glasses with side shields- Single pair of nitrile glovesProvides a basic barrier against accidental contact with trace amounts of the compound on container surfaces.
Medium-Risk Operations (e.g., weighing, preparing solutions in a ventilated enclosure)- Disposable solid-front gown with tight-fitting cuffs- Chemical splash goggles- Double pair of nitrile glovesA higher level of protection is necessary when the compound is exposed. Double gloving provides an extra layer of security against tears and permeation. Goggles offer superior protection against splashes compared to safety glasses.
High-Risk Operations (e.g., handling powders outside of a containment system, potential for aerosol generation)- Disposable, impervious gown- Chemical splash goggles and a face shield- Double pair of nitrile gloves- NIOSH-approved respirator (N95 or higher)Maximum protection is required when there is a significant risk of inhalation or widespread contamination. A face shield protects the entire face from splashes, and a respirator is critical to prevent inhalation of fine particles.

The "Why" Behind the "What":

  • Double Gloving: The outer glove can be removed and disposed of immediately after handling the compound, minimizing the risk of cross-contamination. The inner glove remains as a clean layer.

  • Impervious Gown: A disposable, solid-front gown made of a low-lint, impervious material prevents the compound from soaking through to your personal clothing and skin.

  • Respiratory Protection: The potential for this compound to be a respiratory irritant, coupled with the risks associated with alkylating agents, makes respiratory protection paramount when handling the solid form or when aerosols could be generated.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following workflow is designed to minimize exposure at every stage.

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling Prep_Area Designate & Prepare Handling Area Gather_PPE Gather All Necessary PPE Prep_Area->Gather_PPE Don_PPE Don PPE Correctly Gather_PPE->Don_PPE Weighing Weigh Compound in Ventilated Enclosure Don_PPE->Weighing Solution_Prep Prepare Solutions in Fume Hood Weighing->Solution_Prep Decontaminate_Area Decontaminate Work Area Solution_Prep->Decontaminate_Area Doff_PPE Doff PPE Safely Decontaminate_Area->Doff_PPE Dispose_Waste Dispose of Waste Properly Doff_PPE->Dispose_Waste

A detailed workflow for handling this compound.

Step 1: Preparation

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box. Ensure that a safety shower and eyewash station are readily accessible.

  • Assemble Materials: Before starting, gather all necessary equipment, including your PPE, weighing papers, spatulas, and appropriately labeled waste containers.

  • Don PPE: Put on your PPE in the correct order: gown first, then respirator (if required), followed by eye and face protection, and finally, your inner and outer pairs of gloves.

Step 2: Handling

  • Weighing: If working with the solid, weigh the compound in a ventilated enclosure to minimize the risk of inhalation. Use smooth, creaseless weighing paper to prevent the powder from becoming trapped.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

Step 3: Post-Handling

  • Decontamination: After handling is complete, decontaminate all surfaces that may have come into contact with the compound. A solution of sodium thiosulfate can be effective for neutralizing iodine-containing compounds, followed by a standard laboratory disinfectant. For potent compounds, a more rigorous decontamination using a commercially available deactivating agent may be warranted.

  • Doffing PPE: Remove your PPE in a way that avoids cross-contamination. The outer gloves should be removed first and disposed of in the designated hazardous waste container. Then, remove your gown and other PPE before removing your inner gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Responsible Conclusion to Your Experiment

Proper disposal is a critical component of responsible chemical handling. Due to the presence of iodine, specific waste streams should be followed.

Disposal Plan Start Experiment Complete Segregate Segregate Waste Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, weighing paper, etc.) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing the compound) Segregate->Liquid_Waste Solid_Container Designated Solid Hazardous Waste Container Solid_Waste->Solid_Container Halogenated_Container Designated Halogenated Organic Waste Container Liquid_Waste->Halogenated_Container Label Label Containers Clearly Halogenated_Container->Label Solid_Container->Label Dispose Dispose via Institutional EHS Protocols Label->Dispose End End Dispose->End

A clear decision-making process for waste disposal.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, weighing papers, and disposable gowns, should be placed in a clearly labeled, sealed container for solid hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated container for halogenated organic waste. Never dispose of this material down the drain.[2]

  • Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for clarification if needed.

By adhering to these comprehensive safety and handling protocols, you can confidently and responsibly unlock the potential of this compound in your research endeavors. Remember, a culture of safety is built on a foundation of knowledge and meticulous practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.